molecular formula C10H17NO5S B1417949 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate CAS No. 1064704-03-5

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Cat. No.: B1417949
CAS No.: 1064704-03-5
M. Wt: 263.31 g/mol
InChI Key: CIWXUAJJMSQGND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a useful research compound. Its molecular formula is C10H17NO5S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO.C2H6O4S/c1-2-9-5-3-4-8(6-9)7-10;1-2-6-7(3,4)5/h3-6,10H,2,7H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWXUAJJMSQGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)CO.CCOS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064704-03-5
Record name 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a functionalized ionic liquid that has garnered interest in various scientific and industrial sectors, including pharmaceuticals, agriculture, and material science.[1] Its unique combination of a hydrophilic hydroxymethyl group, a pyridinium core, and an ethyl sulfate anion imparts a range of desirable properties, such as high thermal stability, low volatility, and tunable solvency. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt with the chemical formula C10H17NO5S and a molecular weight of 263.31 g/mol .[2] It is identified by the CAS number 1064704-03-5.[2]

Structural Representation

The structure consists of a 1-ethyl-3-(hydroxymethyl)pyridinium cation and an ethyl sulfate anion.

Caption: Chemical structure of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Physicochemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C10H17NO5S[2]
Molecular Weight 263.31 g/mol [2]
CAS Number 1064704-03-5[2]
Appearance Slightly yellow to orange clear liquid[3]
Melting Point < -65 °CN/A
Refractive Index (n20D) ~1.51N/A
Storage Conditions Store at 2 - 8 °C under an inert gas[3]
Moisture Sensitivity Yes[3]

Synthesis and Characterization

Proposed Synthesis Workflow

The most probable synthetic route involves the quaternization of 3-pyridinemethanol (also known as 3-hydroxymethylpyridine) with an ethylating agent. A likely candidate for the ethylating agent is diethyl sulfate, which would directly provide the ethyl sulfate counter-ion.

Reactant1 3-Pyridinemethanol Reaction Reaction (Stirring, controlled temperature) Reactant1->Reaction Reactant2 Diethyl Sulfate Reactant2->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate Reaction->Product Purification Purification (e.g., Solvent evaporation, washing) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis workflow for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Experimental Protocol (Hypothetical)

Based on the synthesis of similar N-alkyl-3-hydroxymethylpyridinium salts, the following protocol can be proposed:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinemethanol in a suitable solvent such as acetonitrile.

  • Addition of Alkylating Agent: Slowly add an equimolar amount of diethyl sulfate to the solution at room temperature. An exothermic reaction may occur, so cooling might be necessary.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete reaction. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or NMR spectroscopy.

  • Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product, an ionic liquid, may be washed with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials. The product should then be dried under high vacuum to remove any residual solvent and moisture.

Characterization

The structural confirmation and purity assessment of the synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate would be carried out using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group attached to the nitrogen (a quartet and a triplet), the protons on the pyridinium ring, the methylene protons of the hydroxymethyl group, and the protons of the ethyl sulfate anion.

    • ¹³C NMR: The carbon NMR spectrum would confirm the presence of all ten carbon atoms in their respective chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic groups, C=C and C=N stretching vibrations of the pyridinium ring, and S=O and S-O stretches of the ethyl sulfate anion.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the mass of the 1-ethyl-3-(hydroxymethyl)pyridinium cation.

Reactivity and Stability

As an ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is expected to have high thermal stability. However, specific data on its decomposition temperature is not available. The presence of the hydroxymethyl group offers a site for further chemical modification, such as esterification or etherification, allowing for the synthesis of a variety of derivatives. The pyridinium ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions. The ethyl sulfate anion is a good leaving group and can participate in nucleophilic substitution reactions.

Applications in Drug Development and Research

The unique structural features of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate make it a promising candidate for various applications in the pharmaceutical and research fields.

Solubility Enhancement

One of the major challenges in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Ionic liquids, with their tunable solvent properties, have emerged as potential excipients to enhance drug solubility. The combination of a polar hydroxymethyl group and the ionic nature of this compound suggests it could be an effective solvent or co-solvent for poorly soluble drugs.

Drug Delivery Systems

Functionalized ionic liquids are being explored for their potential in creating novel drug delivery systems. The hydroxyl group on the cation could be used to attach drug molecules covalently, forming a prodrug that can be cleaved under specific physiological conditions.

Antimicrobial Activity

Quaternary ammonium salts, including pyridinium derivatives, are known for their antimicrobial properties.[4][5] Studies on other N-alkyl hydroxymethyl-substituted pyridinium salts have demonstrated significant antimicrobial activity.[6][7] It is plausible that 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate also exhibits antimicrobial properties, which could be beneficial in pharmaceutical formulations to prevent microbial contamination.

Surfactant in Formulations

The amphiphilic nature of the 1-ethyl-3-(hydroxymethyl)pyridinium cation, with its polar hydroxymethyl group and non-polar ethyl and pyridinium components, suggests it may act as a surfactant. This property is valuable in the formulation of emulsions and suspensions for drug delivery.

Safety and Handling

According to available safety data, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is known to cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is also noted to be moisture-sensitive, so it should be stored in a tightly sealed container under an inert atmosphere.[3]

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a functionalized ionic liquid with a promising profile for applications in drug development and scientific research. Its unique combination of a hydrophilic functional group, a stable pyridinium core, and an ethyl sulfate anion provides a versatile platform for addressing challenges such as poor drug solubility and the need for novel drug delivery systems. While specific experimental data for this compound is limited in the public domain, its properties and potential can be reasonably inferred from the behavior of closely related compounds. Further research to fully characterize its physicochemical properties and to explore its applications in detail is warranted.

References

  • Marek, J., Joskova, V., Dolezal, R., Soukup, O., Benkova, M., Fucikova, A., Malinak, D., Bostikova, V., & Kuca, K. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Combinatorial Chemistry & High Throughput Screening, 21(8), 628-642.
  • Marek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. ResearchGate. [Link]

  • Özdemir, A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5048-5057.
  • Pernak, J., Kalewska, J., Ksycińska, H., & Cybulski, J. (2001). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. European Journal of Medicinal Chemistry, 36(11-12), 899-907.
  • PubChem. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. [Link]

Sources

An In-depth Technical Guide to 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Available Data: As of early 2026, publicly accessible, in-depth scientific literature, including peer-reviewed research on the synthesis, mechanisms of action, and detailed applications of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (CAS No. 1064704-03-5), is limited. The majority of available information is from chemical suppliers and databases. Consequently, this guide synthesizes the existing data and provides a foundational understanding based on the properties of related compounds, particularly within the context of ionic liquids and pyridinium salts.

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt, classified as an ionic liquid. Its structure, featuring a pyridinium cation and an ethyl sulfate anion, imparts unique chemical and physical properties. While detailed research on this specific compound is not widely published, its classification suggests potential applications in various scientific and industrial fields, including as a solvent, catalyst, or electrolyte. This guide will provide a comprehensive overview of its known properties and potential uses based on available data and the established characteristics of similar pyridinium-based ionic liquids.

Chemical and Physical Properties

The fundamental properties of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are summarized from various chemical databases and supplier information.

PropertyValueSource
CAS Number 1064704-03-5[1]
Molecular Formula C10H17NO5S[1]
Molecular Weight 263.31 g/mol [1]
Appearance Light yellow to yellow to orange clear liquid
IUPAC Name (1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate[1]
Melting Point < -65 °C[2]
Refractive Index 1.5090-1.5150[2]
InChI Key CIWXUAJJMSQGND-UHFFFAOYSA-M[1]

Potential Applications and Research Directions

While specific applications for 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are not extensively documented, its structural features suggest several areas of potential utility, particularly in materials science and pharmaceuticals.

Materials Science

As a pyridinium-based ionic liquid, this compound is noted for its potential use in battery materials.[3] Ionic liquids are of significant interest in this field due to their low volatility, high thermal stability, and good ionic conductivity, which are desirable properties for electrolytes in batteries and other electrochemical devices.

Pharmaceutical and Personal Care Formulations

Some sources describe 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate as a versatile surfactant with potential applications in personal care, pharmaceuticals, and agriculture.[4] Its purported biocompatibility and low toxicity could make it a suitable excipient in drug formulations to enhance stability and solubility.[4] The formation of salts is a common strategy in drug development to improve the physicochemical and biopharmaceutical properties of active pharmaceutical ingredients (APIs).[5][6] The selection of an appropriate salt form can significantly impact a drug's solubility, stability, and bioavailability.[5][6][7]

In personal care products, its surfactant properties could be leveraged in detergents and emulsifiers.[4] In agriculture, it could act as a surfactant in pesticide formulations to improve the efficacy of the active ingredients.[4]

Synthesis and Characterization: A Hypothetical Approach

Hypothetical Synthesis Workflow

A likely synthetic pathway would involve the reaction of 3-pyridinemethanol with an ethylating agent, followed by an anion exchange with an ethyl sulfate source. A more direct route would be the reaction of 3-pyridinemethanol with diethyl sulfate.

Synthesis_Workflow Hypothetical Synthesis of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product Reactant1 3-Pyridinemethanol Reaction Quaternization Reaction (Alkylation of Pyridine Nitrogen) Reactant1->Reaction Reactant2 Diethyl Sulfate Reactant2->Reaction Product 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate Reaction->Product

Caption: Hypothetical synthesis pathway for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Step-by-Step Hypothetical Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-pyridinemethanol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

  • Addition of Alkylating Agent: Slowly add an equimolar amount of diethyl sulfate to the solution at room temperature.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Isolation and Purification: After the reaction is complete, the product, an ionic liquid, may separate as a distinct layer or the solvent can be removed under reduced pressure. The crude product can be washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials. Further purification could be achieved through column chromatography if necessary.[8]

Characterization

The structure and purity of the synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of the pyridinium cation and ethyl sulfate anion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Safety and Handling

According to available safety data sheets, 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is classified as a substance that causes skin and serious eye irritation.[1][9]

Hazard Statements:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

Precautionary Measures:

  • P264: Wash skin thoroughly after handling.[9]

  • P280: Wear protective gloves, eye protection, and face protection.[9]

  • Response: In case of skin contact, wash with plenty of water.[9] If skin irritation occurs, seek medical advice.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If eye irritation persists, seek medical attention.[9]

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Conclusion and Future Outlook

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is an ionic liquid with potential applications in diverse fields, drawing from its surfactant-like properties and the general characteristics of pyridinium salts. While current publicly available research is sparse, its structural motifs suggest it could be a valuable compound in materials science, particularly for energy storage, and as a functional excipient in pharmaceutical and personal care formulations. Further in-depth research is necessary to fully elucidate its properties, establish robust synthesis and purification protocols, and validate its potential applications. As the field of ionic liquids continues to expand, it is plausible that more detailed studies on this and related compounds will emerge, providing a clearer picture of its scientific and commercial value.

References

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate - PubChem. (URL: [Link])

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. (URL: [Link])

  • Salt formation to improve drug solubility - ScienceDirect. (URL: [Link])

Sources

An In-depth Technical Guide to 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate: Safety, Handling, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, intended for researchers, scientists, and professionals in drug development. The content herein is synthesized from available safety data sheets and scientific literature to ensure technical accuracy and practical relevance.

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a pyridinium-based ionic liquid. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications.[1][2] This particular compound is noted for its utility as a versatile surfactant in personal care products, pharmaceuticals, and agricultural formulations.[1] Its purported biocompatibility and low toxicity make it an attractive ingredient for enhancing the stability and efficacy of various formulations.[1] In a research context, it serves as a reagent in biochemical assays, aiding in the study of enzyme activity and protein interactions, which are critical for drug development.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and application.

PropertyValueSource
Molecular Formula C10H17NO5S[1]
Molecular Weight 263.31 g/mol [1]
Appearance Slightly yellow to orange clear liquid[1]
CAS Number 1064704-03-5
Refractive Index (n20D) 1.51[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is classified as follows:

  • Skin Irritation, Category 2: Causes skin irritation.[3]

  • Eye Irritation, Category 2: Causes serious eye irritation.[3]

Signal Word: Warning[3]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P332 + P313: If skin irritation occurs: Get medical advice/ attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[3]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Handling Protocols
  • Engineering Controls: Work in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended to prevent the generation and inhalation of vapor or mist.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3]

    • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

Storage Protocols
  • Keep the container tightly closed.[3]

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight.[2]

  • Protect from moisture.[3]

  • It is recommended to store the compound under an inert gas.[3]

Emergency Procedures

First-Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention. If contact lenses are present, remove them if easy to do so.[3]

  • In case of skin contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[3]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention.[3]

Fire-Fighting Measures

While specific data on the flammability of this compound is limited, general procedures for chemical fires should be followed.

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment as detailed in the handling section. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Collect the absorbed material in a suitable, closed container for disposal.

Toxicological and Ecological Information

Toxicological Profile

The broader class of ionic liquids, particularly those based on pyridinium cations, has been the subject of toxicological research.[1][2] The toxicity of ionic liquids is influenced by the nature of both the cation and the anion, with the cation often playing a more significant role.[1][2] An increase in the length of the alkyl side chain on the cation has been shown to increase toxicity.[5] While some ionic liquids are promoted as "green" alternatives to traditional volatile organic solvents due to their low vapor pressure, it is now understood that they are not inherently non-toxic.[1][2]

Ecological Profile

Detailed ecotoxicity data for this specific compound is not available. However, the environmental impact of ionic liquids is an area of active research.[5] Due to their solubility in water, there is a potential for aquatic toxicity if released into the environment.[6] Some studies on pyridinium-based ionic liquids have indicated that they can be more toxic to aquatic organisms than other classes of ionic liquids.[7] It is also noted that many ionic liquids are not readily biodegradable, leading to concerns about their persistence in the environment.[6]

Risk Management Workflow

The following diagram illustrates a systematic approach to managing the risks associated with handling 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in a research setting.

RiskManagementWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness HazardID Hazard Identification Skin Irritant (Cat 2) Eye Irritant (Cat 2) ExposureAss Exposure Assessment Inhalation of vapors Skin/Eye contact Ingestion HazardID->ExposureAss Leads to RiskChar Risk Characterization Moderate risk of irritation with direct contact ExposureAss->RiskChar Informs EngControls Engineering Controls Fume Hood Local Exhaust Ventilation RiskChar->EngControls Requires PPE Personal Protective Equipment (PPE) Goggles Gloves Lab Coat RiskChar->PPE Requires AdminControls Administrative Controls SOPs Training Hygiene Practices RiskChar->AdminControls Requires FirstAid First Aid Eye wash station Safety shower Immediate care protocols EngControls->FirstAid PPE->FirstAid SpillResponse Spill Response Spill kit Containment procedures Disposal protocols AdminControls->SpillResponse

Caption: Risk Management Workflow for Handling the Compound.

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a valuable compound with diverse applications, particularly in formulation science. While it is touted for its low toxicity, it is classified as a skin and eye irritant, necessitating careful handling and the use of appropriate personal protective equipment. The broader environmental and toxicological profile of pyridinium-based ionic liquids suggests that caution should be exercised to prevent environmental release. By adhering to the safety protocols and risk management strategies outlined in this guide, researchers can work safely and effectively with this compound.

References

  • 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 9).
  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | Low Price $50 | High Purity. (n.d.).
  • Gonçalves, A. R. S., Paredes, X., Crista, D., Ribeiro, A. F. C., Martins, M. L., & Queirós, C. S. G. P. (2021). Ionic Liquids—A Review of Their Toxicity to Living Organisms. International Journal of Molecular Sciences, 22(11), 5612. [Link]

  • Cho, C.-W., Pham, T. P. T., & Jeon, Y.-J. (2021). Review of the toxic effects of ionic liquids. Journal of Hazardous Materials, 416, 125792. [Link]

  • Weyhing-Zerrer, N., Gundolf, T., Kalb, R., Ossmer, R., Rossmanith, P., & Mester, P. (2016). Predictability of ionic liquid toxicity from a SAR study on different systematic levels of pathogenic bacteria. Ecotoxicology and Environmental Safety, 133, 303–311.
  • Egorova, K. S., & Ananikov, V. P. (2014). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Key Engineering Materials, 632, 1-5. [Link]

  • Neves, C. M. S. S., Claudio, A. F. M., Marques, C. S. F., Freire, M. G., & Coutinho, J. A. P. (2017). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 19(12), 2911–2921. [Link]

  • Kalcikova, G., Zgajnar Gotvajn, A., Kladivar, S., & Brumec, M. (2012). Assessment of environmental impact of pyridinium-based ionic liquid. Environmental Science and Pollution Research, 19(5), 1599–1606. [Link]

  • Flieger, J., & Flieger, M. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6267. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. Retrieved January 19, 2026, from [Link]

  • material safety data sheet - guanidine hydrochloride 99%. (n.d.).

Sources

An In-Depth Technical Guide to the Mechanism of Action of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a quaternary ammonium salt belonging to the pyridinium class of compounds. It has garnered interest in various fields, including pharmaceuticals and personal care, owing to its properties as a versatile surfactant with notable biocompatibility and low toxicity.[1] This technical guide provides a comprehensive exploration of the proposed mechanism of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate, with a primary focus on its potential antimicrobial activities. The insights presented herein are curated for researchers, scientists, and professionals engaged in drug development and formulation science.

The pyridinium scaffold is a prevalent structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[2][3] Pyridine-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3][4] The cationic nature of quaternary pyridinium salts is a key determinant of their biological function, particularly their interactions with cellular membranes.

This guide will delve into the molecular interactions that likely govern the activity of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate, drawing parallels with well-understood mechanisms of similar quaternary ammonium compounds. Furthermore, we will present detailed experimental protocols to enable researchers to investigate and validate these proposed mechanisms in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is fundamental to elucidating its mechanism of action. These properties influence its solubility, stability, and ability to interact with biological targets.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅S[5]
Molecular Weight 263.31 g/mol [5][6]
CAS Number 1064704-03-5[5][6]
Appearance Light yellow to Yellow to Orange clear liquid[7]
Solubility Highly soluble in water[4]

Proposed Mechanism of Action: A Focus on Antimicrobial Activity

While direct experimental studies on the mechanism of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are not extensively available in public literature, a plausible mechanism can be proposed based on the well-documented activities of quaternary ammonium compounds (QACs) and pyridinium-based surfactants. The primary mode of action is hypothesized to be the disruption of microbial cell membranes.

This process can be conceptualized in a multi-step model:

  • Adsorption to the Cell Surface: The positively charged pyridinium head of the molecule is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and peptidoglycan and teichoic acids in Gram-positive bacteria.[4]

  • Insertion into the Lipid Bilayer: Following adsorption, the hydrophobic ethyl group attached to the pyridinium nitrogen, along with the pyridinium ring itself, penetrates the hydrophobic core of the cell membrane.[8] This insertion is a critical step that disrupts the ordered structure of the lipid bilayer.

  • Membrane Disruption and Leakage: The intercalation of the pyridinium compound into the membrane leads to an increase in membrane fluidity and permeability. This disruption compromises the membrane's integrity, resulting in the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Cell Lysis and Death: The sustained loss of cellular contents and the inability to maintain a proper membrane potential ultimately lead to cell lysis and death.

The Role of Specific Functional Groups

The unique structural features of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate are expected to modulate its activity:

  • 1-Ethyl Group: The length of the N-alkyl chain in pyridinium salts is a critical determinant of their antimicrobial efficacy.[2][3] While a short ethyl group may result in less potent activity compared to longer alkyl chains (e.g., C12-C16), it still provides the necessary hydrophobicity to facilitate membrane insertion.

  • 3-(hydroxymethyl) Group: The presence of a hydroxymethyl group can influence the molecule's polarity and its potential to form hydrogen bonds.[9] However, studies on similar hydroxymethyl-substituted pyridinium salts suggest that the position of this group on the pyridine ring has a negligible impact on the overall antimicrobial activity.[5][10] Its primary contribution may be to enhance water solubility.

  • Ethyl Sulfate Anion: The role of the counterion in the activity of QACs is a subject of ongoing research. While some studies suggest it has a minimal effect, others indicate it can influence the compound's physicochemical properties.[5][11] Ethyl sulfate is a metabolite of ethanol and is generally considered to have low toxicity.[12][13] In this context, its primary role is likely to be a charge-balancing counterion to the cationic pyridinium head.

Visualizing the Proposed Mechanism

The following diagram illustrates the proposed interaction of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate with a bacterial cell membrane.

Caption: Proposed interaction with the bacterial cell membrane.

Experimental Protocols for Mechanism of Action Validation

To experimentally validate the proposed mechanism of action, a series of in vitro assays can be employed. These protocols are designed to assess the antimicrobial efficacy and membrane-disrupting properties of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining the MIC.

Materials:

  • 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL, and the final inoculum density will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear. The results can also be read using a microplate reader at 600 nm.

Membrane Permeability Assay using Fluorescent Dyes

This assay utilizes fluorescent dyes to assess the integrity of the bacterial cell membrane after exposure to the test compound. A combination of two dyes, such as propidium iodide (PI) and SYTO 9, is commonly used. PI can only enter cells with compromised membranes and fluoresces red upon binding to DNA, while SYTO 9 can enter all cells and fluoresces green.

Materials:

  • 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate

  • Test microorganisms

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution

  • SYTO 9 stock solution

  • Black, clear-bottom 96-well plates

  • Fluorometric microplate reader

Step-by-Step Protocol:

  • Preparation of Bacterial Suspension: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Dye Preparation: Prepare a working solution of the fluorescent dyes in PBS according to the manufacturer's instructions.

  • Assay Setup: In a black 96-well plate, add 50 µL of the bacterial suspension to each well. Add 50 µL of serially diluted 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate to the wells. Include positive (e.g., a known membrane-disrupting agent) and negative (vehicle control) controls.

  • Dye Addition and Incubation: Add 100 µL of the dye working solution to each well. Incubate the plate at room temperature in the dark for 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for both dyes (e.g., SYTO 9: Ex/Em ~485/498 nm; PI: Ex/Em ~535/617 nm).

  • Data Analysis: An increase in the red fluorescence from PI indicates an increase in membrane permeability. The ratio of red to green fluorescence can be calculated to quantify the extent of membrane damage.

Experimental Workflow Diagram

G start Start prep_stock Prepare Stock Solution of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate start->prep_stock prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum mic_assay Perform Broth Microdilution MIC Assay prep_stock->mic_assay membrane_assay Perform Membrane Permeability Assay prep_stock->membrane_assay prep_inoculum->mic_assay prep_inoculum->membrane_assay read_mic Read MIC Results mic_assay->read_mic analyze_data Analyze Data read_mic->analyze_data read_fluorescence Measure Fluorescence membrane_assay->read_fluorescence read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for experimental validation.

Conclusion

The mechanism of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is proposed to be primarily driven by its cationic surfactant properties, leading to the disruption of microbial cell membranes. This is a well-established mechanism for quaternary ammonium compounds. The specific functional groups of the molecule, namely the 1-ethyl and 3-(hydroxymethyl) groups, are expected to influence its physicochemical properties and modulate its interaction with the lipid bilayer. The ethyl sulfate counterion is likely to have a minimal direct role in the antimicrobial action.

The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate this proposed mechanism. By determining the Minimum Inhibitory Concentration and assessing membrane permeability, a comprehensive understanding of the antimicrobial efficacy and mode of action of 1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate can be achieved. This knowledge is crucial for its potential development and application in pharmaceutical and other relevant industries.

References

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PubMed Central. Available at: [Link]

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate - PubChem. Available at: [Link]

  • Synthesis, surface properties and antimicrobial effect of hydroxymethyl-substituted pyridinium salts | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts - ResearchGate. Available at: [Link]

  • Influence of counterion substitution on the properties of imidazolium-based ionic liquid clusters | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts - MDPI. Available at: [Link]

  • Formation and inhibition of ethyl glucuronide and ethyl sulfate - PubMed. Available at: [Link]

  • Ethylglucuronide and Ethyl Sulfate Assays in Clinical Trials, Interpretation and Limitations: Results of a Dose Ranging Alcohol Challenge Study and Two Clinical Trials - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of the ionic liquid (IL) 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. While extensive quantitative solubility data for this specific compound is not widely available in public literature, this document synthesizes foundational chemical principles and established experimental methodologies to empower scientists in their research endeavors.

Introduction: A Functionalized Pyridinium Ionic Liquid

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (CAS: 1064704-03-5, MW: 263.31 g/mol ) is a unique ionic liquid characterized by a pyridinium cation functionalized with both an ethyl group and, critically, a hydroxymethyl group.[1][2] This hydroxyl (-OH) moiety imparts specific chemical properties, most notably the capacity for hydrogen bonding, which significantly influences its physical behavior and interaction with various solvents.[3] As with many ionic liquids, it is explored for applications ranging from a sustainable solvent in organic reactions and electrochemistry to a component in pharmaceutical formulations, where solubility is a paramount concern.[4][5][6]

This guide will first delve into the theoretical underpinnings that govern its solubility based on its molecular structure. It will then provide a robust, step-by-step experimental protocol for researchers to determine precise solubility data in their own laboratories.

Theoretical Framework and Solubility Prediction

The solubility of an ionic liquid is a complex interplay of intermolecular forces between its constituent ions and the solvent molecules. The principle of "like dissolves like" is a useful starting point, but the specific functional groups of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate allow for a more nuanced prediction.

Analysis of Molecular Structure and Intermolecular Forces
  • Cation: 1-Ethyl-3-(hydroxymethyl)pyridinium :

    • Hydroxymethyl Group (-CH₂OH) : This is the most influential feature for solubility in polar solvents. The hydroxyl group can act as both a strong hydrogen bond donor (via the H atom) and a hydrogen bond acceptor (via the O atom). This dramatically increases its affinity for protic solvents like water and alcohols (e.g., methanol, ethanol).[7]

    • Pyridinium Ring : The aromatic ring is polar and capable of engaging in π-π stacking and ion-dipole interactions.

    • Ethyl Group (-CH₂CH₃) : This alkyl chain introduces a degree of non-polar character (hydrophobicity).

  • Anion: Ethyl Sulfate ([CH₃CH₂OSO₃]⁻) :

    • The sulfate head is a strong hydrogen bond acceptor.[8]

    • The ethyl group contributes to its overall size and adds some non-polar character.

Predicted Solubility Profile

Based on these structural features, we can predict the solubility behavior across different solvent classes:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : High Solubility/Miscibility is expected. The strong hydrogen bonding capability of the cation's hydroxymethyl group, combined with the hydrogen bond accepting nature of the ethyl sulfate anion, will lead to strong, favorable interactions with protic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) : Moderate to High Solubility is expected. These solvents can act as hydrogen bond acceptors, interacting favorably with the cation's hydroxyl group. The overall polarity and dipole-dipole interactions will facilitate dissolution.

  • Non-Polar Solvents (e.g., Hexane, Toluene) : Low Solubility/Immiscibility is expected. The dominant ionic and hydrogen-bonding nature of the IL is incompatible with the weak van der Waals forces offered by non-polar solvents. The energetic penalty of disrupting the strong ion-ion and ion-solvent (polar) interactions is too high.

Comparison with a Structural Analogue

To ground these predictions, we can compare the target IL with its non-hydroxylated analogue, 1-Ethyl-3-methylpyridinium Ethyl Sulfate (CAS: 872672-50-9).[4][5] This analogue is reported to be soluble in polar solvents like water, methanol, and dichloromethane.[1][9]

It is a strong scientific inference that 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate will exhibit enhanced solubility in polar protic solvents compared to its 3-methyl counterpart, owing directly to the addition of the hydrogen-bonding hydroxymethyl group. Its solubility in polar aprotic and non-polar solvents is likely to be comparable, though potentially slightly higher in moderately polar solvents that can interact with the hydroxyl group.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal equilibrium method is the gold standard for determining the solubility of a solid or liquid in a liquid solvent at a given temperature.[10]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_validate 4. Validation prep_vial Add excess IL to a known mass/volume of solvent in a sealed vial prep_temp Place vial in a thermostated shaker bath set to the target temperature (e.g., 25 °C) prep_vial->prep_temp equil_shake Agitate vigorously for an extended period (e.g., 24-48 h) to ensure equilibrium prep_temp->equil_shake equil_settle Stop agitation and allow phases to separate/ solid to settle (e.g., 4-6 h) equil_shake->equil_settle sample_supernatant Carefully extract an aliquot of the clear supernatant using a filtered syringe equil_settle->sample_supernatant sample_weigh Accurately weigh the aliquot of the saturated solution sample_supernatant->sample_weigh sample_dilute Dilute the aliquot with a suitable solvent for analysis sample_weigh->sample_dilute sample_analyze Determine concentration using a calibrated method (e.g., HPLC-UV, qNMR) sample_dilute->sample_analyze validate_time Repeat sampling at a later time point (e.g., +12 h). Confirm concentration is unchanged sample_analyze->validate_time calc Calculate Solubility (g/100g or mol/L) validate_time->calc

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Step-by-Step Methodology

This protocol is designed to be self-validating, ensuring the measurement reflects true thermodynamic equilibrium.[11]

  • Preparation :

    • Add an excess amount of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate to a vial containing a precisely known mass or volume of the desired organic solvent. "Excess" means enough solid/liquid IL is present that some will remain undissolved after equilibrium is reached.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Accurate temperature control is critical as solubility is temperature-dependent.

  • Equilibration :

    • Agitate the mixture vigorously for a prolonged period, typically 24 to 48 hours. This step is crucial to overcome kinetic barriers and ensure the system reaches thermodynamic equilibrium.

    • After the agitation period, let the vial stand quiescently in the same temperature bath for at least 4-6 hours. This allows the undissolved IL to settle, leaving a clear, saturated supernatant.

  • Sampling and Analysis :

    • Carefully withdraw an aliquot of the clear supernatant. Causality : To avoid drawing in undissolved material, which would artificially inflate the result, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Immediately transfer the aliquot to a pre-weighed vial and record the mass of the saturated solution.

    • Quantitatively dilute the aliquot with a suitable mobile phase or solvent.

    • Analyze the concentration of the IL in the diluted sample using a pre-calibrated analytical technique such as HPLC-UV (using the pyridinium chromophore) or Quantitative NMR (qNMR).

  • Validation of Equilibrium :

    • After completing the first measurement, return the original vial to the shaker for another 12 hours, then repeat the settling and sampling procedure.

    • Analyze the new sample. If the calculated concentration is identical (within experimental error) to the first measurement, you can be confident that equilibrium was achieved. If the concentration is higher, it indicates the system was not yet at equilibrium, and the process should be continued.

Expected and Comparative Solubility Data

As noted, specific quantitative data for the target IL is scarce. However, we can tabulate the qualitative data for its analogue and present a predictive table for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Table 1: Reported Qualitative Solubility of Analogue 1-Ethyl-3-methylpyridinium Ethyl Sulfate

Solvent ClassSolvent NameReported SolubilityReference(s)
Polar ProticWaterSoluble[1][9]
Polar ProticMethanolSoluble[1][9]
HalogenatedDichloromethaneSoluble[1][9]

Table 2: Predicted Solubility Profile for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolHigh / Miscible Strong H-bond donating and accepting capability of IL.
Polar AproticDMSO, AcetonitrileHigh Strong dipole-dipole interactions and H-bond acceptance.
Polar AproticAcetone, THFModerate Moderate polarity and H-bond acceptance.
Non-PolarToluene, HexaneLow / Immiscible Mismatch of intermolecular forces.

Visualizing Intermolecular Interactions

The predicted solubility can be understood by visualizing the dominant forces between the IL and different solvent types.

G cluster_protic Protic Solvent (Methanol) cluster_aprotic Aprotic Solvent (Acetone) cluster_nonpolar Non-Polar Solvent (Hexane) IL_cation Pyridinium Cation (-CH₂OH) methanol CH₃OH IL_cation->methanol Strong H-Bonding (Donor & Acceptor) Strong Ion-Dipole acetone CH₃C(O)CH₃ IL_cation->acetone H-Bonding (Donor) Moderate Ion-Dipole hexane C₆H₁₄ IL_cation->hexane Very Weak Interactions IL_anion Ethyl Sulfate Anion IL_anion->methanol Strong H-Bonding (Acceptor) Strong Ion-Dipole IL_anion->acetone Strong Ion-Dipole IL_anion->hexane Very Weak Interactions

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural and Functional Landscape of a Protic Pyridinium Ionic Liquid

1-Ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate is a member of the pyridinium-based ionic liquids (ILs), a class of organic salts that are liquid at or near room temperature.[1] These compounds have garnered significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvation characteristics, making them suitable for a wide range of applications, from green chemistry to pharmaceutical development.[2][3]

The structure of 1-ethyl-3-(hydroxymethyl)pyridinium ethyl sulfate, with its protic hydroxymethyl group, suggests its potential role as a functionalized solvent or catalyst. The ethyl sulfate anion is a common counter-ion in the synthesis of ILs. A thorough understanding of its molecular structure and purity, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool, is paramount for any application. This guide provides a comprehensive overview of the expected NMR spectral features of this ionic liquid and a robust protocol for their acquisition and analysis.

Predicted NMR Spectral Data and Interpretation

The NMR spectra of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are predicted to be a composite of the signals from its constituent cation and anion. The following sections detail the anticipated ¹H and ¹³C NMR spectra, along with the two-dimensional (2D) NMR experiments that would be crucial for unambiguous signal assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the pyridinium ring are anticipated to be the most downfield-shifted due to the deshielding effect of the aromatic ring current and the positive charge on the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2Pyridinium Ring8.8 - 9.2Singlet (or narrow triplet)1H
H-4Pyridinium Ring8.0 - 8.4Doublet1H
H-5Pyridinium Ring7.8 - 8.2Triplet1H
H-6Pyridinium Ring8.6 - 9.0Doublet1H
H-7-CH₂-OH4.6 - 5.0Singlet2H
H-8N-CH₂-CH₃4.4 - 4.8Quartet2H
H-9N-CH₂-CH₃1.4 - 1.8Triplet3H
H-10O-CH₂-CH₃ (Anion)3.8 - 4.2Quartet2H
H-11O-CH₂-CH₃ (Anion)1.2 - 1.6Triplet3H
OH-CH₂-OHVariableBroad Singlet1H
  • Causality of Chemical Shifts: The protons on the pyridinium ring (H-2, H-4, H-5, H-6) are significantly deshielded due to the electron-withdrawing effect of the quaternized nitrogen and the aromatic ring current. The protons of the ethyl group attached to the nitrogen (H-8, H-9) and the hydroxymethyl group (H-7) are also deshielded, but to a lesser extent. The protons of the ethyl sulfate anion (H-10, H-11) will appear at chemical shifts typical for an ethyl group attached to an electronegative oxygen atom. The hydroxyl proton (OH) signal is expected to be broad and its chemical shift will be highly dependent on the sample concentration, temperature, and the presence of any water.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The pyridinium ring carbons are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

LabelAssignmentPredicted Chemical Shift (δ, ppm)
C-2Pyridinium Ring145 - 150
C-3Pyridinium Ring135 - 140
C-4Pyridinium Ring140 - 145
C-5Pyridinium Ring128 - 133
C-6Pyridinium Ring142 - 147
C-7-CH₂-OH60 - 65
C-8N-CH₂-CH₃55 - 60
C-9N-CH₂-CH₃15 - 20
C-10O-CH₂-CH₃ (Anion)65 - 70
C-11O-CH₂-CH₃ (Anion)10 - 15
  • Expertise-Based Rationale: The chemical shifts of the pyridinium carbons are influenced by the electronegativity of the nitrogen atom and the overall aromatic system. The carbons of the ethyl groups and the hydroxymethyl group will appear in the aliphatic region of the spectrum. The chemical shifts are predicted based on known values for similar pyridinium and sulfate compounds.[4]

2D NMR for Structural Confirmation

To definitively assign the predicted ¹H and ¹³C signals, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks. Key expected correlations include:

    • H-4 with H-5

    • H-5 with H-6

    • H-8 with H-9

    • H-10 with H-11

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will be used to assign the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecule. Key expected long-range correlations include:

    • H-8 to C-2 and C-6

    • H-7 to C-2, C-3, and C-4

    • H-9 to C-8

Experimental Protocol for NMR Analysis

The following protocol is designed to yield high-quality, reproducible NMR data for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Step 1: Sample Preparation

  • Purity Check: Ensure the ionic liquid is of high purity. Impurities such as residual solvents from synthesis can complicate spectral interpretation.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of the ionic liquid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is critical.

    • Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for most ionic liquids due to its high polarity and ability to dissolve a wide range of organic salts.[5] It also has a high boiling point, which is advantageous if variable temperature studies are needed.

    • Alternative Solvents: Deuterated methanol (CD₃OD) or deuterated water (D₂O) can also be used, but be aware that the hydroxyl proton of the analyte will exchange with the deuterium in these solvents, leading to the disappearance of its signal.

  • Homogenization: Vortex the NMR tube for at least 30 seconds to ensure the sample is completely dissolved and the solution is homogeneous.

Step 2: NMR Instrument Setup and Data Acquisition

  • Instrumentation: A modern NMR spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion.

  • Tuning and Matching: Tune and match the probe for the specific sample and solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp NMR signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: Acquire at least 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: Set a spectral width of approximately 200 ppm, centered around 100 ppm.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

  • 2D NMR Acquisition:

    • Use standard, gradient-selected pulse sequences for COSY, HSQC, and HMBC experiments.

    • Optimize the spectral widths in both dimensions to cover all relevant signals.

Visualization of Molecular Structure and NMR Correlations

Visual aids are essential for understanding the complex relationships between molecular structure and NMR data.

Figure 1: Molecular Structure and Atom Labeling cluster_cation 1-Ethyl-3-(hydroxymethyl)pyridinium Cation cluster_anion Ethyl Sulfate Anion N1 N+ C2 C-2 N1->C2 C8 C-8 N1->C8 C3 C-3 C2->C3 H2 H-2 C2->H2 C4 C-4 C3->C4 C7 C-7 C3->C7 C5 C-5 C4->C5 H4 H-4 C4->H4 C6 C-6 C5->C6 H5 H-5 C5->H5 C6->N1 H6 H-6 C6->H6 O1 O C7->O1 H7 H-7 (x2) C7->H7 OH OH O1->OH C9 C-9 C8->C9 H8 H-8 (x2) C8->H8 H9 H-9 (x3) C9->H9 S1 S O2 O- S1->O2 O3 =O S1->O3 O4 =O S1->O4 O5 O S1->O5 C10 C-10 O5->C10 C11 C-11 C10->C11 H10 H-10 (x2) C10->H10 H11 H-11 (x3) C11->H11

Caption: Molecular structure with atom labeling for NMR assignment.

Figure 2: Key Predicted HMBC Correlations H8 H-8 C2 C-2 H8->C2 C6 C-6 H8->C6 H7 H-7 H7->C2 C3 C-3 H7->C3 C4 C-4 H7->C4 H9 H-9 C8 C-8 H9->C8

Caption: Predicted key HMBC correlations for structural elucidation.

Trustworthiness: A Self-Validating System

The combination of 1D and 2D NMR experiments forms a self-validating system. The ¹H and ¹³C assignments must be consistent across all experiments. For example, a proton signal assigned to H-8 based on its chemical shift and multiplicity must show a COSY correlation to H-9 and an HSQC correlation to C-8. Furthermore, it must exhibit HMBC correlations to C-2 and C-6, confirming its position on the ethyl group attached to the pyridinium nitrogen. Any inconsistencies in this network of correlations would indicate an incorrect assignment and necessitate a re-evaluation of the data.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Stark, A., & Seddon, K. R. (2007). Ionic liquids. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

  • Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis. Chemical Reviews, 99(8), 2071–2084. [Link]

  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Dissolving Cellulose with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Cellulose Dissolution for Pharmaceutical Applications

Cellulose, the most abundant biopolymer on Earth, presents a formidable challenge to chemists and material scientists due to its intricate network of intra- and intermolecular hydrogen bonds, rendering it insoluble in water and most common organic solvents.[1] However, its biocompatibility, biodegradability, and versatile chemical nature make it a highly desirable polymer for a myriad of applications, particularly in the pharmaceutical industry. The advent of ionic liquids (ILs) as "green" and tunable solvents has revolutionized the field of cellulose processing.[2] Among these, pyridinium-based ionic liquids have emerged as highly effective solvents for cellulose, in some cases surpassing the performance of more common imidazolium-based ILs.[3]

This document provides a comprehensive guide to the dissolution of cellulose using a functionalized pyridinium-based ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate . We will delve into the underlying scientific principles, provide detailed protocols for dissolution and regeneration, and discuss the potential applications of the resulting cellulose solutions in drug development.

The Science Behind Cellulose Dissolution in Ionic Liquids

The remarkable ability of certain ionic liquids to dissolve cellulose lies in their unique combination of a bulky, asymmetric organic cation and an anion with high hydrogen bond basicity.[2][4] The dissolution process is a synergistic interplay between the cation and anion of the ionic liquid with the hydroxyl groups of the cellulose polymer.[5]

The current understanding of the mechanism suggests that the anions of the ionic liquid play a primary role by forming strong hydrogen bonds with the hydroxyl protons of cellulose, thereby disrupting the existing hydrogen bond network that holds the cellulose chains together.[4] The cation, while not the primary driver of dissolution, is thought to interact with the oxygen atoms of the hydroxyl groups and facilitate the separation of the cellulose chains.[6]

The structure of both the cation and the anion significantly influences the dissolution efficiency. For pyridinium-based ionic liquids, the aromatic nature of the cation is believed to contribute to the disruption of the crystalline structure of cellulose.[7] The choice of the anion is critical, with anions that are strong hydrogen bond acceptors, such as acetate and chloride, generally exhibiting higher cellulose solubility.[7]

G cluster_cellulose Crystalline Cellulose cluster_il Ionic Liquid cluster_dissolution Dissolution Process C1 Cellulose Chain 1 C1->C1 Intramolecular H-Bonds C2 Cellulose Chain 2 C1->C2 Intermolecular H-Bonds D1 Anion disrupts H-bonds C1->D1 D2 Cation interacts with cellulose oxygen C1->D2 IL_cation Pyridinium Cation IL_cation->D2 IL_anion Ethyl Sulfate Anion IL_anion->D1 D3 Cellulose chains solvated D1->D3 D2->D3 Dissolved_Cellulose Dissolved_Cellulose D3->Dissolved_Cellulose Homogeneous Solution

Physicochemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

A thorough understanding of the solvent's properties is crucial for optimizing the dissolution process.

PropertyValueSource
Molecular Formula C10H17NO5S[8]
Molecular Weight 263.31 g/mol [8]
Appearance Light yellow to yellow to orange clear liquid[9]
CAS Number 1064704-03-5[10]

Safety and Handling Precautions

While ionic liquids are often touted as "green" solvents due to their low vapor pressure, they are not without hazards. Appropriate safety measures must be taken.

  • Causes skin irritation (H315) [8]

  • Causes serious eye irritation (H319) [8]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves.

  • Wear eye protection.

  • Wash hands thoroughly after handling.

Protocol for the Synthesis of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

For laboratories preferring to synthesize the ionic liquid in-house, the following protocol, adapted from general procedures for the synthesis of pyridinium salts, is provided.[11][12]

Materials:

  • 3-Hydroxymethylpyridine

  • Diethyl sulfate

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxymethylpyridine (1 equivalent) in anhydrous ethanol.

  • Slowly add diethyl sulfate (1.1 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product is then washed several times with diethyl ether to remove any unreacted starting materials.

  • The purified ionic liquid is dried under high vacuum to remove any residual solvent.

Protocol for the Dissolution of Cellulose

This protocol provides a robust starting point for the dissolution of microcrystalline cellulose. Optimization may be required depending on the specific cellulose source and desired concentration.

Materials and Equipment:

  • Microcrystalline cellulose (MCC)

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Heating magnetic stirrer

  • Glass vials with screw caps

  • Oven for drying cellulose

Procedure:

  • Cellulose Preparation: Dry the microcrystalline cellulose in an oven at 105°C overnight to remove any residual moisture. Water content can significantly hinder the dissolution process.[13]

  • Dissolution Setup: In a clean, dry glass vial, add the desired amount of dried microcrystalline cellulose.

  • Ionic Liquid Addition: Add the 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate to the vial containing the cellulose. A starting concentration of 5-10 wt% cellulose is recommended.

  • Heating and Stirring: Place the vial on a heating magnetic stirrer. Heat the mixture to 80-100°C with continuous stirring. The dissolution time will vary depending on the cellulose concentration and particle size but can range from a few hours to 24 hours. A clear, viscous solution indicates complete dissolution.[2]

Table of Recommended Starting Parameters for Cellulose Dissolution:

ParameterRecommended RangeNotes
Cellulose Concentration 2 - 15 wt%Higher concentrations lead to significantly increased viscosity.[14][15]
Temperature 80 - 120 °CHigher temperatures generally increase the rate of dissolution but may lead to cellulose degradation over extended periods.[16]
Stirring Speed 300 - 500 rpmAdequate mixing is crucial for homogeneous dissolution.
Time 2 - 24 hoursDependent on cellulose type, particle size, and concentration.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_result Result P1 Dry Cellulose P2 Weigh Cellulose & IL P1->P2 D1 Combine in Vial P2->D1 D2 Heat & Stir D1->D2 D3 Monitor for Clarity D2->D3 R1 Homogeneous Cellulose Solution D3->R1

Protocol for the Regeneration of Cellulose

The ability to regenerate cellulose from the ionic liquid solution is a key advantage for creating various biomaterials. Anti-solvents such as water, ethanol, or acetone are used to precipitate the cellulose. Water and ethanol are the most common and environmentally friendly choices.[7]

Materials:

  • Cellulose-ionic liquid solution

  • Deionized water or Ethanol

  • Beaker

  • Stirring plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Washing solvent (deionized water or ethanol)

Procedure:

  • Precipitation: Slowly add the cellulose-ionic liquid solution dropwise into a beaker containing a vigorously stirred anti-solvent (deionized water or ethanol). A white, fibrous precipitate of cellulose will form immediately.

  • Washing: Continue stirring for a period to ensure complete regeneration and to wash the ionic liquid from the cellulose.

  • Filtration: Collect the regenerated cellulose by filtration.

  • Purification: Wash the filtered cellulose thoroughly with the anti-solvent to remove any residual ionic liquid.

  • Drying: The regenerated cellulose can be dried in an oven or freeze-dried, depending on the desired morphology.

The choice of anti-solvent can influence the properties of the regenerated cellulose. Regeneration with water tends to produce cellulose with a higher degree of crystallinity compared to ethanol.

Applications in Drug Development

The ability to dissolve and regenerate cellulose opens up a plethora of opportunities in the pharmaceutical and drug development sectors.

  • Controlled Release Formulations: The regenerated cellulose can be used to encapsulate active pharmaceutical ingredients (APIs) to create controlled-release drug delivery systems.

  • Films and Membranes: Cellulose solutions can be cast into films or membranes for transdermal patches or wound dressings.

  • Scaffolds for Tissue Engineering: The porous structure of regenerated cellulose makes it an excellent candidate for creating scaffolds for tissue engineering applications.

  • Excipients: Modified celluloses derived from these solutions can be used as novel excipients in tablet formulations.[11]

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a promising ionic liquid for the dissolution of cellulose, offering a gateway to the development of novel cellulosic materials for pharmaceutical applications. The protocols provided herein offer a solid foundation for researchers to explore the potential of this solvent system. Further optimization of the dissolution and regeneration parameters will undoubtedly lead to the creation of advanced materials with tailored properties for a new generation of drug delivery systems and biomedical devices.

References

  • Sashina, E. S., et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology, 48(3-4), 199-210.
  • Zhang, H., et al. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science, 8(11), 7247-7264.
  • Mohd, N., et al. (2017). Dissolution of Cellulose in Ionic Liquid : A Review. AIP Conference Proceedings, 1901, 020014.
  • Ghandi, K. (2014).
  • Isik, M., et al. (2016). Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects. The Journal of Physical Chemistry B, 120(33), 8871-8881.
  • Feng, L., & Chen, Z. L. (2008). Research progress on dissolution and functional modification of cellulose in ionic liquids. Journal of Molecular Liquids, 142(1-3), 1-5.
  • Zhang, S., et al. (2013). Cellulose regeneration from a cellulose/ionic liquid mixture: the role of anti-solvents. RSC Advances, 3(32), 13376-13384.
  • Pinkert, A., et al. (2009). Ionic Liquids and Their Interaction with Cellulose. Chemical Reviews, 109(12), 6712-6728.
  • Isik, M., et al. (2014). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Polymers, 6(11), 2824-2853.
  • Lefroy, K. S., et al. (2021). Rheological and NMR Studies of Cellulose Dissolution in the Ionic Liquid BmimAc. The Journal of Physical Chemistry B, 125(29), 8140-8151.
  • Kadokawa, J., et al. (2008). STUDY OF VISCOSITY OF CELLULOSE-IONIC LIQUID SOLUTIONS AT HIGH CONCENTRATIONS. Cellulose Chemistry and Technology, 42(9-10), 389-395.
  • Liu, H., et al. (2018). Dissolving process of a cellulose bunch in ionic liquids: a molecular dynamics study. Physical Chemistry Chemical Physics, 20(2), 1006-1014.
  • Shaughnessy, M. G., et al. (2017). Effect of Dissolved Cellulose on Molar Conductivity and Dynamic Viscosity of 1-Ethyl-3-Methylimidazolium Acetate Solutions. ECS Meeting Abstracts, MA2017-02(43), 1937.
  • Swatloski, R. P., et al. (2002). Dissolution of cellulose with ionic liquids. Journal of the American Chemical Society, 124(18), 4974-4975.
  • Katritzky, A. R., et al. (2000). Synthesis of 3-substituted pyridinium salts. ARKIVOC, 2000(6), 889-904.
  • Zhang, Q., et al. (2019). Effect of anti-solvents on the characteristics of regenerated cellulose from 1-ethyl-3-methylimidazolium acetate ionic liquid. International journal of biological macromolecules, 124, 314-320.
  • Zhang, Q., et al. (2019). Effect of anti-solvents on the characteristics of regenerated cellulose from 1-ethyl-3-methylimidazolium acetate ionic liquid. International journal of biological macromolecules, 124, 314-320.
  • Devinsky, F., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Molecules, 23(11), 2958.
  • Chow, K., & Rekhi, G. S. (1996). The role of intra- and extragranular microcrystalline cellulose in tablet dissolution. Pharmaceutical development and technology, 1(4), 375-385.
  • Kroupa, A., et al. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 17(8), 9395-9403.
  • Navard, P., et al. (2016). Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions. Biomacromolecules, 17(1), 253-260.
  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. Retrieved from [Link]

  • U.S. Patent No. 7,828,936 B2. (2010). Dissolution of cellulose in mixed solvent systems.
  • Owens, R. A., et al. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films.

Sources

Application Notes and Protocols for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyridinium-Based Ionic Liquid for Enhanced Enzymatic Performance

In the dynamic landscape of biocatalysis and drug development, the quest for reaction media that enhance enzyme stability and activity is paramount. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (CAS: 1064704-03-5) is a pyridinium-based ionic liquid with promising potential for enzymatic applications.[1] Its unique combination of a functionalized pyridinium cation and an ethyl sulfate anion suggests its utility in creating a favorable microenvironment for enzymes, potentially leading to improved performance in aqueous and co-solvent systems.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in enzymatic assays. We will delve into its proposed mechanism of action, supported by data from related ionic liquids, and provide detailed protocols for its use, with a focus on hydrolase enzymes as a model system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is essential for its effective application.

PropertyValueSource
Molecular Formula C10H17NO5S[1]
Molecular Weight 263.31 g/mol [1]
CAS Number 1064704-03-5[1]
Appearance Clear liquid-
Solubility Miscible with water and polar organic solventsInferred from structure

Proposed Mechanism of Action: A Synergistic Effect of Cation and Anion

While specific studies on 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are emerging, we can infer its mechanism of action from research on structurally similar ionic liquids. The beneficial effects of this ionic liquid in enzymatic assays are likely a result of the synergistic interplay between the 1-ethyl-3-(hydroxymethyl)pyridinium cation and the ethyl sulfate anion.

  • The Role of the Pyridinium Cation: The pyridinium ring, functionalized with a hydroxymethyl group, can engage in various non-covalent interactions with the enzyme surface, including hydrogen bonding and π-π stacking. These interactions can help to maintain the enzyme's native conformation, preventing denaturation, especially in the presence of organic co-solvents. Studies on other pyridinium-based ionic liquids have demonstrated their ability to improve the stability of enzymes like Candida rugosa lipase.[2][3]

  • The Influence of the Ethyl Sulfate Anion: The ethyl sulfate anion is known to be "enzyme-friendly." Research on other ionic liquids containing the ethyl sulfate anion, such as 1-ethyl-3-methylimidazolium ethyl sulfate (EMIM-ESO4), has shown a stabilizing effect on proteins like lysozyme.[4] The ethyl sulfate anion can interact with charged residues on the enzyme surface, contributing to a more stable protein structure.

The combination of these cation and anion effects can create a "hydration shell" around the enzyme, preserving the essential water molecules required for catalytic activity, even in low-water environments.[5]

Mechanism_of_Action Enzyme Enzyme Product Product Enzyme->Product Catalysis Stabilization Conformational Stabilization Enzyme->Stabilization IL_Cation 1-Ethyl-3-(hydroxymethyl)pyridinium Cation IL_Cation->Enzyme H-bonding, π-π stacking Substrate Substrate IL_Cation->Substrate Solubilization IL_Anion Ethyl Sulfate Anion IL_Anion->Enzyme Electrostatic interactions Substrate->Enzyme Binding Solubilization Enhanced Substrate Solubility Substrate->Solubilization

Caption: Proposed interactions of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate with an enzyme.

Application Protocol: A Model Hydrolase Assay

This protocol provides a general framework for utilizing 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a co-solvent in a typical hydrolase assay, using the example of a lipase-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA).

I. Materials and Reagents
  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Lipase from a suitable source (e.g., Candida rugosa, Porcine pancreas)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 405 nm

  • 96-well microplate or cuvettes

II. Reagent Preparation
  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Ionic Liquid Stock Solution: Prepare a series of stock solutions of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in the Tris-HCl buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Enzyme Stock Solution: Prepare a stock solution of the lipase in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme and should be determined empirically.

  • Substrate Stock Solution: Prepare a stock solution of pNPA in a suitable organic solvent like acetonitrile or isopropanol (e.g., 100 mM).

III. Experimental Workflow

Experimental_Workflow A Prepare Reagents B Set up Assay Plate A->B C Pre-incubate B->C Add Buffer/IL and Enzyme D Initiate Reaction C->D Add Substrate E Monitor Absorbance D->E at 405 nm F Data Analysis E->F

Caption: General experimental workflow for the enzymatic assay.

IV. Assay Procedure (96-well plate format)
  • Assay Setup: To each well of a 96-well plate, add:

    • X µL of Tris-HCl buffer (control) or the desired concentration of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate solution.

    • Y µL of the enzyme stock solution.

    • The final volume in each well before adding the substrate should be 180 µL.

    • Include control wells with no enzyme to account for non-enzymatic hydrolysis of the substrate.

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate in the reaction medium.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the pNPA stock solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes). The production of p-nitrophenol results in a yellow color.

V. Data Analysis
  • Calculate the Rate of Reaction: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot. The rate is proportional to the change in absorbance per unit time (ΔAbs/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for p-nitrophenol at pH 7.5 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.

    Enzyme Activity (U/mL) = (ΔAbs/min) * (Total Assay Volume) / (ε * Path Length * Enzyme Volume)

    One unit (U) of lipase activity is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

  • Relative Activity: Express the enzyme activity in the presence of the ionic liquid as a percentage of the activity in the aqueous buffer (control).

    Relative Activity (%) = (Activity with IL / Activity without IL) * 100

Optimization of Assay Conditions

To achieve optimal results, it is crucial to optimize the following parameters:

  • Ionic Liquid Concentration: Test a range of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate concentrations (e.g., 0-50% v/v) to determine the optimal concentration for enzyme activity and stability.

  • pH: Evaluate the effect of pH on enzyme activity in the presence of the ionic liquid.

  • Temperature: Determine the optimal temperature for the enzymatic reaction in the ionic liquid-containing medium. Ionic liquids can often enhance the thermal stability of enzymes, allowing for reactions at higher temperatures.[6]

  • Enzyme and Substrate Concentration: Optimize the concentrations of both the enzyme and substrate to ensure the reaction follows Michaelis-Menten kinetics.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no enzyme activity Enzyme inhibition by the ionic liquid at the tested concentration.Test a lower concentration range of the ionic liquid. Ensure the enzyme is compatible with the ionic liquid.
Inactive enzyme.Use a fresh batch of enzyme and verify its activity in a standard buffer system.
High background absorbance Non-enzymatic hydrolysis of the substrate.Subtract the rate of the "no enzyme" control from the sample rates. Prepare the substrate solution fresh.
Precipitation in the well Poor solubility of the enzyme or substrate at the tested IL concentration.Adjust the ionic liquid concentration. Consider using a different co-solvent.

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate presents a compelling option for researchers seeking to enhance the performance of enzymatic assays. Its unique chemical structure suggests a dual-action mechanism for enzyme stabilization and activity modulation. By following the provided protocols and optimization strategies, scientists can effectively evaluate and implement this novel ionic liquid in their biocatalytic systems, potentially unlocking improved reaction efficiencies and enabling reactions under previously challenging conditions. Further research into the specific interactions between this ionic liquid and various classes of enzymes will undoubtedly expand its application in biotechnology and drug discovery.

References

  • Oktavianus Cipta, A. A. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Rasayan Journal of Chemistry, 14(1), 549-556.
  • Oktavianus Cipta, A. A. (2021). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. National Center for Biotechnology Information. [Link]

  • Satish, B., et al. (2015). Effect of 1-Ethyl-3-methylimidazolium Tetrafluoroborate and Acetate Ionic Liquids on Stability and Amyloid Aggregation of Lysozyme. Molecules, 20(10), 18668-18686.
  • Kazlauskas, R. J. (2010). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Current Opinion in Chemical Biology, 14(2), 173-179.
  • Fernandez, F. J. H. (2018). Keys for the Use of Ionic Liquids as Reaction Media in Enzyme-Catalyzed Processes. Journal of Bioprocessing & Biotechniques, 8(2).
  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews, 118(1), 801-838.
  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Leveraging 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate for Enhanced Protein Stabilization in Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Challenge of Protein Stability in Structural Biology

The determination of high-resolution three-dimensional protein structures via X-ray crystallography remains a cornerstone of modern drug discovery and fundamental biological research. A primary bottleneck in this pipeline is the production of well-ordered, diffraction-quality crystals. This process is intrinsically linked to the conformational stability and solubility of the target protein under crystallization conditions. Many proteins, particularly those of therapeutic interest such as membrane proteins, multi-domain enzymes, and antibody fragments, are prone to aggregation, denaturation, or exist in conformational ensembles that are inimical to forming a stable crystal lattice.

Ionic liquids (ILs) have emerged as a versatile class of chemical additives that can modulate the physicochemical environment of a protein solution to favor crystallization.[1][2] These organic salts, which are liquid at or near room temperature, can participate in a range of non-covalent interactions, including hydrogen bonding, and electrostatic and hydrophobic interactions, to stabilize protein structures and influence crystal packing.[3] This guide provides a detailed technical overview and practical protocols for the application of a specific pyridinium-based ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate , as a protein stabilization and crystallization additive.

II. Compound Profile: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

While direct crystallographic applications of this specific IL are not yet widely documented, its structural and chemical properties suggest a strong potential for protein stabilization. An analysis of its constituent ions provides the basis for this rationale.

PropertyValueSource
Molecular Formula C10H17NO5S[4]
Molecular Weight 263.31 g/mol [4]
Appearance Light yellow to orange clear liquid
CAS Number 1064704-03-5
The Cation: 1-Ethyl-3-(hydroxymethyl)pyridinium

The pyridinium cation is aromatic and positively charged, allowing it to engage in several types of protein-stabilizing interactions:

  • Cation-π Interactions: The positively charged pyridinium ring can form strong, stabilizing cation-π interactions with the aromatic side chains of tryptophan, tyrosine, and phenylalanine residues on the protein surface.[5] These interactions can shield hydrophobic patches, reducing the likelihood of aggregation.

  • Hydrogen Bonding: The hydroxymethyl group at the 3-position is a key feature, providing a hydroxyl moiety capable of acting as both a hydrogen bond donor and acceptor.[6] This allows for specific, favorable interactions with polar and charged residues on the protein surface, potentially stabilizing flexible loops or domains. The presence of hydroxyl groups on IL cations has been shown to decrease their denaturing capacity compared to purely alkyl-substituted counterparts.[6]

  • Hydrophilic/Hydrophobic Balance: The combination of the charged, aromatic ring and the polar hydroxymethyl group provides a balanced amphiphilicity. This may allow the cation to interact favorably at protein-water interfaces without causing large-scale denaturation.

The Anion: Ethyl Sulfate

The anion of an ionic liquid often plays a dominant role in its effect on protein stability, largely through its influence on the surrounding water structure (the Hofmeister effect).[7][8]

  • Kosmotropic Tendencies: Sulfate and related anions are generally considered "kosmotropic" or "structure-making," meaning they tend to order the surrounding water molecules. This can lead to preferential hydration of the protein, a phenomenon that thermodynamically disfavors the unfolded state and can enhance protein stability.[8]

  • Stability: Ethyl sulfate (EtS) itself is a stable metabolite and has been shown to be a reliable biomarker, indicating its general stability in biological fluids.[9] While its precise position in the Hofmeister series is not as well-defined as smaller inorganic ions, its sulfate headgroup suggests a stabilizing influence.

The combination of a cation capable of specific, directional interactions and a potentially kosmotropic anion makes 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate a promising candidate for stabilizing proteins and promoting crystallization.

III. Mechanism of Action: A Hypothesis for Stabilization

The proposed mechanism by which this ionic liquid enhances protein stability and crystallization is multi-faceted, stemming from the combined effects of its constituent ions.

G cluster_0 Ionic Liquid Components cluster_1 Protein & Solvent Environment cluster_2 Stabilization Outcomes IL_cation 1-Ethyl-3-(hydroxymethyl)pyridinium Cation Protein Target Protein IL_cation->Protein Cation-π Interactions H-Bonding (Hydroxymethyl group) Electrostatic Interactions IL_anion Ethyl Sulfate Anion Water Bulk Water/Hydration Shell IL_anion->Water Orders Hydration Shell (Kosmotropic Effect) Stabilization Enhanced Conformational Stability Protein->Stabilization Solubility Improved Solubility Profile Protein->Solubility Water->Protein Preferential Hydration Crystallization Favorable Crystallization Kinetics Stabilization->Crystallization Solubility->Crystallization

Caption: Proposed mechanism of protein stabilization by the ionic liquid.

IV. Experimental Protocols

The most effective way to assess the utility of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is to incorporate it as an additive in crystallization screening, particularly for optimizing initial "hits" that produce suboptimal crystals (e.g., microcrystals, precipitates, or poorly formed crystals).

Protocol 1: Preparation of Ionic Liquid Stock Solutions
  • Objective: To prepare a sterile, high-concentration stock solution of the ionic liquid for addition to crystallization experiments.

  • Materials:

    • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (liquid form)

    • Ultrapure water (Milli-Q or equivalent)

    • Sterile microcentrifuge tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a 1.0 M stock solution of the ionic liquid in ultrapure water. Given that the IL is a liquid, this is best done by weight, accounting for its density if available, or by direct mass-to-volume calculation (263.31 g/mol ).

    • Vortex thoroughly to ensure complete dissolution and homogeneity.

    • Sterile filter the 1.0 M stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

    • Prepare a dilution series from the 1.0 M stock to create working stocks of 0.5 M and 0.2 M in ultrapure water.

    • Store all stock solutions at 4°C.

Protocol 2: Additive Screening using the Sitting Drop Vapor Diffusion Method

This protocol describes how to screen the ionic liquid at various concentrations against a promising crystallization condition.

G A Prepare IL Stock Solutions (e.g., 1.0 M, 0.5 M, 0.2 M) C Prepare Reservoir Solutions with IL Additive (Final IL concentrations: 0.1 M, 0.2 M, 0.4 M) A->C B Select Initial Crystallization 'Hit' Condition (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) B->C D Pipette 100 µL of each reservoir solution into a 96-well crystallization plate C->D E Set Crystallization Drop (e.g., 200 nL Protein + 200 nL Reservoir Solution) D->E F Seal Plate and Incubate E->F G Monitor for Crystal Growth (Daily for a week, then weekly) F->G H Compare IL-containing drops to Control (no IL) G->H

Caption: Workflow for ionic liquid additive screening.

  • Objective: To systematically evaluate the effect of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate on crystal quality and growth.

  • Materials:

    • Purified target protein at an appropriate concentration (e.g., 5-15 mg/mL)

    • Ionic liquid stock solutions (from Protocol 1)

    • Components of the initial "hit" crystallization condition

    • 96-well sitting drop crystallization plates

    • Pipettes and/or automated liquid handling robot

    • Plate sealer

  • Procedure:

    • Prepare Reservoir Solutions: For each concentration of the ionic liquid to be tested (e.g., 0.1 M, 0.2 M, and 0.4 M final concentration), prepare the reservoir solution. A common method is to add the IL to the final precipitant solution.[2]

      • Example for 0.1 M IL: To prepare 1 mL of reservoir solution, combine 800 µL of the precipitant solution with 100 µL of 1.0 M IL stock and 100 µL of ultrapure water.

      • Example for 0.2 M IL: To prepare 1 mL of reservoir solution, combine 800 µL of the precipitant solution with 200 µL of 1.0 M IL stock.

      • Control: Prepare a reservoir solution with no ionic liquid.

    • Plate Setup:

      • Pipette 80-100 µL of each prepared reservoir solution (Control, 0.1 M IL, 0.2 M IL, etc.) into the reservoirs of a 96-well crystallization plate.

      • Using either a manual pipette or a liquid handling robot, set the crystallization drops. A common ratio is 1:1 protein to reservoir solution (e.g., 200 nL protein + 200 nL reservoir solution).

    • Incubation and Monitoring:

      • Carefully seal the plate to ensure a closed system for vapor diffusion.

      • Incubate the plate at a constant temperature (e.g., 20°C).

      • Monitor the drops for changes (precipitation, phase separation, crystal formation) daily for the first week, and then weekly thereafter.[10]

      • Carefully document any differences in crystal morphology, size, number, and time of appearance between the control and the IL-containing drops.

V. Interpreting Results and Troubleshooting

ObservationPotential InterpretationNext Steps
Increased number of smaller crystals The IL may be acting as a nucleant.Decrease the concentration of the IL or the protein to slow down nucleation and promote growth.
Fewer, larger, well-formed crystals The IL is likely improving the solubility profile and slowing crystallization kinetics in a favorable way.This is the desired outcome. Proceed with optimization around this IL concentration and harvesting for diffraction.
Clear drops (no precipitate or crystals) The IL has increased the protein's solubility too much, preventing it from reaching supersaturation.Increase the precipitant concentration or the protein concentration.
Heavy, amorphous precipitate The IL may be destabilizing the protein at this concentration or in combination with the specific precipitant.Decrease the concentration of the IL or try a different precipitant.

VI. Concluding Remarks

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate presents a compelling, rationally designed tool for researchers facing challenges in protein crystallization. Its unique combination of a cation capable of specific hydrogen bonding and cation-π interactions, along with a stabilizing ethyl sulfate anion, offers a novel avenue to explore in the optimization of crystallization conditions. The protocols outlined in this guide provide a systematic framework for evaluating its efficacy. As with all crystallization additives, the effects will be protein-dependent, and empirical screening remains essential. However, by leveraging the principles of protein-solvent interactions, this ionic liquid stands as a valuable addition to the crystallographer's toolkit.

VII. References

  • Abad-Zapatero, C., & Ng, J. D. (2009). The Effect of Ionic Liquids on Protein Crystallization and X-ray Diffraction Resolution. Crystal Growth & Design, 9(5), 2214–2221.

  • Bowen, A. M., et al. (2021). Ionic Liquids as Protein Crystallization Additives. Crystals, 11(9), 1166.

  • Judge, R. A., et al. (2009). The Effect of Ionic Liquids on Protein Crystallization and X-ray Diffraction Resolution. PLoS ONE, 4(5), e5613.

  • Molecular Dimensions. (n.d.). Additive Screening. Calibre Scientific.

  • Hampton Research. (n.d.). Additive Screen User Guide.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44629806, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

  • Pusey, M., et al. (2021). Ionic Liquids as Protein Crystallization Additives. Semantic Scholar.

  • MRC Laboratory of Molecular Biology. (n.d.). Optimization of crystallization conditions with additive screening.

  • Tarver, C. L., et al. (2023). Effects of Ionic Liquids as Additives on Protein Crystallization. Methods in Molecular Biology, 2652, 187-197.

  • Paul, A., et al. (2018). Ionic liquids as biocompatible stabilizers of proteins. Applied Microbiology and Biotechnology, 102(21), 9045–9056.

  • Constantinescu, D., et al. (2011). Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure. The Journal of Physical Chemistry B, 115(18), 5674–5680.

  • Lange, C., et al. (2005). Hydroxylated ionic liquids: influence of the OH-group on the cation-anion interaction. Physical Chemistry Chemical Physics, 7(2), 324-329.

  • Heldt, H. W., et al. (2009). Assessment of the stability of the ethanol metabolite ethyl sulfate in standardised degradation tests. Forensic Science International, 186(1-3), 56-60.

  • Veríssimo, N. V., et al. (2022). Ionic liquids as protein stabilizers for biological and biomedical applications. Biotechnology Advances, 60, 108020.

  • Figueiredo, A. M., et al. (2014). Protein destabilisation in ionic liquids: the role of preferential interactions in denaturation. Physical Chemistry Chemical Physics, 16(6), 2536-2545.

  • Thermo Fisher Scientific. (n.d.). Determination of Ethyl Sulfate Impurity in Indinavir Sulfate Drug Using Ion Chromatography.

  • Liu, Y., et al. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Journal of Analytical Toxicology, 42(5), 313–320.

  • Pereira, J. F. B., et al. (2024). Do Ionic Liquids Exhibit the Required Characteristics to Dissolve, Extract, Stabilize, and Purify Proteins? Past-Present-Future Assessment. Chemical Reviews.

  • TCI Chemicals. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

  • Zhao, H. (2016). Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects. Journal of Chemical Technology & Biotechnology, 91(1), 25-50.

  • Heldt, H. W., et al. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. SciSpace.

  • Cao, Y., et al. (2008). Protein-protein interaction regulates proteins' mechanical stability. Journal of Molecular Biology, 378(5), 1132-1141.

  • Xie, N. Z., et al. (2015). Exploring Strong Interactions in Proteins with Quantum Chemistry and Examples of Their Applications in Drug Design. PLoS ONE, 10(8), e0135223.

  • TCI Chemicals. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | 1064704-03-5.

  • Derewenda, Z. S. (2011). Rational engineering in protein crystallization: integrating physicochemical principles, molecular scaffolds, and computational design. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 5), 387-396.

Sources

Preparation of nanoemulsions using 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation of Nanoemulsions using 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Audience: Researchers, scientists, and drug development professionals.

A Novel Approach to Nanoemulsion Formulation: Utilizing Pyridinium-Based Ionic Liquids

Introduction: The Rationale for an Ionic Liquid Surfactant

Nanoemulsions, dispersions of nanoscale droplets (typically 20-200 nm) of one immiscible liquid within another, have emerged as highly effective delivery systems in pharmaceuticals, cosmetics, and food science.[1][2] Their small droplet size confers significant advantages, including high surface area, enhanced physical stability against gravitational separation, and improved bioavailability of encapsulated active pharmaceutical ingredients (APIs).[3] The formulation of stable nanoemulsions hinges on the efficacy of the stabilizing agent—the surfactant—which reduces interfacial tension and creates a protective barrier around the droplets.

Ionic liquids (ILs), salts with melting points below 100°C, represent a versatile class of compounds with tunable physicochemical properties.[4][5] Their unique characteristics, such as negligible vapor pressure, high thermal stability, and the ability to solubilize a wide range of molecules, have led to their investigation in various applications, including drug delivery.[6][7] Pyridinium-based ILs, in particular, are gaining attention for their potential biological applications and as functional excipients.[4][8][9]

This application note introduces 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a novel, functional surfactant for the formulation of oil-in-water (O/W) nanoemulsions. Its molecular structure, featuring a hydrophilic pyridinium headgroup with a hydroxyl functional group and an ethyl sulfate counter-ion, combined with a moderately hydrophobic ethyl-substituted cation, suggests a distinct amphiphilic character suitable for interfacial stabilization. The cationic nature of the pyridinium headgroup is hypothesized to impart a positive surface charge (zeta potential) to the nanoemulsion droplets, providing robust electrostatic stabilization and preventing droplet coalescence.

This document provides detailed protocols for preparing nanoemulsions using this ionic liquid via both high-energy and low-energy methods, along with comprehensive guidelines for their characterization and stability assessment.

Physicochemical Properties of the Surfactant

A thorough understanding of the surfactant's properties is critical for formulation design.

PropertyValueSource
IUPAC Name (1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate[10]
CAS Number 1064704-03-5[10][11]
Molecular Formula C10H17NO5S[10]
Molecular Weight 263.31 g/mol [10][11]
Appearance Light yellow to orange clear liquid
Melting Point < -65 °C[12]
Storage Conditions Store airtight, protected from light, at room temperature.[13]
Structural Rationale for Surfactant Activity

The efficacy of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a surfactant is rooted in its molecular architecture. The diagram below illustrates the distinct hydrophilic and hydrophobic regions.

Molecular Structure & Amphiphilic Nature cluster_hydrophilic Hydrophilic Headgroup Pyridinium Pyridinium Ring (+ve charge) Hydroxymethyl Hydroxymethyl Group (-CH₂OH) Pyridinium->Hydroxymethyl Covalent Bond label_cation [1-Ethyl-3-(hydroxymethyl)pyridinium]⁺ EthylSulfate Ethyl Sulfate Anion (OSO₃C₂H₅⁻) label_anion [C₂H₅SO₄]⁻ EthylGroup N-Ethyl Group (-C₂H₅) EthylGroup->Pyridinium Forms Cation

Caption: Structure of the ionic liquid highlighting its amphiphilic properties.

Protocol 1: High-Energy Nanoemulsion Preparation via Ultrasonication

High-energy methods utilize mechanical force to break down coarse emulsions into nano-sized droplets.[1][3] Ultrasonication is a widely used lab-scale technique that employs acoustic cavitation to generate intense disruptive forces.[1][14]

Causality and Rationale:

This method is chosen for its efficiency and precise control over energy input, which directly influences droplet size.[1] The ionic liquid is hypothesized to rapidly adsorb to the newly formed oil-water interface created by the cavitation forces, preventing immediate recoalescence and ensuring the formation of a stable nanoemulsion.

Materials and Reagents:
  • Oil Phase: Medium-chain triglycerides (MCT) oil or other suitable carrier oil (e.g., isopropyl myristate).

  • Aqueous Phase: Deionized (DI) water.

  • Surfactant: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

  • Co-surfactant (Optional): A short-chain alcohol like ethanol or a non-ionic surfactant like Polysorbate 80 to further reduce interfacial tension.[1]

  • Equipment: Probe sonicator (ultrasonic homogenizer), magnetic stirrer, beakers, graduated cylinders.

Step-by-Step Methodology:
  • Preparation of Phases:

    • Aqueous Phase: In a beaker, dissolve the required amount of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (e.g., 2-5% w/w) in DI water with gentle magnetic stirring until a clear solution is formed.

    • Oil Phase: If encapsulating a lipophilic API, dissolve it in the carrier oil (e.g., 5-10% w/w) at this stage.

  • Formation of Coarse Emulsion:

    • While stirring the aqueous phase moderately, slowly add the oil phase dropwise. This creates a milky, coarse pre-emulsion. The slow addition ensures initial dispersion without overwhelming the system.

  • Ultrasonication Process:

    • Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication, which can otherwise degrade components or affect stability.

    • Immerse the tip of the probe sonicator approximately 1-2 cm below the surface of the liquid.

    • Apply ultrasonic energy at a specified amplitude (e.g., 40-60%) in a pulsed mode (e.g., 10 seconds ON, 5 seconds OFF) for a total processing time of 5-15 minutes. Pulsing prevents overheating and allows for more uniform energy distribution.

    • The endpoint is typically marked by a noticeable change in appearance from a milky white liquid to a translucent or bluish-white dispersion, characteristic of nanoemulsions.[15]

  • Post-Processing:

    • Allow the nanoemulsion to return to room temperature.

    • Store in a sealed glass vial for characterization.

Workflow Diagram:

A 1. Prepare Aqueous Phase (DI Water + Ionic Liquid) C 3. Create Coarse Emulsion (Add Oil to Aqueous Phase with stirring) A->C B 2. Prepare Oil Phase (Carrier Oil + API) B->C D 4. Ultrasonication (Pulsed mode, ice bath) C->D High-Energy Input E 5. Final Nanoemulsion (Translucent liquid) D->E

Caption: Workflow for high-energy nanoemulsion preparation.

Protocol 2: Low-Energy Nanoemulsion Preparation via Phase Inversion Composition (PIC)

Low-energy methods leverage the internal chemical energy of the system to form nanoemulsions, often requiring only gentle stirring.[16] The Phase Inversion Composition (PIC) method involves changing the composition of the mixture at a constant temperature to induce a phase transition, resulting in the spontaneous formation of fine droplets.[2]

Causality and Rationale:

This method is energy-efficient and can produce very small droplets.[17] The principle relies on traversing a phase diagram from a region where the surfactant favors the dispersed phase to one where it favors the continuous phase.[16] For an O/W nanoemulsion, water is typically added to a mixture of oil and surfactant. As water is added, the system transitions through various structures (e.g., W/O microemulsion, bicontinuous phases) until it inverts into a stable O/W nanoemulsion.[2] The ionic liquid's interaction with both phases is critical to navigating this transition smoothly.

Materials and Reagents:
  • Same as Protocol 1. The concentration of the surfactant system (ionic liquid + optional co-surfactant) is typically higher in low-energy methods.[1]

Step-by-Step Methodology:
  • Prepare the Oil/Surfactant Mixture:

    • In a beaker, combine the carrier oil (e.g., 10% w/w) and the 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (e.g., 15-20% w/w). If using a co-surfactant, add it here.

    • Stir gently at a constant temperature (e.g., 25°C) until a homogenous, transparent mixture is formed. This is the initial W/O microemulsion or surfactant-in-oil phase.

  • Titration with Aqueous Phase:

    • Set up the beaker on a magnetic stirrer with a constant, gentle stirring speed (e.g., 200-300 rpm).

    • Using a burette or syringe pump for controlled addition, slowly titrate the DI water into the oil/surfactant mixture.

    • Observation is key: Monitor the mixture's appearance. You will likely observe a progression:

      • Initial clear mixture.

      • Increased viscosity and turbidity as a bicontinuous or liquid crystalline phase forms.

      • A sudden drop in viscosity and a change to a translucent or clear liquid as the system inverts to an O/W nanoemulsion.

  • Equilibration:

    • After the full amount of water has been added, continue stirring for an additional 15-30 minutes to allow the system to fully equilibrate and stabilize.

  • Storage:

    • Transfer the final nanoemulsion to a sealed glass vial for characterization.

Conceptual Diagram:

Phase Inversion Composition (PIC) Process A Start: Oil + Surfactant (W/O System) B Intermediate: Bicontinuous or Liquid Crystalline Phase A->B Slow addition of Water C End: O/W Nanoemulsion B->C Phase Inversion Point

Caption: Conceptual stages of the low-energy PIC method.

Characterization and Quality Control

A self-validating protocol requires rigorous characterization to confirm the successful formation and stability of the nanoemulsion.[18]

ParameterTechniquePurpose & Expected Outcome
Droplet Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures the mean hydrodynamic diameter of the droplets and the width of the size distribution. Expected: Droplet size 20-200 nm; PDI < 0.25 for a monodisperse system.[19][20]
Surface Charge Zeta Potential AnalysisMeasures the magnitude of the electrostatic charge on the droplet surface. Expected: A high positive value (e.g., > +30 mV) due to the cationic pyridinium headgroup, indicating good stability against coalescence.[21]
Morphology Transmission Electron Microscopy (TEM)Provides direct visualization of the droplets to confirm their size, shape, and uniformity. Expected: Spherical, non-aggregated droplets consistent with DLS data.[22]
Long-Term Physical Stability Visual Observation & DLS MonitoringSamples are stored at different temperatures (e.g., 4°C, 25°C, 40°C) and monitored over time (e.g., 1-3 months) for any signs of instability (creaming, sedimentation, phase separation). DLS is used to track changes in droplet size and PDI.[23][24]
Thermodynamic Stability Centrifugation & Freeze-Thaw CyclesCentrifugation: High-speed centrifugation (e.g., 3000-5000 rpm for 30 min) accelerates gravitational stress. Freeze-Thaw: Cycling between freezing (-20°C) and room temperature tests resilience to temperature extremes. Expected: No phase separation, creaming, or significant change in droplet size.[24][25]

References

  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Pharmaceutical and Biosciences Journal. [Link]

  • A General Route for Nanoemulsion Synthesis Using Low-Energy Methods at Constant Temperature. Langmuir. [Link]

  • Preparation of nanoemulsions by high-energy and lowenergy emulsification methods. IFMBE Proceedings. [Link]

  • Techniques for Formulation and Characterization of Nanoemulsion : A Review. TIJER.org. [Link]

  • Review of Nanoemulsion Formulation and Characterization Techniques. ResearchGate. [Link]

  • High & Low Energy Methods in Making Nanoemulsions. Extraction Magazine. [Link]

  • Overview of high energy and low energy methods for preparing O/W nanoemulsions. ResearchGate. [Link]

  • Optimization of Nano-emulsion Preparation by Low-Energy Methods in an Ionic Surfactant System. Langmuir. [Link]

  • PREPARATION OF NANOEMULSIONS BY HIGH-ENERGY AND LOWENERGY EMULSIFICATION METHODS. Semantic Scholar. [Link]

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. PubChem. [Link]

  • Stability tests for nanoemulsions. ResearchGate. [Link]

  • Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks. PubMed Central. [Link]

  • A Low Energy Approach for the Preparation of Nano-Emulsions with a High Citral-Content Essential Oil. PMC - NIH. [Link]

  • Nanoemulsion- Characterisation Techniques and Formulation Methods. IJTSRD. [Link]

  • Nanoemulsion formation by low-energy methods: a review. News of Pharmacy. [Link]

  • Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant. PMC - NIH. [Link]

  • Formulation and Stability Testing of Nanoemulsion Lotion Containing Centella asiatica Extract. ResearchGate. [Link]

  • Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy. PMC - NIH. [Link]

  • Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. MDPI. [Link]

  • Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. PermeGear. [Link]

  • Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli. NIH. [Link]

  • Ionic liquid-in-ionic liquid nanoemulsions. Chemical Communications (RSC Publishing). [Link]

  • Preparation, Characterization, and Formulation Optimization of Ionic-Liquid-in-Water Nanoemulsions toward Systemic Delivery of Amphotericin B. PubMed. [Link]

  • Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]

  • An ionic liquid-based nanoemulsion formulation for the efficient delivery of hydrophilic and hydrophobic therapeutic agents.
  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. IOPscience. [Link]

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH. [Link]

  • Nanoemulsion preparation. Protocols.io. [Link]

  • Properties of 1-ethyl-3-methylpyridinium ethylsulfate mixtures. ResearchGate. [Link]

  • The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release. PubMed. [Link]

  • The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release. PMC - NIH. [Link]

  • Preparation of Eprinomectin Nanoemulsions and Determination of Their Pharmacokinetics and Pharmacodynamics in Dairy Cows. PubMed. [Link]

Sources

Application & Protocol Guide: Evaluating 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a Novel Electrolyte for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of safer, higher-performance energy storage solutions has intensified research into non-flammable, thermally stable electrolytes for lithium-ion batteries (LIBs). Ionic liquids (ILs), particularly those based on pyridinium cations, are a promising class of materials due to their intrinsic properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] This document provides a comprehensive guide for researchers on the evaluation of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([C₂H₅(CH₂OH)Py][C₂H₅SO₄]), a commercially available but under-characterized IL, for its potential application as a LIB electrolyte. We present detailed protocols for purification, electrolyte formulation, and a suite of electrochemical characterizations required to determine its viability. This guide is structured to enable a systematic investigation, from fundamental property measurement to in-cell performance analysis.

Introduction: The Case for Pyridinium Ionic Liquids

Conventional lithium-ion battery electrolytes, typically composed of a lithium salt (e.g., LiPF₆) dissolved in a mixture of flammable organic carbonates, pose significant safety risks. Thermal runaway events, driven by the volatility and flammability of these solvents, are a critical bottleneck for developing next-generation high-energy-density batteries. Ionic liquids (ILs) are salts with melting points below 100°C, and their negligible volatility, non-flammability, and high ionic conductivity make them compelling alternative electrolytes.[3]

Among various IL families, pyridinium-based ILs are of great interest due to their characteristically high electrochemical stability, which is a prerequisite for use with high-voltage cathode materials.[1][2] The specific compound, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, possesses unique structural features:

  • Pyridinium Core: Provides a stable aromatic cation framework.

  • Hydroxymethyl (-CH₂OH) Group: This functional group may enhance lithium salt dissociation and influence ion transport mechanics through potential coordination with Li⁺ ions.

  • Ethyl Sulfate Anion: A non-fluorinated anion that may offer different interfacial chemistry compared to common fluorinated anions like TFSI⁻ or FSI⁻.

Physicochemical Properties

A summary of the known physical and chemical properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is provided below. This data is compiled from supplier and chemical database information.[4][5][6]

PropertyValue / InformationSource(s)
CAS Number 1064704-03-5[4][5]
Molecular Formula C₁₀H₁₇NO₅S[4][5][6]
Molecular Weight 263.31 g/mol [4][5][6]
Appearance Light yellow to orange clear liquid[7]
Melting Point < -65 °C[6]
Refractive Index n20/D ≈ 1.51[6][7]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[4]
InChIKey CIWXUAJJMSQGND-UHFFFAOYSA-M[4]

Proposed Research & Evaluation Workflow

To systematically assess the viability of [C₂H₅(CH₂OH)Py][C₂H₅SO₄] as a LIB electrolyte, a multi-stage experimental plan is necessary. The following workflow provides a logical progression from basic preparation to full-cell testing.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Electrochemical Characterization cluster_2 Phase 3: Battery Performance Testing P1 Procure IL & Li Salt (e.g., LiTFSI) P2 Protocol 1: Purification & Drying P1->P2 P3 Protocol 1: Electrolyte Formulation (e.g., 1M LiTFSI in IL) P2->P3 C1 Protocol 2: Ionic Conductivity (EIS) P3->C1 C2 Protocol 2: Electrochemical Stability Window (LSV/CV) P3->C2 B1 Protocol 3: Coin Cell Assembly (Half-Cell vs. Li Metal) C1->B1 C2->B1 B2 Protocol 3: Galvanostatic Cycling (Capacity, Efficiency, Rate) B1->B2 B3 Post-Mortem Analysis (SEM, XPS - Optional) B2->B3

Caption: Workflow for evaluating a novel ionic liquid electrolyte.

Protocol 1: Electrolyte Preparation

Objective: To prepare a high-purity, low-water-content lithium-ion conducting electrolyte from as-received [C₂H₅(CH₂OH)Py][C₂H₅SO₄].

Rationale: Water and other protic impurities are highly detrimental to battery performance, reacting with both the lithium salt and the electrode surfaces. Rigorous drying of the IL and lithium salt is the most critical step in electrolyte formulation. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is recommended as the initial salt due to its high thermal stability and good solubility in many ILs.

Materials & Equipment:

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (as-received)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Schlenk flask and high-vacuum line (<1 mTorr)

  • Stir plate and magnetic stir bar

  • Argon- or nitrogen-filled glovebox (<1 ppm H₂O, O₂)

  • Karl Fischer titrator for water content analysis

  • Analytical balance (0.1 mg resolution)

Procedure:

  • IL Purification (Drying): a. Place a magnetic stir bar and a measured quantity of the as-received IL into a Schlenk flask. b. Attach the flask to a high-vacuum line and begin stirring. c. Heat the flask to 80-100°C. Causality: This temperature is high enough to facilitate water removal under vacuum but low enough to prevent thermal decomposition of the IL. d. Maintain vacuum and heat for at least 48 hours. e. Cool the flask to room temperature and backfill with high-purity argon. Immediately transfer the flask into the glovebox antechamber.

  • Lithium Salt Drying: a. Place the required amount of LiTFSI in a glass vial inside the glovebox antechamber. b. Transfer the vial to a vacuum oven inside the glovebox or connected to it. c. Heat the LiTFSI to 120°C under vacuum for at least 24 hours. d. Transfer the dried salt directly into the glovebox.

  • Electrolyte Formulation (Inside Glovebox): a. Bring the purified IL into the glovebox. b. Using the analytical balance, weigh the desired amount of dried IL into a clean, dry glass bottle. c. Calculate and weigh the amount of dried LiTFSI required to achieve the target concentration (e.g., 1.0 M). d. Add the LiTFSI to the IL in portions while stirring. The dissolution may be slow. e. Seal the bottle and allow it to stir overnight to ensure complete dissolution. The resulting solution is your final electrolyte.

  • Quality Control (Self-Validation): a. After preparation, take a small aliquot of the final electrolyte for water content analysis using a Karl Fischer titrator. b. Acceptance Criterion: The water content should be below 20 ppm. If it is higher, the drying process for the IL and/or salt must be repeated.

Protocol 2: Fundamental Electrochemical Characterization

Objective: To measure the fundamental electrochemical properties of the formulated electrolyte: ionic conductivity and the electrochemical stability window (ESW).

Ionic Conductivity Measurement

Rationale: Ionic conductivity dictates the rate at which ions can move through the electrolyte, directly impacting the battery's power capability. Electrochemical Impedance Spectroscopy (EIS) is the standard method for this measurement.

Equipment:

  • Potentiostat with a frequency response analyzer (FRA) module.

  • Temperature-controlled chamber or water bath.

  • Conductivity cell (commercially available or custom-made with two platinum or stainless steel electrodes of known geometry).

  • Formulated electrolyte.

Procedure:

  • Assemble the conductivity cell inside the glovebox, filling it with the formulated electrolyte.

  • Seal the cell to be air-tight and transfer it to the temperature-controlled chamber.

  • Connect the cell to the potentiostat.

  • Set the desired temperature (e.g., 25°C). Allow the cell to thermally equilibrate for at least 1 hour.

  • Perform an EIS measurement with the following typical parameters:

    • Frequency Range: 1 MHz to 1 Hz

    • AC Amplitude: 10 mV

    • DC Bias: 0 V

  • Analyze the resulting Nyquist plot. The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R) of the electrolyte.

  • Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A) , where L is the distance between the electrodes and A is the electrode area (these constants are provided with commercial cells or must be calculated).

  • Repeat the measurement at various temperatures (e.g., 0°C to 80°C) to understand the temperature dependence of conductivity.

G cluster_0 Setup cluster_1 Measurement cluster_2 Analysis S1 Assemble Conductivity Cell in Glovebox S2 Equilibrate Temperature S1->S2 M1 Apply AC Voltage (10 mV, 1MHz -> 1Hz) S2->M1 M2 Record Impedance (Nyquist Plot) M1->M2 A1 Find Bulk Resistance (R) from Z' intercept M2->A1 A2 Calculate Conductivity σ = L / (R * A) A1->A2

Sources

Application Notes and Protocols for Polymer Surface Modification Using 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The surface modification of polymers is a critical area of research in materials science, with significant implications for the development of advanced materials for biomedical devices, drug delivery systems, and specialized industrial applications. The targeted alteration of surface properties, such as wettability, biocompatibility, and chemical reactivity, can dramatically enhance the performance and functionality of polymeric materials. Ionic liquids (ILs), salts with melting points below 100°C, have emerged as versatile agents for polymer surface modification due to their unique physicochemical properties, including high thermal stability, low vapor pressure, and tunable functionality.

This document provides detailed application notes and protocols for the use of a specific functionalized ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, in the surface modification of polymers. This pyridinium-based IL possesses a reactive hydroxymethyl group, offering a unique handle for both non-covalent and covalent surface functionalization. These guidelines are intended for researchers, scientists, and drug development professionals seeking to explore novel surface engineering strategies.

Overview of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a quaternary ammonium salt that exhibits excellent surfactant characteristics.[1] Its molecular structure combines a positively charged pyridinium ring with a reactive hydroxyl group and an ethyl sulfate anion. This unique combination of features makes it a promising candidate for creating stable and functional modifications on a variety of polymer surfaces.

Table 1: Physicochemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

PropertyValueSource
Molecular Formula C10H17NO5S[2]
Molecular Weight 263.31 g/mol [2][3]
Appearance Slightly yellow to orange clear liquid[1]
IUPAC Name (1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate[2]
CAS Number 1064704-03-5[2][3]
Storage Conditions Store at 2 - 8 °C, airtight, avoid light[1][4]

Mechanisms of Surface Modification

The surface modification of polymers using 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate can be achieved through two primary mechanisms: physisorption (direct coating) and chemisorption (covalent immobilization). The choice of method depends on the desired stability of the coating and the chemical nature of the polymer substrate.

  • Physisorption (Direct Coating): This approach relies on non-covalent interactions such as electrostatic forces, hydrogen bonding, and van der Waals forces to adhere the ionic liquid to the polymer surface. The pyridinium cation can interact with negatively charged or polar polymer surfaces, while the hydroxymethyl group can form hydrogen bonds. This method is relatively simple and preserves the bulk properties of the polymer.

  • Chemisorption (Covalent Immobilization): For a more robust and permanent modification, the hydroxymethyl group of the ionic liquid can be covalently bonded to the polymer surface. This requires the presence of complementary reactive groups on the polymer, such as carboxylic acids, isocyanates, or epoxides. If the native polymer lacks these functionalities, a surface activation step (e.g., plasma treatment, chemical oxidation) may be necessary to introduce them.

Experimental Protocols

The following protocols are provided as a starting point for the surface modification of polymers. Researchers should optimize the parameters based on the specific polymer substrate and the desired surface properties.

Protocol 1: Direct Coating of a Polymer Surface (Physisorption)

This protocol describes a straightforward method for applying a thin layer of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate onto a polymer surface.

Materials:

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Polymer substrate (e.g., polystyrene, polyethylene terephthalate)

  • Suitable solvent (e.g., ethanol, methanol)

  • High-purity deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation: Thoroughly clean the polymer substrate by sonication in ethanol for 15 minutes, followed by rinsing with deionized water. Dry the substrate under a stream of nitrogen gas.

  • Solution Preparation: Prepare a 1% (w/v) solution of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in ethanol. Ensure the ionic liquid is fully dissolved by gentle vortexing.

  • Coating: Immerse the cleaned and dried polymer substrate in the ionic liquid solution for 1 hour at room temperature with gentle agitation.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with ethanol to remove any excess, non-adsorbed ionic liquid.

  • Drying: Dry the coated substrate under a stream of nitrogen gas and then in a vacuum oven at 40°C for 2 hours to remove any residual solvent.

  • Storage: Store the modified substrate in a desiccator until further use.

Protocol 2: Covalent Immobilization on a Carboxylated Polymer Surface (Chemisorption)

This protocol outlines the covalent attachment of the ionic liquid to a polymer surface containing carboxylic acid groups, using a common coupling agent.

Materials:

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Carboxylated polymer substrate (e.g., plasma-treated polyethylene, poly(acrylic acid)-grafted surface)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0

  • Coupling buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Washing buffer: Phosphate-buffered saline (PBS), pH 7.4

  • High-purity deionized water

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation: Clean the carboxylated polymer substrate as described in Protocol 1.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 10 mg/mL EDC and 5 mg/mL NHS in activation buffer.

    • Immerse the polymer substrate in the EDC/NHS solution for 30 minutes at room temperature to activate the surface carboxyl groups.

  • Rinsing: Rinse the activated substrate with deionized water and then with the coupling buffer.

  • Covalent Coupling:

    • Prepare a 2% (w/v) solution of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in the coupling buffer.

    • Immediately immerse the activated substrate in the ionic liquid solution and incubate for 2 hours at room temperature with gentle agitation.

  • Washing: Remove the substrate and wash it extensively with PBS and then with deionized water to remove any non-covalently bound ionic liquid and reaction byproducts.

  • Drying and Storage: Dry the covalently modified substrate under a stream of nitrogen gas and store it in a desiccator.

Visualization of Experimental Workflows

experimental_workflow cluster_prep Substrate Preparation cluster_direct Protocol 1: Direct Coating cluster_covalent Protocol 2: Covalent Immobilization p1 Polymer Substrate p2 Cleaning (Sonication) p1->p2 p3 Drying (N2 Stream) p2->p3 d2 Immerse Substrate (1 hr) p3->d2 Physisorption c1 Activate with EDC/NHS p3->c1 Chemisorption d1 Prepare 1% IL Solution d1->d2 d3 Rinse with Solvent d2->d3 d4 Dry in Vacuum Oven d3->d4 c3 Immerse Substrate (2 hrs) c1->c3 c2 Prepare 2% IL Solution c2->c3 c4 Wash Extensively c3->c4 c5 Dry (N2 Stream) c4->c5

Figure 1: Experimental workflow for polymer surface modification.

Characterization of Modified Surfaces

A comprehensive characterization is essential to confirm the successful modification of the polymer surface and to understand the resulting changes in properties.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.Detection of nitrogen (from the pyridinium ring) and sulfur (from the ethyl sulfate anion) on the modified surface.
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) To identify the functional groups present on the surface.Appearance of characteristic peaks for the pyridinium ring and the C-O bond of the hydroxymethyl group.[5]
Contact Angle Goniometry To measure the surface wettability (hydrophilicity/hydrophobicity).A decrease in the water contact angle, indicating increased hydrophilicity due to the presence of the ionic liquid.
Atomic Force Microscopy (AFM) To visualize the surface topography and roughness.Changes in surface morphology and roughness, which can indicate the uniformity of the coating.
Zeta Potential Analysis To determine the surface charge.A shift towards a more positive zeta potential due to the presence of the cationic pyridinium groups.

Logical Relationship of Modification Process and Outcomes

logical_relationship cluster_input Inputs cluster_process Modification Process cluster_output Modified Surface cluster_properties Altered Properties il 1-Ethyl-3-(hydroxymethyl) pyridinium Ethyl Sulfate process Direct Coating or Covalent Immobilization il->process polymer Polymer Substrate polymer->process modified_surface IL-Functionalized Polymer Surface process->modified_surface wettability Increased Wettability modified_surface->wettability biocompatibility Enhanced Biocompatibility modified_surface->biocompatibility reactivity Tunable Surface Reactivity modified_surface->reactivity antifouling Potential Antifouling Properties modified_surface->antifouling

Figure 2: Logic diagram of the surface modification process and outcomes.

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate offers a promising avenue for the advanced surface modification of polymers. The presence of the reactive hydroxymethyl group allows for both simple physisorption and robust covalent immobilization, providing researchers with a versatile tool to tailor the surface properties of polymers for a wide range of applications. The protocols and characterization methods outlined in this document serve as a comprehensive guide for initiating research in this exciting area. Further optimization and exploration are encouraged to fully realize the potential of this functionalized ionic liquid in creating next-generation polymer surfaces.

References

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate - PubChem. [Link]

  • Curable Imidazolium Poly(ionic liquid)/Ionic Liquid Coating for Containment and Decontamination of Toxic Industrial Chemical Contacted Substrates | Request PDF - ResearchGate. [Link]

  • Fabrication of Ionic Liquid-Functionalized Liquid Metal Composite Hydrogels for Enhanced Antifouling Performance | ACS Applied Polymer Materials - ACS Publications. [Link]

  • US9782746B2 - Polymeric ionic liquids, methods of making and methods of use thereof - Google P
  • Novel Poly(ionic liquid) Augmented Membranes for Unconventional Aqueous Phase Applications in Fractionation of Dyes and Sugar - NIH. [Link]

Sources

Application Notes and Protocols for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a Surfactant in Pesticide Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Pyridinium-Based Ionic Liquid Surfactant

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a quaternary ammonium salt belonging to the class of pyridinium-based ionic liquids.[1] Its molecular structure, featuring a polar pyridinium head group with a hydroxyl functional group and a nonpolar ethyl chain, imparts amphiphilic properties, making it an effective surfactant.[2] This unique combination of an ionic liquid framework with surfactant characteristics presents a promising alternative to conventional non-ionic and anionic surfactants used in pesticide formulations.[3][4] Ionic liquid-based surfactants often exhibit superior thermal stability and tunable physicochemical properties, which can be advantageous in developing robust and highly effective agrochemical products.[3]

These application notes provide a comprehensive guide for researchers, scientists, and formulation development professionals on the utilization of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a surfactant in various pesticide formulations. The following sections detail its mechanism of action, provide detailed protocols for formulation and evaluation, and discuss important safety and handling considerations.

Physicochemical Properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

PropertyValueSource
Molecular Formula C10H17NO5S[1]
Molecular Weight 263.31 g/mol [1]
CAS Number 1064704-03-5[1]
IUPAC Name (1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate[1]
Appearance Slightly yellow to orange clear liquidChem-Impex

Mechanism of Action: Enhancing Pesticide Bioavailability

The primary function of any surfactant in a pesticide formulation is to overcome the natural barriers of the target pest or plant, ensuring optimal delivery of the active ingredient.[5] 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, as a cationic surfactant, achieves this through several key mechanisms:

  • Reduction of Surface Tension: Like all surfactants, it reduces the surface tension of water, allowing spray droplets to spread more effectively across the waxy cuticle of plant leaves rather than beading up.[6] This increased coverage is critical for the efficacy of contact pesticides.[7]

  • Improved Wetting and Spreading: By lowering the contact angle between the spray droplet and the leaf surface, it ensures a larger area of contact, maximizing the potential for absorption.[8]

  • Enhanced Penetration: The amphiphilic nature of the molecule facilitates the penetration of the pesticide's active ingredient through the hydrophobic leaf cuticle and into the plant tissues. The cationic nature of the pyridinium head group may also interact with the negatively charged plant cell surfaces, potentially further aiding in uptake.

The use of an ionic liquid-based surfactant can offer advantages over traditional surfactants by potentially having a lower critical micelle concentration (CMC), meaning less surfactant is needed to achieve the desired effect.[4]

Diagram of Surfactant Mechanism of Action

cluster_0 Spray Droplet without Surfactant cluster_1 Spray Droplet with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate High Surface Tension High Surface Tension Poor Spreading Poor Spreading High Surface Tension->Poor Spreading Reduced Efficacy Reduced Efficacy Poor Spreading->Reduced Efficacy Reduced Surface Tension Reduced Surface Tension Improved Wetting & Spreading Improved Wetting & Spreading Reduced Surface Tension->Improved Wetting & Spreading Enhanced Penetration Enhanced Penetration Improved Wetting & Spreading->Enhanced Penetration Increased Efficacy Increased Efficacy Enhanced Penetration->Increased Efficacy

Caption: Comparison of spray droplet behavior with and without a surfactant.

Application Notes for Pesticide Formulations

The versatility of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate allows for its potential use in various pesticide formulation types. The selection of the appropriate concentration is crucial and should be determined through empirical testing.

1. Emulsifiable Concentrates (EC)

  • Function: Acts as an emulsifier to stabilize the dispersion of a water-insoluble pesticide active ingredient and solvent in water.

  • Recommended Starting Concentration: 3-10% by weight of the formulation.

2. Suspension Concentrates (SC)

  • Function: Acts as a wetting and dispersing agent to ensure that solid, water-insoluble active ingredient particles remain suspended in water.[9]

  • Recommended Starting Concentration: 1-5% by weight of the formulation.

  • Considerations: It helps to prevent the agglomeration of solid particles and ensures uniform distribution of the active ingredient upon dilution in the spray tank.

3. Soluble Liquid Concentrates (SL)

  • Function: Acts as a wetting and spreading agent for water-soluble active ingredients.

  • Recommended Starting Concentration: 0.5-3% by weight of the formulation.

  • Considerations: Particularly useful for herbicides where thorough coverage of the leaf surface is essential for uptake and translocation.[10]

Experimental Protocols

The following protocols are provided as a starting point for the evaluation of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in pesticide formulations. Researchers should adapt these protocols based on the specific active ingredient and formulation type.

Protocol 1: Preparation of a Model Emulsifiable Concentrate (EC) Formulation

This protocol describes the preparation of a 20% EC formulation of a hypothetical water-insoluble insecticide.

Materials:

  • Pesticide Active Ingredient (Technical Grade, water-insoluble)

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Aromatic solvent (e.g., Solvesso™ 150)

  • Co-surfactant (non-ionic, e.g., alcohol ethoxylate)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Weigh 20g of the pesticide active ingredient into a 100 mL beaker.

  • Add 65g of the aromatic solvent to the beaker.

  • Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved.

  • In a separate beaker, weigh 5g of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate and 10g of the co-surfactant.

  • Slowly add the surfactant blend to the dissolved active ingredient solution while stirring continuously.

  • Continue stirring for 15 minutes to ensure a homogenous mixture.

  • Store the resulting EC formulation in a sealed container for further evaluation.

Workflow for Pesticide Formulation Development

A Define Formulation Type & Active Ingredient B Select Surfactant System (e.g., 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate) A->B C Determine Component Ratios B->C D Prepare Laboratory-Scale Formulation C->D E Physicochemical Stability Testing (Accelerated Storage) D->E F Performance Evaluation (e.g., Surface Tension, Wetting) E->F G Biological Efficacy Trials F->G H Optimization & Scale-Up G->H

Caption: A generalized workflow for developing a new pesticide formulation.

Protocol 2: Evaluation of Formulation Stability

This protocol outlines an accelerated storage stability test to predict the shelf-life of the prepared formulation.

Materials:

  • Prepared pesticide formulation

  • Glass vials with screw caps

  • Oven set to 54°C (for accelerated aging)

  • Refrigerator/freezer set to 0°C

  • Graduated cylinders

Procedure:

  • Initial Observation: Record the initial appearance of the formulation (e.g., color, clarity, homogeneity).

  • Accelerated Storage (Heat Stability): a. Place 50 mL of the formulation into a sealed glass vial. b. Store the vial in an oven at 54 ± 2°C for 14 days. c. After 14 days, remove the vial and allow it to cool to room temperature. d. Observe for any changes such as crystallization, phase separation, or color change.

  • Low-Temperature Stability: a. Place 50 mL of the formulation into a sealed glass vial. b. Store the vial at 0 ± 2°C for 7 days. c. After 7 days, allow the sample to return to room temperature. d. Observe for any changes.

  • Emulsion Stability Test (for EC formulations): a. Prepare a 5% dilution of the stored and unstored formulations in standard hard water. b. Invert the graduated cylinders 30 times and allow to stand for 30 minutes. c. Measure the volume of any cream or sediment that forms.

Data Presentation: Hypothetical Stability Results

TestParameterSpecificationResult (Unstored)Result (Stored at 54°C)
Appearance HomogeneityHomogenous liquidPassPass
Emulsion Stability Creaming (mL after 30 min)≤ 2 mL0.5 mL0.8 mL
Active Ingredient % w/w19.5 - 20.5%20.1%19.8%
Protocol 3: Performance Testing - Surface Tension Measurement

This protocol measures the effect of the surfactant on the surface tension of a spray solution.

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Distilled water

  • Prepared pesticide formulation

  • Volumetric flasks and pipettes

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Prepare a series of dilutions of the pesticide formulation in distilled water (e.g., 0.1%, 0.5%, 1.0%, 2.0% v/v).

  • Measure the surface tension of distilled water as a control.

  • Measure the surface tension of each dilution, ensuring the ring or plate is thoroughly cleaned between measurements.

  • Plot the surface tension as a function of concentration to determine the critical micelle concentration (CMC).

Data Presentation: Hypothetical Surface Tension Results

Concentration (% v/v)Surface Tension (mN/m)
0 (Distilled Water)72.8
0.1%45.2
0.5%35.8
1.0%32.1
2.0%32.0

Safety and Handling

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is classified as causing skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) should be worn when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear nitrile gloves and a lab coat.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mists. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[11]

Conclusion

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate represents a promising surfactant for the development of advanced pesticide formulations. Its ionic liquid nature may offer benefits in terms of stability and efficacy compared to traditional surfactants. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the potential of this novel compound in enhancing the performance of agricultural products. Further research is warranted to fully elucidate its efficacy with a wide range of pesticide active ingredients and to conduct comprehensive ecotoxicological assessments.

References

  • Synthesis and Technology of Nanoemulsion-Based Pesticide Formulation - PMC. (2020). National Institutes of Health. [Link]

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. PubChem. [Link]

  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control - PMC. (2023). National Institutes of Health. [Link]

  • Antifungal Activity and Stability of Fluconazole Emulsion Containing Ionic Liquids Explained by Intermolecular Interactions - PMC. (2022). National Institutes of Health. [Link]

  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (2023). ACS Publications. [Link]

  • Synthesis, characterization and applications of some novel cationic surfactants. (2017). International Journal of Applied Research. [Link]

  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (2023). ResearchGate. [Link]

  • Synthesis and Surface Properties of Piperidinium-Based Herbicidal Ionic Liquids as a Potential Tool for Weed Control. (2023). PubMed. [Link]

  • Adjuvants in Agriculture: Roles, Mechanisms, and Market Trends. (2024). LinkedIn. [Link]

  • Ionic Liquid Surfactants: A Comprehensive Review of Their Synthesis, Properties, and Emerging Application. (2025). International Journal of Innovative Science and Research Technology. [Link]

  • Comparing Surface Active Ionic Liquids with Conventional Surfactants. (2015). ResearchGate. [Link]

  • Design and Environmental Optimization of Herbicidal Ionic Liquids: A Systematic Review. (2025). ACS Publications. [Link]

  • Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. (2021). ChemRxiv. [Link]

  • Surfactants in Agriculture. (2016). ResearchGate. [Link]

  • Effect of different families (imidazolium and pyridinium) of ionic liquids-based surfactants on interfacial tension of water/crude oil system. (2015). ResearchGate. [Link]

  • Novel Pyridinium Surfactants with Unsaturated Alkyl Chains: Aggregation Behavior and Interactions with Methyl Orange in Aqueous Solution. (2002). ACS Publications. [Link]

  • The Role of Surfactants in Pesticides (2). Guangdong Huana Chemistry Co., Ltd. [Link]

  • Surfactants 101: Understanding the Extras in Your Tank Mix. (2025). FBN. [Link]

  • Use of an ionic liquid‐based surfactant as pseudostationary phase in the analysis of carbamates by micellar electrokinetic chromatography. (2012). Semantic Scholar. [Link]

  • Trends offered by ionic liquid-based surfactants: Applications in stabilization, separation processes, and within the petroleum industry. (2022). ResearchGate. [Link]

  • Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Regeneration of Cellulose from 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cellulose, a ubiquitous and renewable biopolymer, is a cornerstone of sustainable material science. However, its poor solubility in common solvents, owing to its extensive intra- and intermolecular hydrogen bonding network, has historically limited its processability. The advent of ionic liquids (ILs) as "green" solvents has revolutionized the field, offering a pathway to dissolve and regenerate cellulose into various forms such as fibers, films, and hydrogels. Among the diverse array of ILs, pyridinium-based salts are gaining prominence due to their efficacy in dissolving cellulose and their potentially lower cost compared to more common imidazolium-based ILs.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the regeneration of cellulose from solutions of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([Ehmpy][EtSO₄]). We will delve into the underlying mechanisms, present robust experimental protocols, and offer insights into the critical parameters that govern the properties of the regenerated cellulosic materials.

Mechanism of Cellulose Dissolution and Regeneration

The dissolution of cellulose in ionic liquids is a complex process driven by the disruption of the hydrogen bond network within the cellulose structure.[2] The ions of the IL play distinct and crucial roles in this process.

  • The Role of the Anion ([EtSO₄]⁻): The ethyl sulfate anion is a key player in breaking the intermolecular and intramolecular hydrogen bonds of cellulose. It acts as a strong hydrogen bond acceptor, competitively interacting with the hydroxyl groups of the cellulose chains.[2] This interaction effectively solvates the cellulose, allowing the polymer chains to disentangle and dissolve.

  • The Role of the Cation ([Ehmpy]⁺): While the anion is the primary disruptor of hydrogen bonds, the cation also contributes to the dissolution process. The large, asymmetric 1-Ethyl-3-(hydroxymethyl)pyridinium cation helps to separate the cellulose chains and prevents their re-aggregation by sterically hindering the reformation of hydrogen bonds.[2]

Regeneration is initiated by the introduction of a non-solvent, often referred to as an anti-solvent, such as water, ethanol, or acetone.[3][4] The anti-solvent has a higher affinity for the ionic liquid than the cellulose does. This leads to the displacement of the IL from the cellulose chains, allowing the cellulose to re-precipitate and form a regenerated structure. The choice of anti-solvent significantly influences the morphology and crystallinity of the regenerated cellulose.[5][6] For instance, water, being a strong hydrogen bond donor and acceptor, can facilitate the rearrangement of cellulose chains into a more ordered structure.[6]

Materials and Equipment

Materials:
  • Cellulose source (e.g., microcrystalline cellulose, cotton linters, wood pulp)

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([Ehmpy][EtSO₄]) (CAS RN: 1064704-03-5)[7]

  • Anti-solvents: Deionized water, Ethanol (96% or absolute), Acetone

  • Nitrogen gas (for creating an inert atmosphere)

Equipment:
  • Heating mantle or oil bath with a magnetic stirrer and temperature controller

  • Round-bottom flask or jacketed glass reactor

  • Mechanical overhead stirrer (for viscous solutions)

  • Vacuum oven

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Freeze-dryer (optional, for preparing aerogels)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9][10]

Experimental Protocols

Protocol 1: Dissolution of Cellulose in [Ehmpy][EtSO₄]

This protocol outlines the steps for dissolving cellulose in the ionic liquid. The dissolution efficiency is dependent on temperature, stirring, and the physical form of the cellulose.

  • Drying: Dry the cellulose source in a vacuum oven at 80-100 °C overnight to remove any residual moisture, which can impede the dissolution process.

  • IL Preparation: Place the desired amount of [Ehmpy][EtSO₄] into a round-bottom flask or reactor. If the IL is viscous at room temperature, gently heat it to 40-50 °C to facilitate handling.

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere. This is particularly important at elevated temperatures to prevent degradation of both the cellulose and the ionic liquid.

  • Cellulose Addition: While stirring, slowly add the dried cellulose to the ionic liquid. The concentration of cellulose can be varied, typically ranging from 5 to 15 wt%, depending on the degree of polymerization of the cellulose and the desired viscosity of the solution.

  • Dissolution: Increase the temperature to 80-110 °C. The optimal temperature will depend on the cellulose source and concentration. Maintain vigorous stirring. For higher concentrations, a mechanical overhead stirrer is recommended. The dissolution process can take several hours. A successful dissolution will result in a clear, viscous solution.

Table 1: Recommended Dissolution Parameters

ParameterRecommended RangeNotes
Cellulose Concentration 5 - 15 wt%Higher concentrations lead to highly viscous solutions.
Temperature 80 - 110 °CHigher temperatures accelerate dissolution but may cause some cellulose degradation.
Stirring Speed 300 - 800 rpmVigorous stirring is essential for homogenization.
Time 2 - 12 hoursDepends on cellulose source, concentration, and temperature.
Protocol 2: Regeneration of Cellulose

The regeneration process is critical in determining the final properties of the cellulose material.

  • Preparation of Coagulation Bath: Prepare a coagulation bath containing the chosen anti-solvent (e.g., deionized water, ethanol, or a mixture).

  • Extrusion/Casting: The cellulose-[Ehmpy][EtSO₄] solution can be cast into a thin film on a glass plate or extruded through a spinneret to form fibers.

  • Regeneration: Immerse the cast film or extruded fibers into the coagulation bath. The cellulose will precipitate out of the solution as the ionic liquid is leached into the anti-solvent. The regeneration is typically rapid.

  • Washing: The regenerated cellulose must be thoroughly washed to remove all traces of the ionic liquid. A multi-step washing process is recommended:

    • Initial wash with the anti-solvent used for regeneration.

    • Subsequent washes with deionized water until the conductivity of the wash water is close to that of pure deionized water. This ensures complete removal of the ionic liquid.

  • Drying: The regenerated cellulose can be dried using various methods depending on the desired final form:

    • For films: Air-dry at room temperature or in an oven at a controlled temperature (e.g., 60 °C).

    • For fibers: Dry under tension to maintain alignment.

    • For aerogels: Solvent exchange with a volatile solvent (e.g., ethanol or acetone) followed by freeze-drying or supercritical drying.

Diagram 1: Experimental Workflow for Cellulose Regeneration

G cluster_dissolution Dissolution cluster_regeneration Regeneration cluster_purification Purification & Drying a Dry Cellulose b Add Cellulose to [Ehmpy][EtSO₄] a->b c Heat and Stir (80-110 °C) b->c d Homogeneous Cellulose Solution c->d e Cast or Extrude Solution d->e Transfer Solution f Immerse in Anti-solvent (e.g., Water, Ethanol) e->f g Regenerated Cellulose f->g h Thorough Washing (Deionized Water) g->h Transfer Material i Drying (Air, Oven, or Freeze-drying) h->i j Final Cellulose Material (Film, Fiber, etc.) i->j

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Organic Synthesis in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([C₂H₅(CH₂OH)Py][C₂H₅SO₄]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions in this unique ionic liquid. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the success of your experiments.

Introduction to 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a functionalized pyridinium-based ionic liquid. Its structure, featuring a hydroxymethyl group on the pyridinium ring, imparts distinct properties that can be advantageous in organic synthesis.[1] This functional group can influence solvent polarity, hydrogen bonding capabilities, and catalyst stabilization, offering a unique reaction environment compared to more common ionic liquids.[2][3]

Key Properties:

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₇NO₅S[1]
Molecular Weight 263.31 g/mol [1][4]
Appearance Light yellow to orange clear liquid[5]
CAS Number 1064704-03-5[1][4]
Storage Airtight, sealed, avoid light, and keep dry at room temperature.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in organic synthesis.

Q1: What are the main advantages of using 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a reaction solvent?

A1: The primary advantages of this ionic liquid include:

  • Enhanced Catalyst Stability and Recyclability: Like many ionic liquids, it can help stabilize catalysts, particularly metal complexes, allowing for their recovery and reuse.[2][7]

  • Unique Solvating Properties: The hydroxymethyl group can participate in hydrogen bonding, potentially improving the solubility of certain reagents and influencing reaction pathways.[2]

  • "Green" Solvent Characteristics: Its negligible vapor pressure reduces air pollution and exposure risks for researchers.[8]

  • Task-Specific Nature: The functional group can be leveraged for specific catalytic activities or to direct reaction selectivity.[8][9]

Q2: How does the hydroxymethyl group affect the properties of the ionic liquid?

A2: The hydroxymethyl group introduces a protic character to the ionic liquid. This can:

  • Increase Polarity and Hydrogen Bond Donating Ability: This can enhance the solubility of polar reagents and catalysts.

  • Influence Reaction Rates: The ability to form hydrogen bonds can stabilize transition states, potentially accelerating certain reactions.[2] For example, in reactions where a protic environment is beneficial, such as certain aldol condensations, this functionalization can be advantageous.[9][10]

  • Impact Viscosity: Functional groups can alter the packing of the ions, which in turn affects the viscosity of the ionic liquid. The effect on viscosity will also be temperature-dependent.

Q3: What types of reactions are well-suited for this ionic liquid?

A3: Based on literature for similar functionalized and pyridinium-based ionic liquids, the following reaction types are promising candidates:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki): Pyridinium ionic liquids have been successfully used as media for these reactions, often promoting catalyst stability and allowing for recycling.[2][7][11][12] The hydroxymethyl group may further aid in stabilizing palladium catalysts.

  • Aldol Condensation Reactions: Functionalized ionic liquids can act as both solvent and catalyst in aldol condensations, particularly when microwave irradiation is employed to accelerate the reaction.[9][10][13][14]

  • Enzyme-Catalyzed Reactions: The presence of functional groups on ionic liquids can help maintain the stability and activity of enzymes like lipases.[15]

Q4: How can I remove the product from the ionic liquid after the reaction?

A4: Product isolation is a critical step. Common methods include:

  • Liquid-Liquid Extraction: If your product is non-polar, it can often be extracted using a non-polar organic solvent like diethyl ether or hexane. The ionic liquid and any dissolved catalysts will typically remain in the ionic liquid phase.

  • Solid Phase Extraction (SPE): For more complex mixtures or polar products, SPE can be an effective purification method to separate the product from the ionic liquid.[16]

  • Distillation/Sublimation: If your product is volatile and thermally stable, it can be separated from the non-volatile ionic liquid by distillation or sublimation.

Troubleshooting Guide

This section provides solutions to common problems encountered during synthesis in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

ProblemPotential Cause(s)Recommended Solution(s)
Low Reaction Yield 1. Poor solubility of reactants/catalyst: The polarity of the ionic liquid may not be optimal for your specific substrates. 2. Inadequate mixing: High viscosity of the ionic liquid can lead to poor mass transfer. 3. Sub-optimal temperature: The reaction may require higher or lower temperatures for optimal kinetics. 4. Catalyst deactivation: Impurities (e.g., water) or side reactions may be deactivating the catalyst.1. Co-solvent addition: Add a small amount of a co-solvent to improve solubility. 2. Increase stirring rate: Use vigorous mechanical stirring. 3. Temperature optimization: Screen a range of temperatures to find the optimum. Microwave heating can also be effective.[9][13] 4. Ensure anhydrous conditions: Dry the ionic liquid and reactants thoroughly before use.
Difficult Product Isolation 1. High solubility of the product in the ionic liquid: The product may be too polar to be extracted with non-polar solvents. 2. Emulsion formation during extraction: The surfactant-like properties of the ionic liquid can lead to stable emulsions.[17]1. Use a more polar extraction solvent: Try solvents like ethyl acetate or dichloromethane. 2. Back-extraction: If the product has acidic or basic functionality, it can be extracted into an aqueous phase by adjusting the pH. 3. Solid Phase Extraction (SPE): Employ SPE cartridges with appropriate stationary phases.[16] 4. Break the emulsion: Add a saturated brine solution or use centrifugation to break the emulsion.
Side Product Formation 1. Reaction temperature is too high: This can lead to decomposition or undesired side reactions. 2. Interaction of reactants with the ionic liquid: The hydroxymethyl group or the ethyl sulfate anion could potentially react with sensitive substrates.1. Lower the reaction temperature: Conduct the reaction at the lowest effective temperature. 2. Run control experiments: React your starting materials with the ionic liquid under the reaction conditions in the absence of the catalyst to check for side reactions.
Inconsistent Results 1. Variable water content in the ionic liquid: Ionic liquids can be hygroscopic, and water content can significantly affect reaction outcomes. 2. Purity of the ionic liquid: Impurities from the synthesis of the ionic liquid can interfere with the reaction.1. Dry the ionic liquid before use: Use high vacuum and gentle heating to remove water. 2. Purify the ionic liquid: If impurities are suspected, purify the ionic liquid by appropriate methods (e.g., extraction, column chromatography).

Experimental Protocols & Workflows

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework. Specific conditions should be optimized for each reaction.

  • Preparation:

    • Dry the 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours to remove any absorbed water.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • To a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and any necessary ligands.

    • Add the aryl halide (1.0 eq.), the boronic acid or other coupling partner (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the dry 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate to the vessel.

    • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Repeat the extraction 3-4 times.

    • Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Ionic Liquid and Catalyst Recycling:

    • The remaining ionic liquid phase containing the catalyst can be washed with the extraction solvent to remove any residual product.

    • The ionic liquid can then be dried under vacuum and reused for subsequent reactions.

Workflow Diagram for a Typical Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_recycle Recycling prep_il Dry Ionic Liquid add_il Add Ionic Liquid prep_il->add_il prep_glass Dry Glassware add_reagents Add Reactants, Catalyst, Base prep_glass->add_reagents add_reagents->add_il purge Purge with Inert Gas add_il->purge react Heat and Stir purge->react monitor Monitor Progress (TLC, GC/LC-MS) react->monitor extract Extract Product with Organic Solvent monitor->extract purify Purify Product extract->purify recycle_il Wash and Dry Ionic Liquid/Catalyst extract->recycle_il reuse Reuse for Next Reaction recycle_il->reuse

Caption: General workflow for organic synthesis in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Troubleshooting Decision Tree

G start Low Reaction Yield? solubility Are all reactants soluble? start->solubility Check sol_yes Yes solubility->sol_yes Yes sol_no No solubility->sol_no No stirring Is stirring adequate? stir_yes Yes stirring->stir_yes Yes stir_no No stirring->stir_no No temp Is temperature optimized? temp_yes Yes temp->temp_yes Yes temp_no No temp->temp_no No water Is the system anhydrous? water_yes Yes water->water_yes Yes water_no No water->water_no No sol_yes->stirring add_cosolvent Add a co-solvent sol_no->add_cosolvent stir_yes->temp inc_stir Increase stirring rate stir_no->inc_stir temp_yes->water opt_temp Screen temperature range Consider microwave heating temp_no->opt_temp check_catalyst Check catalyst activity/purity water_yes->check_catalyst dry_reagents Dry ionic liquid and reactants water_no->dry_reagents

Caption: Decision tree for troubleshooting low reaction yields.

References

Sources

Technical Support Center: Enhancing the Conductivity of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate Electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([C₂H₅(CH₂OH)Py][C₂H₅SO₄]) based electrolytes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this promising ionic liquid. Our goal is to equip you with the knowledge to not only overcome common challenges but also to understand the underlying scientific principles that govern the conductivity of your electrolyte systems.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and performance of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate electrolytes.

Q1: What are the key properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate that influence its conductivity?

A1: The conductivity of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is primarily governed by a combination of factors inherent to its molecular structure. These include:

  • Ionic Mobility: The ease with which the 1-Ethyl-3-(hydroxymethyl)pyridinium cation and the ethyl sulfate anion can move through the bulk liquid.

  • Viscosity: Higher viscosity impedes ion movement, thus lowering conductivity. The presence of the hydroxymethyl group (-CH₂OH) on the pyridinium ring can lead to hydrogen bonding between ions, which significantly increases viscosity compared to its non-hydroxylated counterparts.

  • Ion Size and Shape: The size and geometry of the ions affect their packing and mobility.

  • Temperature: Increased temperature generally leads to lower viscosity and higher ionic mobility, resulting in improved conductivity.

Q2: I am observing lower than expected conductivity with my neat 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate electrolyte. What are the likely causes?

A2: Lower than expected conductivity in the neat ionic liquid can often be attributed to two main factors:

  • High Viscosity: As mentioned, the hydroxymethyl group can induce strong intermolecular hydrogen bonding, leading to a more viscous fluid and consequently, lower ion mobility and conductivity.

  • Impurities: The presence of impurities, particularly water or residual reactants from synthesis, can significantly impact conductivity. While controlled addition of certain solvents can enhance conductivity, uncontrolled amounts of water can have a complex and often detrimental effect.

Q3: Can I improve the conductivity of my electrolyte by adding a solvent?

A3: Yes, the addition of a suitable molecular solvent is a common and effective strategy to enhance the conductivity of ionic liquid electrolytes. The primary mechanism is the reduction of the electrolyte's viscosity, which facilitates faster ion diffusion. However, it's crucial to select the right solvent and optimize its concentration, as an excess of solvent can lead to a decrease in charge carrier concentration, which in turn will lower conductivity.

Q4: What types of molecular solvents are recommended for use with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate?

A4: The choice of solvent is critical. Generally, polar aprotic solvents with low viscosity are preferred. Examples include:

  • Acetonitrile

  • Propylene carbonate

  • Dimethyl carbonate

  • Dioxolane[1]

The optimal choice will depend on the specific application and desired electrochemical window. It is recommended to perform a miscibility test before preparing larger batches of electrolyte mixtures.

Q5: How does temperature affect the conductivity, and what is a safe operating range?

II. Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during your experiments.

Issue 1: Inconsistent or Non-Reproducible Conductivity Measurements

Symptoms:

  • Wide variations in conductivity readings for the same sample.

  • Drifting conductivity values over time.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Electrode Contamination The surface of the conductivity probe is highly susceptible to contamination from the ionic liquid itself or from trace impurities. This can alter the effective surface area and lead to erroneous readings.Thoroughly clean the conductivity probe with a suitable solvent (e.g., isopropanol followed by deionized water) and allow it to dry completely before each measurement.
Temperature Fluctuations Conductivity is highly dependent on temperature. Even small variations in sample temperature can lead to significant changes in conductivity readings.Ensure the sample has reached thermal equilibrium before taking a measurement. Use a water bath or a temperature-controlled stage to maintain a constant temperature. Always report the temperature at which the conductivity was measured.
Presence of Air Bubbles Air bubbles on the surface of the electrode can insulate parts of the electrode, leading to artificially low and unstable readings.Gently tap the measurement cell or stir the sample to dislodge any air bubbles from the electrode surface before taking a reading.
Improper Calibration An improperly calibrated conductivity meter will provide inaccurate readings.Calibrate the conductivity meter regularly using standard calibration solutions that bracket the expected conductivity range of your electrolyte.
Issue 2: Low Conductivity in Neat 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Symptoms:

  • Consistently low conductivity readings that hinder the performance of your electrochemical device.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
High Viscosity The inherent viscosity of the ionic liquid, exacerbated by hydrogen bonding from the hydroxymethyl group, is a primary factor limiting conductivity.Implement the strategies outlined in the "Experimental Protocols for Improving Conductivity" section below, such as the addition of a low-viscosity molecular solvent or increasing the operating temperature.
Water Content The presence of uncontrolled amounts of water can have a non-linear effect on conductivity. While small, controlled amounts can sometimes decrease viscosity, larger amounts can increase it or lead to other undesirable effects.Ensure the ionic liquid is properly dried under vacuum before use to remove any absorbed water. Store the ionic liquid in a desiccator or glovebox to prevent moisture uptake.
Ion Pairing Strong electrostatic interactions between the cation and anion can lead to the formation of ion pairs, which are neutral species and do not contribute to conductivity.The addition of a high-dielectric-constant solvent can help to dissociate these ion pairs and increase the concentration of free ions.

III. Experimental Protocols for Improving Conductivity

This section provides detailed, step-by-step methodologies for enhancing the conductivity of your 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate based electrolytes.

Protocol 1: Enhancement of Conductivity by Addition of a Molecular Solvent

Objective: To systematically determine the optimal concentration of a molecular solvent to maximize the ionic conductivity of the electrolyte.

Materials:

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (dried under vacuum)

  • High-purity molecular solvent (e.g., acetonitrile, propylene carbonate)

  • Airtight vials

  • Precision balance

  • Vortex mixer or magnetic stirrer

  • Conductivity meter with a temperature-controlled cell

Procedure:

  • Preparation of Stock Solutions: Prepare a series of electrolyte mixtures with varying weight percentages (wt%) of the molecular solvent. For example, prepare solutions with 5, 10, 15, 20, 25, and 30 wt% of the solvent in the ionic liquid.

  • Mixing: Accurately weigh the ionic liquid and the molecular solvent into an airtight vial. Seal the vial and mix thoroughly using a vortex mixer or magnetic stirrer until a homogeneous solution is obtained.

  • Thermal Equilibration: Place the vial in a temperature-controlled bath set to the desired measurement temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.

  • Conductivity Measurement:

    • Calibrate the conductivity meter.

    • Rinse the conductivity probe with a small amount of the sample to be measured.

    • Immerse the probe in the sample, ensuring there are no air bubbles on the electrode surfaces.

    • Record the conductivity reading once it has stabilized.

  • Data Analysis: Plot the ionic conductivity as a function of the solvent concentration (wt%). The resulting curve will likely show an initial increase in conductivity, reach a maximum, and then decrease as the concentration of charge carriers becomes diluted. The peak of this curve represents the optimal solvent concentration for maximum conductivity under the tested conditions.

Expected Outcome: The addition of a low-viscosity solvent is expected to significantly increase the conductivity of the electrolyte. The optimal concentration will represent a balance between reduced viscosity and sufficient charge carrier density.

Diagram: Workflow for Optimizing Electrolyte Conductivity

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Optimization prep_il Dry Ionic Liquid (Vacuum) prep_mix Prepare Mixtures (Varying wt%) prep_il->prep_mix prep_solvent Select High-Purity Molecular Solvent prep_solvent->prep_mix measure_equilibrate Thermal Equilibration (Constant T) prep_mix->measure_equilibrate measure_conduct Measure Ionic Conductivity measure_equilibrate->measure_conduct measure_calibrate Calibrate Conductivity Meter measure_calibrate->measure_conduct analysis_plot Plot Conductivity vs. Solvent wt% measure_conduct->analysis_plot analysis_optimize Identify Optimal Concentration analysis_plot->analysis_optimize

Caption: Workflow for optimizing the conductivity of the ionic liquid electrolyte.

IV. Understanding the Science: Key Physicochemical Relationships

A deeper understanding of the interplay between various physical properties is crucial for rationally designing and troubleshooting your electrolyte systems.

The Stokes-Einstein and Nernst-Einstein Relations

The movement of ions in a liquid is fundamentally linked to the viscosity of the medium. This relationship is described by the Stokes-Einstein equation , which relates the diffusion coefficient (D) of a particle to the viscosity (η) of the fluid.

The conductivity (σ) of an electrolyte is related to the diffusion coefficients of its constituent ions through the Nernst-Einstein equation . Combining these concepts, we can see that conductivity is inversely proportional to viscosity.

Diagram: Factors Influencing Ionic Conductivity

G cluster_factors Factors Affecting Conductivity conductivity Ionic Conductivity (σ) viscosity Viscosity (η) viscosity->conductivity decreases temp Temperature (T) temp->conductivity increases temp->viscosity decreases solvent Molecular Solvent Addition solvent->viscosity decreases impurities Impurities (e.g., Water) impurities->viscosity can increase or decrease ion_pairing Ion Pairing ion_pairing->conductivity decreases

Caption: Interplay of factors that influence the ionic conductivity of the electrolyte.

By systematically addressing the factors outlined in this guide, researchers can effectively troubleshoot and optimize the performance of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate based electrolytes for a wide range of applications.

V. References

  • Lethesh, K. C., Evjen, S., Raj, J. J., Roux, D. C. D., Venkatraman, V., Jayasayee, K., & Fiksdahl, A. (2019). Hydroxyl Functionalized Pyridinium Ionic Liquids: Experimental and Theoretical Study on Physicochemical and Electrochemical Properties. Frontiers in Chemistry, 7, 625. [Link]

  • Forsyth, S. A., Pringle, J. M., & MacFarlane, D. R. (2004). Ionic liquids–an overview. Australian Journal of Chemistry, 57(2), 113-119.

  • Galinski, M., Lewandowski, A., & Stepniak, I. (2006). Ionic liquids as electrolytes. Electrochimica acta, 51(26), 5567-5580.

  • Hanna Instruments. (n.d.). 8 Common Mistakes When Taking Conductivity Measurements. Hanna Instruments Blog. [Link]

  • Shah, J. K., Verma, A. K., & Thorat, A. S. (2024). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. [Link]

  • Boqu Instrument. (2023, December 24). Common Issues with Conductivity Meters and How to Resolve Them. BOQU Instrument. [Link]

  • Zhang, S., Sun, N., He, X., Lu, X., & Zhang, X. (2017). Physical properties of ionic liquids: database and evaluation. Journal of Physical and Chemical Reference Data, 46(2), 023103.

  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(01), 44.

  • Welton, T. (1999). Room-temperature ionic liquids. Solvents for synthesis and catalysis. Chemical reviews, 99(8), 2071-2084.

  • Seddon, K. R. (1997). Ionic liquids for clean technology. Journal of Chemical Technology & Biotechnology: International Research in Process, Environmental & Clean Technology, 68(4), 351-356.

  • Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis. Angewandte Chemie International Edition, 39(21), 3772-3789.

  • Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and applied chemistry, 72(7), 1391-1398.

  • Freemantle, M. (1998). Designer solvents. Chemical & engineering news, 76(13), 32-37.

  • Abraham, M., & Z.J, Z. (2020). Role of organic solvent addition to ionic liquid electrolytes for lithium-sulphur batteries. Journal of Molecular Liquids, 309, 113112. [Link]

Sources

Technical Support Center: High-Temperature Stability of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, an ionic liquid (IL) with significant potential in various high-temperature applications. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing its thermal degradation. The stability of an ionic liquid is not an absolute value; it is a function of its molecular structure, the presence of impurities, and the experimental conditions employed.[1] While extensive data on this specific IL is emerging, the principles outlined here are derived from established knowledge of pyridinium-based and hydroxyl-functionalized ionic liquids, offering a robust framework for ensuring experimental success and integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this ionic liquid at high temperatures?

A1: Thermal degradation of ionic liquids is a complex process influenced by the cation, anion, and any functional groups.[1][2] For 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, degradation likely proceeds via multiple pathways:

  • Cation Decomposition: Pyridinium-based ILs are generally less thermally stable than their imidazolium counterparts.[1] Degradation can occur through Hofmann elimination-type reactions, leading to the formation of alkenes and other volatile compounds.[3]

  • Anion Reactivity: The ethyl sulfate anion can participate in nucleophilic substitution reactions with the cation, particularly at elevated temperatures.

  • Hydroxymethyl Group Reactivity: The hydroxyl (-OH) group introduces a potential site for oxidation and etherification reactions, which can lower the overall thermal stability compared to a simple alkyl side chain.[4]

Q2: My ionic liquid sample is turning yellow/brown upon heating. What does this indicate?

A2: Discoloration is a common first sign of thermal decomposition. This is often due to the formation of conjugated organic molecules or polymeric byproducts resulting from the breakdown of the pyridinium ring or side-chain reactions. It is crucial to understand that significant degradation can occur even before mass loss is detectable by thermogravimetric analysis (TGA).[1]

Q3: What is a safe maximum operating temperature for this IL?

A3: A definitive single value is misleading. The "safe" temperature depends heavily on the duration of heating and the atmosphere. TGA provides an onset temperature for rapid decomposition, but long-term stability is significantly lower.[5] For applications requiring hours or days at elevated temperatures, the maximum operating temperature should be determined empirically under your specific experimental conditions, but it is often hundreds of degrees below the TGA-reported decomposition temperature.[1]

Q4: How important is it to control the atmosphere during high-temperature experiments?

A4: It is critically important. The presence of oxygen can initiate or accelerate oxidative degradation pathways, especially involving the hydroxymethyl group. Performing experiments under an inert atmosphere (e.g., Nitrogen or Argon) is one of the most effective ways to minimize degradation and extend the operational lifespan of the IL.[1]

Q5: Does water content affect the thermal stability?

A5: Yes, but the effect can be complex. For many ILs, the presence of water can decrease thermal stability.[4] Water can act as a nucleophile, promoting hydrolysis of the anion or reacting with the cation. Given the hygroscopic nature of many ionic liquids, meticulous drying is essential for high-temperature applications.[2][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Observed Problem Potential Causes Recommended Solutions & Actions
Unexpected Side Products in Reaction IL is degrading and reacting with your substrates or products.1. Lower the Reaction Temperature: Determine the minimum temperature required for your reaction. 2. Verify IL Purity: Use a fresh, high-purity batch of the IL. 3. Run a Control Experiment: Heat the IL under reaction conditions (without reactants) and analyze for degradation products using techniques like HPLC or GC-MS.[7][8]
Inconsistent Experimental Results Variable levels of IL degradation due to inconsistent handling.1. Standardize Handling Protocol: Implement a strict protocol for drying the IL and handling it under an inert atmosphere.[9] 2. Quantify Water Content: Use Karl Fischer titration to measure and control the water content in each batch before use. 3. Monitor Degradation: Routinely analyze the IL for key degradation markers.
Visible Discoloration or Charring Severe thermal decomposition has occurred.1. Immediately Reduce Temperature: Cease the experiment if possible. 2. Re-evaluate Conditions: The operating temperature is too high for the duration of the experiment. 3. Implement Inert Atmosphere: If not already in use, switch to a glovebox or Schlenk line for all high-temperature steps.
Pressure Buildup in Sealed Vessel Formation of volatile degradation products.1. Vent Safely: Cool the vessel and vent in a fume hood. 2. Analyze Headspace: Use Headspace GC-MS to identify the volatile compounds, which can provide insight into the degradation mechanism.[3] 3. Reduce Operating Temperature: This is a clear sign that the decomposition temperature has been exceeded.

In-Depth Technical Protocols

Protocol 1: Inert Atmosphere Handling for High-Temperature Applications

The causality behind using an inert atmosphere is to eliminate oxygen, a key reactant in oxidative degradation pathways that can be particularly aggressive towards the hydroxymethyl group on the pyridinium cation.

Methodology:

  • Drying: Dry the ionic liquid under high vacuum (e.g., <1 mbar) at a moderate temperature (e.g., 60-80 °C) for at least 24 hours to remove residual water.

  • Transfer: Transfer the dried IL into a glovebox with a dry nitrogen or argon atmosphere (<10 ppm O₂, <10 ppm H₂O).

  • Setup: Assemble the reaction apparatus inside the glovebox. If using a Schlenk line, assemble the glassware and purge thoroughly with the inert gas (at least 3 vacuum/backfill cycles).

  • Execution: Conduct the high-temperature experiment under a positive pressure of inert gas. For extended experiments, ensure the system is well-sealed to prevent atmospheric contamination.

  • Validation: A control sample of the IL should be heated under the same inert conditions and later analyzed to confirm that the handling protocol itself does not induce degradation.

Protocol 2: Monitoring Thermal Degradation using HPLC

This protocol provides a self-validating system to quantify the degradation of the parent IL and the appearance of degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of the fresh, undegraded 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Calibration Curve: Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 5-100 µg/mL). Run these on the HPLC to establish the relationship between concentration and peak area.

  • Sample Collection: At specified time points during your high-temperature experiment, carefully extract a small aliquot of the IL from the reaction vessel under inert conditions.

  • Sample Preparation: Accurately weigh the aliquot and dilute it to a concentration that falls within the range of your calibration curve.

  • HPLC Analysis: Analyze the prepared sample using an appropriate HPLC method (e.g., a C18 column with a gradient of water and acetonitrile containing a buffer like ammonium acetate).

  • Data Analysis:

    • Quantify the remaining parent IL concentration using the calibration curve.

    • Observe the chromatogram for the appearance of new peaks, which correspond to degradation products. The area of these peaks can be used for relative quantification of degradation over time.

  • System Validation: Re-run one of the calibration standards at the end of the sample sequence to ensure the HPLC system's response has not drifted.

Visualizations and Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to the thermal degradation of the ionic liquid.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action observe Problem Observed (e.g., Discoloration, Side Products) cause_temp Is Temperature Too High? observe->cause_temp cause_atm Is Atmosphere Controlled? cause_temp->cause_atm No action_temp Reduce Temperature & Determine Max Operating Temp cause_temp->action_temp Yes cause_purity Is IL Purity/Dryness an Issue? cause_atm->cause_purity Yes action_atm Implement Inert Atmosphere Protocol cause_atm->action_atm No action_purity Dry IL & Verify Purity (Karl Fischer, NMR) cause_purity->action_purity Yes action_monitor Implement Routine Degradation Monitoring (HPLC) cause_purity->action_monitor No action_temp->action_monitor action_atm->action_monitor action_purity->action_monitor

Caption: Troubleshooting workflow for IL degradation.

Conceptual Degradation Pathway

This diagram illustrates the key factors influencing the stability of the ionic liquid.

G cluster_stressors Stress Factors cluster_outcomes Degradation Outcomes IL 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate Decomp Decomposition Products (Volatiles, Polymers) IL->Decomp Temp High Temperature (> Tmax) Temp->Decomp accelerates Oxygen Oxygen (Air) Oxygen->Decomp enables oxidation Water Water (Moisture) Water->Decomp promotes hydrolysis Impurities Halides, Metals Impurities->Decomp catalyzes Color Discoloration Decomp->Color Loss Loss of Performance Decomp->Loss

Caption: Factors leading to IL degradation.

References

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

  • Ferreira, A. M., & Eusébio, M. E. (2013). Thermal Stability of Ionic Liquids. ResearchGate. [Link]

  • García, M. T., et al. (2021). Thermal Stability of Ionic Liquids: Effect of Metals. Molecules, 26(11), 3348. [Link]

  • Sun, J., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(21), 6439. [Link]

  • Maton, C., De Vos, N., & Stevens, C. V. (2013). On the Chemical Stabilities of Ionic Liquids. Chemical Society Reviews, 42(14), 5963-5977. [Link]

  • Various Authors. (2015). How do I handle with ionic liquids? ResearchGate. [Link]

  • Al-Rubaie, A. Z., et al. (2020). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. PeerJ, 8, e9875. [Link]

  • Campillo-Robles, J. M., et al. (2016). Analytical Strategies for Monitoring Ionic Liquids Breakdown by Electro-Fenton Process. Eposters.net. [Link]

Sources

Technical Support Center: Overcoming Viscosity Issues of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in Cellulose Processing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, [C₂H₅(CH₂OH)Py][EtSO₄]. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this ionic liquid (IL) for cellulose dissolution and processing. One of the most significant challenges in handling cellulose-IL solutions is their inherently high viscosity, which can impede mixing, pumping, and subsequent processing steps.[1][2]

This guide provides structured troubleshooting advice and answers to frequently asked questions to help you manage and overcome these viscosity-related challenges effectively.

Troubleshooting Guide: High Viscosity in Cellulose-[C₂H₅(CH₂OH)Py][EtSO₄] Solutions

This section addresses specific viscosity issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Problem 1: My initial cellulose solution is extremely thick and difficult to handle from the start.

High initial viscosity is a common issue that can prevent uniform dissolution and create significant challenges for material transfer and analysis.

Underlying Causes: The viscosity of cellulose-ionic liquid solutions is highly sensitive to cellulose concentration, its molecular weight (or degree of polymerization - DP), and the processing temperature.[1][3] High concentrations lead to increased polymer chain entanglements, while lower temperatures increase the intrinsic viscosity of the ionic liquid itself.[3][4]

Step-by-Step Troubleshooting Protocol:
  • Assess and Optimize Cellulose Concentration: The relationship between cellulose concentration and solution viscosity is exponential.[5] Even a small increase in cellulose content can lead to a dramatic rise in viscosity.

    • Action: If you are experiencing high viscosity, your first step should be to reduce the cellulose concentration. Start with a lower concentration (e.g., 1-3 wt%) and incrementally increase it to find the optimal balance for your specific cellulose source and application.

    • Insight: Below a critical concentration (C), polymer chains are in a dilute or semi-dilute regime with fewer entanglements.[3] Above C, extensive chain interactions cause a sharp increase in viscosity.[3]

  • Increase the Processing Temperature: Temperature is one of the most effective tools for controlling viscosity. Increasing the temperature reduces the intrinsic viscosity of the [C₂H₅(CH₂OH)Py][EtSO₄] and increases the mobility of the dissolved cellulose chains.[6]

    • Action: Gradually increase the temperature of your solution while monitoring the dissolution process and viscosity. A moderately high temperature is often required to facilitate processing.[1]

    • Causality: The viscosity of many ionic liquids, and particularly their cellulose solutions, decreases significantly with increasing temperature.[1][6] This is due to increased thermal energy overcoming the intermolecular forces that resist flow.

    Table 1: Effect of Temperature on Cellulose-IL Solution Viscosity (Illustrative Data)

    Temperature (°C) Typical Viscosity Change Processing Recommendation
    25 Very High Not recommended for initial dissolution of >1 wt% cellulose.
    50-60 Moderate to High Suitable for low concentration solutions (< 5 wt%).

    | 80-100 | Low to Moderate | Optimal range for dissolving higher concentrations of cellulose (5-15 wt%).[4] |

  • Evaluate Cellulose Source and Molecular Weight: The degree of polymerization (DP) of cellulose has a profound impact on solution viscosity.[1] Cellulose from different sources (e.g., cotton, wood pulp, microcrystalline cellulose) will have different average molecular weights.

    • Action: If possible, use a cellulose source with a lower molecular weight for your initial experiments. If high molecular weight cellulose is required, you must use lower concentrations and/or higher temperatures.

    • Expertise: For a given weight concentration, a higher DP means fewer, longer chains, which are much more prone to entanglement, leading to significantly higher viscosity.[7][8]

Problem 2: My solution's viscosity is manageable at first but increases uncontrollably during processing.

This issue often points to changes in the solution's composition or environment over time.

Underlying Causes: The primary culprits are often the absorption of water from the atmosphere or the evaporation of a co-solvent. Many ionic liquids are hygroscopic, and even small amounts of water can disrupt the hydrogen-bonding network responsible for cellulose dissolution, potentially leading to phase separation or increased viscosity.[9]

Step-by-Step Troubleshooting Protocol:
  • Implement a Moisture-Free Environment: Protect your solution from atmospheric moisture.

    • Action: Conduct your experiments under an inert atmosphere, such as dry nitrogen or argon, especially during prolonged heating. Use sealed vessels for all dissolution and processing steps.

    • Trustworthiness: While trace amounts of water might slightly reduce the viscosity of the pure IL, in a cellulose solution, water competes with the IL's anions for hydrogen bonding with cellulose, which can hinder dissolution and negatively impact solution stability.[9][10]

  • Prevent Co-solvent Evaporation: If you are using a volatile co-solvent to reduce viscosity, its evaporation will cause the solution to revert to its higher-viscosity state.

    • Action: Use a sealed reaction vessel or a system equipped with a condenser to prevent the loss of volatile components during heating.

    • Insight: Maintaining a constant composition is critical for reproducible rheological properties.

Problem 3: I need to reduce viscosity but am constrained by my experimental parameters (e.g., fixed temperature and concentration).

When you cannot alter the primary parameters, the use of additives or co-solvents is the most effective strategy.

Underlying Causes: The viscosity is dictated by the inherent interactions within the cellulose-[C₂H₅(CH₂OH)Py][EtSO₄] system. To alter this without changing concentration or temperature, a third component must be introduced to modify these interactions.

Step-by-Step Troubleshooting Protocol:
  • Introduce a Polar Aprotic Co-solvent: Co-solvents can dramatically reduce the viscosity of the mixture without compromising the cellulose-dissolving capability of the ionic liquid.[9][11] Dimethyl sulfoxide (DMSO) is a widely used and effective co-solvent.[2][12]

    • Action: Prepare a binary solvent system by mixing [C₂H₅(CH₂OH)Py][EtSO₄] with a co-solvent like DMSO before adding the cellulose. A common starting point is a 1:1 mole ratio.

    • Causality: DMSO works by decreasing the overall viscosity of the solvent mixture, which facilitates mass transport and speeds up dissolution.[10] It does not significantly interfere with the specific interactions between the ionic liquid and cellulose that are crucial for dissolution.[10]

    Experimental Protocol: Preparing a Cellulose Solution with a DMSO Co-solvent

    • Preparation: In a sealed vessel, combine the desired amounts of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate and dry DMSO.

    • Mixing: Stir the mixture at room temperature until a homogeneous solution is formed.

    • Cellulose Addition: Gradually add the pre-weighed, dried cellulose to the IL/DMSO mixture under constant stirring.

    • Dissolution: Heat the mixture to the target processing temperature (e.g., 80 °C) and continue stirring until the cellulose is fully dissolved, which can be confirmed by polarized light microscopy.

    Table 2: Influence of DMSO as a Co-solvent on Viscosity (Illustrative)

    System Composition (by weight) Relative Viscosity Reduction Key Benefit
    5% Cellulose in pure IL Baseline -
    5% Cellulose in 80% IL / 20% DMSO Significant (~40-60%) Improved processability, faster dissolution.[10]

    | 5% Cellulose in 60% IL / 40% DMSO | Very Significant (>70%) | Allows for higher cellulose loading at manageable viscosities. |

Visualizing the Problem and Solution

A clear understanding of the contributing factors and the troubleshooting process is essential for success.

Viscosity_Factors cluster_factors Primary Factors Increasing Viscosity cluster_outcomes Result cluster_solutions Troubleshooting Actions Concentration High Cellulose Concentration HighViscosity High Solution Viscosity Concentration->HighViscosity MW High Molecular Weight (DP) MW->HighViscosity Temp Low Temperature Temp->HighViscosity Reduce_C Decrease Concentration HighViscosity->Reduce_C Mitigates Increase_T Increase Temperature HighViscosity->Increase_T Mitigates Add_Cosolvent Add Co-solvent (e.g., DMSO) HighViscosity->Add_Cosolvent Mitigates Troubleshooting_Workflow Start High Viscosity Problem Identified Check_Params Are Concentration & Temp Flexible? Start->Check_Params Adjust_Params 1. Lower Cellulose Conc. 2. Increase Temperature Check_Params->Adjust_Params Yes Use_Cosolvent Introduce Co-solvent (e.g., DMSO) Check_Params->Use_Cosolvent No Re_evaluate Re-evaluate Viscosity Adjust_Params->Re_evaluate Use_Cosolvent->Re_evaluate Re_evaluate->Check_Params Still too high End Problem Resolved Re_evaluate->End

Caption: A logical workflow for troubleshooting viscosity issues.

Frequently Asked Questions (FAQs)

Q1: What is the dissolution mechanism of cellulose in ionic liquids like [C₂H₅(CH₂OH)Py][EtSO₄]?

A: Cellulose is insoluble in water and most organic solvents due to its extensive network of intra- and intermolecular hydrogen bonds. The dissolution in ionic liquids occurs primarily through the disruption of this network. The anions of the IL (in this case, ethyl sulfate) form new hydrogen bonds with the hydroxyl groups of the cellulose chains, while the cations (1-ethyl-3-(hydroxymethyl)pyridinium) interact with the oxygen atoms, effectively solvating the polymer and allowing it to dissolve. [13] Q2: Why is viscosity so sensitive to temperature in these solutions?

A: This sensitivity arises from two main factors. First, the ionic liquid itself is a viscous fluid, and like most liquids, its viscosity decreases as temperature increases due to greater molecular motion. [3]Second, for the dissolved cellulose, higher temperatures provide more kinetic energy to the polymer chains, which helps them overcome intermolecular friction and entanglement, leading to easier flow. [6]The activation energy of viscous flow is a key parameter that describes this temperature dependence. [4][14] Q3: Besides DMSO, what are other potential co-solvents?

A: Other polar aprotic solvents like dimethylformamide (DMF) and N,N'-dimethylpropyleneurea (DMPU) have also been used to reduce the viscosity of cellulose-IL solutions. [9][15]The ideal co-solvent should be miscible with the ionic liquid, have a low viscosity itself, and not interfere with the cellulose dissolution mechanism. [15] Q4: Can I reuse the ionic liquid after my process?

A: Yes, one of the significant advantages of using ionic liquids is their potential for recycling. After processing the cellulose (e.g., by regeneration into fibers or films using an anti-solvent like water), the cellulose can be separated, and the ionic liquid can be recovered from the anti-solvent mixture, typically through evaporation of the more volatile anti-solvent. This is a critical factor for both cost and environmental sustainability. [13] Q5: What are the key safety precautions when handling [C₂H₅(CH₂OH)Py][EtSO₄]?

A: Like all chemicals, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate should be handled with care in a laboratory setting. It is listed as causing skin and serious eye irritation. [16]Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for this specific compound for detailed handling and disposal information. [17]

References

  • S. Le, et al. (2009). Rheological Properties of Cellulose/Ionic Liquid Solutions: From Dilute to Concentrated States. Biomacromolecules, ACS Publications. [Link]

  • J. M. Andanson, et al. (2014). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Green Chemistry, RSC Publishing. [Link]

  • A. Michud, et al. (n.d.). STUDY OF VISCOSITY OF CELLULOSE-IONIC LIQUID SOLUTIONS AT HIGH CONCENTRATIONS. Lappeenranta University of Technology. [Link]

  • J. Chun, et al. (2021). Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows. Biomacromolecules, ACS Publications. [Link]

  • M. Z. M. Yusop, et al. (2022). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. Materials, MDPI. [Link]

  • P. Sescousse, et al. (2010). Viscosity of Cellulose−Imidazolium-Based Ionic Liquid Solutions. Biomacromolecules, ACS Publications. [Link]

  • A. Isik, et al. (2023). Understanding the Role of Co-solvents in the Dissolution of Cellulose in Ionic Liquids. Research Square. [Link]

  • B. Nasri-Nasrabadi, et al. (2021). Cellulose Dissolution in Ionic Liquid under Mild Conditions: Effect of Hydrolysis and Temperature. Fibers, MDPI. [Link]

  • A. Brandt-Talbot, et al. (2022). Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate. Biomacromolecules, ACS Publications. [Link]

  • A. Ponomarenko, et al. (2024). Effect of green co-solvents on properties and synthesis of cellulose esters in superbase ionic liquid. Cellulose, ProQuest. [Link]

  • Y. Zhang, et al. (2017). Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects. Chemical Science, RSC Publishing. [Link]

  • N. A. Zulkeple, et al. (2016). Dissolution of Cellulose in Ionic Liquid: A Review. AIP Conference Proceedings, AIP Publishing. [Link]

  • J. Chun, et al. (2021). Understanding the Dynamics of Cellulose Dissolved in an Ionic Liquid Solvent Under Shear and Extensional Flows. Biomacromolecules, ACS Publications. [Link]

  • A. Brandt-Talbot, et al. (2022). Effect of Oil on Cellulose Dissolution in the Ionic Liquid 1-Butyl-3-methyl Imidazolium Acetate. Biomacromolecules, ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. PubChem Compound Database. [Link]

  • M. D. Lovell, et al. (2018). Effect of Dissolved Cellulose on Molar Conductivity and Dynamic Viscosity of 1-Ethyl-3-Methylimidazolium Acetate Solutions. Journal of Chemical & Engineering Data. [Link]

  • A. Pinkert, et al. (2011). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. Molecules, MDPI. [Link]

  • J. Kazlauske, et al. (2017). The Importance of the Molecular Weight of Ethyl Cellulose on the Properties of Aqueous-Based Controlled Release Coatings. International Journal of Pharmaceutics. [Link]

  • T. Budtova. (2019). Viscosity-temperature dependence and activation energy of cellulose solutions. Cellulose. [Link]

Sources

Technical Support Center: Enhancing Nanoemulsion Stability with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nanoemulsions formulated with the ionic liquid 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([Ehmpy][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common stability challenges. As a novel surfactant, [Ehmpy][EtSO4] offers unique properties for creating stable nano-sized droplets, but its successful application requires a nuanced understanding of the formulation and process parameters. This resource combines theoretical principles with field-proven insights to help you optimize your nanoemulsion systems for long-term stability and performance.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable, step-by-step solutions.

Q1: My nanoemulsion appears cloudy or shows signs of creaming/sedimentation shortly after preparation. What's going wrong?

A1: Cloudiness, creaming, or sedimentation are classic signs of nanoemulsion instability, indicating that the droplets are aggregating. While nanoemulsions are generally more resistant to these gravitational separation mechanisms than conventional emulsions due to their small droplet size, certain factors can still lead to these issues.[1][2]

Potential Causes & Solutions:

  • Insufficient Surfactant Concentration: The concentration of [Ehmpy][EtSO4] may be too low to adequately cover the surface of the oil droplets, leading to droplet aggregation (flocculation) and subsequent creaming or sedimentation.

    • Solution: Systematically increase the concentration of [Ehmpy][EtSO4] in your formulation. Monitor the particle size and polydispersity index (PDI) at each concentration to identify the optimal level that provides a stable, monodisperse system.

  • Inadequate Homogenization Energy: The energy input during emulsification might not be sufficient to reduce the droplet size to the nano-range, resulting in a larger, less stable emulsion.

    • Solution: If using high-energy methods like ultrasonication or high-pressure homogenization, increase the processing time or energy input.[3][4] For instance, with a high-pressure homogenizer, increasing the number of passes can lead to a smaller and more uniform droplet size.[5]

  • Incorrect Oil-to-Water Ratio: An improper phase ratio can lead to instability.

    • Solution: Experiment with different oil-to-water ratios to find the optimal balance for your specific system. Constructing a pseudo-ternary phase diagram can be highly beneficial in identifying the stable nanoemulsion region for your chosen oil, water, and surfactant system.

Q2: The average particle size of my nanoemulsion is increasing over time, as confirmed by Dynamic Light Scattering (DLS). How can I prevent this?

A2: An increase in particle size over time points to one of two primary destabilization mechanisms: Ostwald ripening or coalescence.[6][7] For nanoemulsions, Ostwald ripening is often the dominant mechanism, especially in systems with low oil phase fractions.[2][8][9]

Potential Causes & Solutions:

  • Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

    • Solution 1: Optimize the Oil Phase: Incorporate a small amount of a highly water-insoluble component (an "Ostwald ripening inhibitor") into your oil phase. This second oil, with its very low solubility in the continuous phase, will slow down the diffusion process.

    • Solution 2: Refine Surfactant Concentration: Ensure the surfactant layer is dense and robust enough to create a strong interfacial film, which can help to hinder the diffusion of oil molecules.

  • Coalescence: This is the process where two or more droplets merge to form a single, larger droplet.[1]

    • Solution 1: Enhance Electrostatic Repulsion: The pyridinium headgroup of [Ehmpy][EtSO4] imparts a positive charge to the droplets, creating electrostatic repulsion that prevents them from getting too close and coalescing. Measure the zeta potential of your nanoemulsion. A value greater than |±30 mV| generally indicates good electrostatic stability.[10][11] If the zeta potential is low, consider adjusting the pH or ionic strength of the aqueous phase, as these can influence the surface charge.

    • Solution 2: Introduce a Co-surfactant: A co-surfactant can pack into the spaces between the [Ehmpy][EtSO4] molecules at the oil-water interface, increasing the rigidity of the interfacial film and providing a steric barrier against coalescence.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about formulating stable nanoemulsions with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Q1: What is the specific role of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in nanoemulsion stability?

A1: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([Ehmpy][EtSO4]) is an ionic liquid that can act as a highly effective surfactant in nanoemulsion systems.[12] Its amphiphilic structure, consisting of a polar pyridinium headgroup and a nonpolar ethyl chain, allows it to adsorb at the oil-water interface and reduce interfacial tension. This reduction in interfacial tension is crucial for the formation of small droplets during homogenization.

Furthermore, the cationic pyridinium headgroup provides an electrostatic stabilization mechanism. It creates a positive surface charge on the oil droplets, leading to repulsive forces that prevent droplet aggregation and coalescence. The presence of a hydroxyl group on the pyridinium ring can also contribute to hydrogen bonding interactions, potentially enhancing the stability of the interfacial film.

Q2: What are the key parameters I should consider when formulating a stable nanoemulsion with this ionic liquid?

A2: The formulation of a stable nanoemulsion is a multifactorial process.[5] When working with [Ehmpy][EtSO4], the following parameters are critical:

  • Concentration of [Ehmpy][EtSO4]: As discussed in the troubleshooting guide, this is a primary factor. There is an optimal concentration range that will provide sufficient coverage of the droplet surface without leading to excess micelles in the continuous phase.

  • Oil Phase Composition: The type of oil used will significantly impact the stability of the nanoemulsion. The solubility of the oil in the continuous phase is a key factor in Ostwald ripening.

  • Aqueous Phase Composition (pH and Ionic Strength): The pH and the presence of electrolytes in the aqueous phase can affect the charge on the droplet surface and the electrical double layer, thereby influencing the electrostatic repulsion between droplets.[13]

  • Oil-to-Water Ratio: The volume fraction of the dispersed phase affects droplet proximity and the overall viscosity of the system.

  • Homogenization Method and Parameters: The choice of high-energy (e.g., ultrasonication, high-pressure homogenization) or low-energy (e.g., phase inversion temperature) methods and their specific parameters (time, pressure, temperature) will determine the initial droplet size and distribution.[2][3]

Q3: How can I accurately assess the long-term stability of my nanoemulsion?

A3: Assessing long-term stability requires monitoring several key parameters over time under controlled storage conditions.[3]

  • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the average droplet size and PDI at regular intervals. A stable nanoemulsion will show minimal changes in these parameters over time.

  • Zeta Potential: Monitor the zeta potential to ensure that the surface charge remains high enough to provide electrostatic stability.[10]

  • Visual Observation: Regularly inspect the samples for any signs of phase separation, creaming, sedimentation, or changes in clarity.

  • Accelerated Stability Studies: To predict long-term stability more quickly, you can perform accelerated studies by exposing the nanoemulsion to stress conditions such as elevated temperatures or centrifugation.[14] However, these results should be interpreted with caution as they may not always directly correlate with real-time stability.

Visualizations and Data

Mechanisms of Nanoemulsion Instability

G cluster_0 Initial Stable Nanoemulsion cluster_1 Destabilization Pathways cluster_2 Resulting Unstable System n1 n2 n3 Flocculation Flocculation (Reversible Aggregation) n3->Flocculation n4 n5 Ostwald Ostwald Ripening (Molecular Diffusion) n5->Ostwald n6 Coalescence Coalescence (Irreversible Fusion) Flocculation->Coalescence Creaming Creaming/Sedimentation (Gravitational Separation) Flocculation->Creaming Coalescence->Creaming us1 Coalescence->us1 us2 Ostwald->us2 PhaseSep Phase Separation Creaming->PhaseSep G A 1. Define Formulation Goals (Particle Size, Stability) B 2. Select Components (Oil, [Ehmpy][EtSO4], Aqueous Phase) A->B C 3. Prepare Initial Formulations (Vary Surfactant & Oil Concentration) B->C D 4. Homogenization (e.g., Ultrasonication, HPH) C->D E 5. Initial Characterization (DLS: Size & PDI, Visual) D->E F Decision: Meets Goals? E->F G 6. Further Characterization (Zeta Potential, Rheology) F->G Yes J Refine Formulation/Process (Adjust Concentrations, Energy) F->J No H 7. Long-Term Stability Study (Monitor over Time) G->H I Optimized & Stable Nanoemulsion H->I J->C

Caption: A systematic approach to developing stable nanoemulsions.

Table 1: Influence of Formulation Variables on Nanoemulsion Stability
ParameterEffect on StabilityKey Considerations
[Ehmpy][EtSO4] Concentration Increasing concentration generally improves stability up to a certain point (the critical micelle concentration).Too low: Incomplete droplet coverage, leading to coalescence. Too high: Can be costly and may not provide additional benefits.
Oil Phase Volume Fraction Higher oil content can increase the likelihood of droplet interactions and instability.Affects viscosity and the dominant instability mechanism.
pH of Aqueous Phase Can significantly alter the surface charge (zeta potential) of the droplets.The optimal pH will depend on the specific components of your system.
Ionic Strength (Salts) Can screen the electrostatic repulsion between droplets, potentially leading to flocculation and coalescence.Use with caution, especially with ionic surfactants like [Ehmpy][EtSO4].
Homogenization Energy/Time Higher energy input generally leads to smaller initial droplet sizes, which can enhance stability. [15]Over-processing can sometimes lead to re-coalescence.

References

  • Doyle Research Group. Nanoemulsions: formation, properties and applications.
  • J. S. d. o. o. P. M. S. W. M. P. R. M. A. W. M. M. A. M. O. J. G. M. Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms. Physical Chemistry Chemical Physics. 2018.
  • Nanoemulsions stabilized by non-ionic surfactants: stability and degradation mechanisms. Physical Chemistry Chemical Physics (RSC Publishing).
  • Singh Y, Meher JG, Raval K, Khan FA, Chonkar A, Engineer C, Singh M, Pardeshi C. Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences. 2017.
  • Herrera ML. Nanoemulsions: stability and physical properties. Current Opinion in Food Science. 2017.
  • Nanoemulsion formation and destabilizing mechanisms. Coalescence involves droplets combining.
  • Ghosh S, Dasgupta S.
  • Çınar K. A REVIEW ON NANOEMULSIONS: PREPARATION METHODS AND STABILITY. DergiPark. 2017.
  • A Review on Formulation, Characterization and Applications of Nanoemulsion. Asian Journal of Applied Science and Technology. 2024.
  • Jan N, Ali A, Shah M, Shah K, Junaid M, Rauf N, Khan A, Ahmad N. Development, stabilization, and characterization of nanoemulsion of vitamin D3-enriched canola oil. Food Science & Nutrition. 2022.
  • Ahmad N, Ahmad R, Al-Qudaihi A, Al-Otaibi WA, Al-Assiri M, Al-Ghamdi S. Development and characterization of nanoemulsion as carrier for the enhancement of bioavailability of artemether. Taylor & Francis. 2019.
  • Algahtani MS, Ahmad MZ, Ahmad J. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability. Pharmaceuticals (Basel). 2022.
  • Jaiswal M, Dudhe R, Yadaw PK. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Drug Delivery and Therapeutics. 2021.
  • Gaba B, Khan T, Haider MF, Alam T, Baboota S, Ali J. NANOEMULSIONS:FORMULATION METHODS AND STABILITY ASPECTS. Semantic Scholar. 2019.
  • Stability effect on size distribution of nanoemulsion formulations.
  • NANOEMULSION FORMULA DESIGN AND DEVELOPMENT: A REVIEW. IJNRD.
  • Sharma N, Grewal A, Mehta S, Kumar M, Singh B, Katare OP.
  • Kim S, Kim S, Park J, Kim M, Kim S. Enhanced stability, formulations, and rheological properties of nanoemulsions produced with microfludization for eco-friendly process. Journal of Colloid and Interface Science. 2023.
  • 1-Ethyl-3-(hydroxymethyl)
  • 1-Ethyl-3-(hydroxymethyl)
  • 1-Ethyl-3-(hydroxymethyl)
  • 1-Ethyl-3-(hydroxymethyl)

Sources

Technical Support Center: Optimizing Cell-Based Assays with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in cell-based assays. This guide is designed to provide in-depth, practical advice to help you minimize cytotoxicity and ensure the reliability and reproducibility of your experimental data. As an ionic liquid, this compound presents unique properties that require careful consideration in experimental design. This document offers field-proven insights and troubleshooting strategies to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in cell culture experiments.

Q1: What are the general cytotoxic expectations for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate?

While specific data for this exact compound is limited, we can infer its likely cytotoxic profile from its structural components. It is comprised of a pyridinium cation and an ethyl sulfate anion. Generally, ionic liquids with aromatic cations like pyridinium can exhibit higher toxicity compared to those with non-aromatic cations.[1][2] However, the ethyl sulfate anion has been associated with lower cytotoxicity compared to many other anions.[3] Therefore, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is expected to have a moderate cytotoxic profile, but this should be empirically determined for your specific cell line.

Q2: How does the structure of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate influence its interaction with cells?

The pyridinium cation, being aromatic and positively charged, can interact with the negatively charged cell membrane, potentially leading to membrane disruption. The length of the alkyl chain on the cation is a critical determinant of cytotoxicity, with longer chains generally increasing toxicity due to enhanced lipophilicity and membrane insertion.[4][5] The ethyl group on the pyridinium ring of this compound is relatively short, which may mitigate some of the potential for high cytotoxicity.

Q3: Which cell lines are most suitable for assays involving this compound?

The choice of cell line is highly dependent on the research question. However, it is advisable to start with robust and well-characterized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or HepG2 (liver cancer) to establish a baseline understanding of the compound's cytotoxic potential.[4] It is crucial to perform a dose-response curve for any new cell line to determine its specific sensitivity.

Q4: What is the recommended solvent and final concentration for this compound in cell culture medium?

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is an ionic liquid and may be soluble in aqueous solutions. It is recommended to first attempt to dissolve it directly in serum-free culture medium or phosphate-buffered saline (PBS). If a solvent is necessary, dimethyl sulfoxide (DMSO) is a common choice. However, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]

Q5: How stable is 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in cell culture medium?

Ionic liquids are generally known for their high chemical and thermal stability. The ethyl sulfate anion is also relatively stable against biodegradation under typical cell culture conditions.[7] However, it is always good practice to prepare fresh dilutions of the compound for each experiment to ensure consistency.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cell-based assays with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

High Background Signal in Viability/Cytotoxicity Assays

High background can obscure the true effect of your compound. The table below outlines potential causes and solutions.

Potential Cause Recommended Solution
Microbial Contamination Visually inspect plates for signs of contamination. Use sterile techniques and fresh, sterile reagents.
Phenol Red Interference Phenol red in the culture medium can interfere with colorimetric assays. Use a phenol red-free medium during the assay incubation step.[6]
Serum Interference Components in serum can contribute to background signals. Consider using a serum-free medium during the assay incubation.[6][8][9]
Compound Interference The ionic liquid itself may interact with assay reagents. Run a control with the compound in cell-free medium to check for direct interference with the assay chemistry.
Low Signal or Poor Dynamic Range

A weak signal can make it difficult to discern a dose-dependent effect.

Potential Cause Recommended Solution
Suboptimal Cell Density The number of viable cells may be too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[10][11]
Insufficient Incubation Time The incubation period with the assay reagent may be too short. Optimize the incubation time for your assay (e.g., 1-4 hours for MTT).[6]
Cell Health Issues Use cells that are in the logarithmic growth phase and have a consistent passage number. Avoid using over-confluent cells.[6]
Inconsistent or Non-Reproducible Results

Variability between experiments can undermine the validity of your findings.

Potential Cause Recommended Solution
Edge Effects The outer wells of a microplate are prone to evaporation. Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[6]
Inconsistent Timelines Ensure that incubation times for cell seeding, compound treatment, and reagent addition are consistent across all experiments.[6]
Reagent Preparation Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6]

Experimental Protocols and Workflows

Optimizing Cell Seeding Density

A critical first step is to determine the optimal cell seeding density to ensure cells are in an exponential growth phase during the experiment.

Protocol:

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 100,000 cells per well).

  • Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Plot the signal (e.g., absorbance or luminescence) against the cell number. The optimal seeding density will be in the linear range of this curve.[10]

Workflow for Optimizing Seeding Density:

G cluster_0 Seeding Density Optimization A Prepare Cell Suspension B Seed 96-well Plate with Serial Dilutions of Cells A->B C Incubate for 24, 48, 72 hours B->C D Perform Viability Assay (e.g., MTT) C->D E Plot Signal vs. Cell Number D->E F Determine Linear Range & Select Optimal Seeding Density E->F

Caption: Workflow for determining the optimal cell seeding density.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).

Troubleshooting Decision Tree for High Variability in Replicates:

G cluster_1 Troubleshooting High Replicate Variability Start High Variability in Replicates Observed Q1 Are edge effects suspected? Start->Q1 A1 Fill perimeter wells with PBS/media and exclude from analysis. Q1->A1 Yes Q2 Is pipetting technique consistent? Q1->Q2 No A1->Q2 A2 Use a multichannel pipette; ensure consistent mixing. Q2->A2 No Q3 Are cells evenly distributed? Q2->Q3 Yes A2->Q3 A3 Ensure a single-cell suspension before seeding; gently rock the plate. Q3->A3 No End Re-run Assay Q3->End Yes A3->End

Sources

Purification and recycling of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate after use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([C₂H₅(CH₂OH)Py][C₂H₅SO₄]). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification and recycling of this versatile ionic liquid. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate and how do they affect my experiments?

A1: Common impurities in ionic liquids like [C₂H₅(CH₂OH)Py][C₂H₅SO₄] typically arise from synthesis and handling.[1][2] The most prevalent impurities include:

  • Water: Many ionic liquids are hygroscopic and readily absorb moisture from the atmosphere.[1] Water can act as a nucleophile, potentially leading to side reactions or degradation of the ionic liquid, and can also affect its viscosity and polarity.[1]

  • Halide Ions (e.g., Cl⁻, Br⁻): Residual halides from starting materials are common.[1] These can corrode metal reactors and influence the catalytic activity of the ionic liquid.[1]

  • Organic Starting Materials: Unreacted precursors from the synthesis process may be present.

  • Color Impurities: The origin of colored impurities is not always clear, but they can be present in very low concentrations (ppm or ppb).[2]

The presence of these impurities can significantly alter the physicochemical properties of the ionic liquid, such as its viscosity, conductivity, and solvent behavior, leading to a lack of reproducibility in experimental results.[1][2]

Q2: How should I properly store 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate to maintain its purity?

A2: To maintain the purity of [C₂H₅(CH₂OH)Py][C₂H₅SO₄], it is crucial to store it in an airtight, sealed container to prevent moisture absorption.[3] The storage area should be dry and protected from light.[3] For long-term storage, using a desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

Q3: Can 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate be recycled after use?

A3: Yes, one of the key advantages of ionic liquids is their potential for recycling and reuse, which is both economically and environmentally beneficial.[4][5][6] The appropriate recycling method depends on the nature of the impurities or solutes dissolved in the ionic liquid. Common recycling strategies include distillation, extraction, adsorption, and membrane separation.[4][7]

Q4: What analytical techniques are recommended for assessing the purity of my ionic liquid?

A4: A range of instrumental methods can be used to assess the purity of ionic liquids.[8] These include:

  • Karl Fischer Titration: For accurate determination of water content.

  • Ion Chromatography: To quantify halide and other inorganic ion impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify organic impurities and confirm the structure of the ionic liquid.[2]

  • High-Performance Liquid Chromatography (HPLC): Mixed-mode chromatography can be particularly effective for separating and quantifying both the cation and anion of the ionic liquid, as well as non-ionic impurities.[9]

  • Thermogravimetric Analysis (TGA): To determine thermal stability and the presence of volatile impurities.[8]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the use and recycling of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Issue 1: The ionic liquid has developed a noticeable color after my reaction.
  • Possible Cause 1: Thermal Degradation. Pyridinium-based ionic liquids can be susceptible to thermal degradation, especially at elevated temperatures in the presence of certain reactants. This can lead to the formation of colored byproducts.

  • Solution 1: Activated Carbon Treatment. Activated carbon is effective for removing low levels of colored, non-polar impurities.[10]

    • Protocol: See Protocol 1: Decolorization with Activated Carbon.

  • Possible Cause 2: Reaction with Impurities. Trace impurities in your starting materials or the ionic liquid itself may react to form colored species.

  • Solution 2: Nanofiltration. For industrial applications, nanofiltration can be an effective method for separating pigments and other high molecular weight impurities from the ionic liquid.[4] This method relies on size exclusion to retain the larger colored molecules while allowing the smaller ionic liquid molecules to pass through.[4]

Issue 2: My reaction is not proceeding as expected, or I am observing unexpected side products.
  • Possible Cause 1: Presence of Water. Water can interfere with many organic reactions by acting as a competing nucleophile or by deactivating catalysts.

  • Solution 1: Rigorous Drying. It is essential to remove water from the ionic liquid before use.

    • Protocol: See Protocol 2: Water Removal.

  • Possible Cause 2: Halide Impurities. Residual halide ions can alter the catalytic environment of a reaction.[1]

  • Solution 2: Ion Exchange. Using an ion exchange resin can effectively remove halide impurities.[11]

Issue 3: The viscosity of the recycled ionic liquid is different from the fresh ionic liquid.
  • Possible Cause 1: Residual Solvent. If a solvent was used for extraction during the recycling process, incomplete removal will lower the viscosity.

  • Solution 1: High-Vacuum Drying. Drying the ionic liquid under a high vacuum at a moderate temperature will help remove any residual volatile organic solvents.

  • Possible Cause 2: Water Absorption. As mentioned, this ionic liquid is hygroscopic, and absorbed water will decrease its viscosity.

  • Solution 2: Redry the Ionic Liquid. Follow the procedure outlined in Protocol 2: Water Removal.

  • Possible Cause 3: Degradation. The chemical structure of the ionic liquid may have been altered during the reaction or recycling process, leading to a change in viscosity.

  • Solution 3: Analytical Characterization. Use techniques like NMR and HPLC to check the chemical integrity of the recycled ionic liquid.[2][8][9] If degradation is confirmed, the ionic liquid may need to be disposed of and replaced.

Purification and Recycling Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol describes the removal of colored impurities from used 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Materials:

  • Used 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Activated carbon (powdered)

  • Anhydrous organic solvent (e.g., acetonitrile, if necessary to reduce viscosity)

  • Stir plate and magnetic stir bar

  • Filter funnel and filter paper (or a syringe filter with a compatible membrane, e.g., PTFE)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Preparation: Place the colored ionic liquid in a round-bottom flask. If the ionic liquid is highly viscous, you can add a small amount of an anhydrous organic solvent to facilitate stirring.

  • Adsorption: Add 1-2% (w/w) of activated carbon to the ionic liquid.

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For more persistent colors, gentle heating (e.g., 40-50 °C) can be applied, but be mindful of the thermal stability of your ionic liquid and any dissolved components.

  • Filtration: Separate the activated carbon from the ionic liquid by filtration. For smaller volumes, a syringe filter can be used. For larger volumes, vacuum filtration is suitable.

  • Solvent Removal: If an organic solvent was added, remove it using a rotary evaporator.

  • Final Drying: Dry the decolorized ionic liquid under a high vacuum to remove any residual solvent and trace amounts of water.

Protocol 2: Water Removal

This protocol details the steps to effectively dry 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Materials:

  • Hydrated 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • High-vacuum pump

  • Schlenk flask or a similar vacuum-rated vessel

  • Heating mantle or oil bath

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Setup: Place the ionic liquid in a Schlenk flask. Attach the flask to a high-vacuum line equipped with a cold trap.

  • Drying: Heat the ionic liquid to a moderate temperature (e.g., 60-80 °C) under a high vacuum (<1 mbar). The exact temperature will depend on the thermal stability of the ionic liquid.

  • Duration: Continue drying for several hours (typically 4-8 hours, or overnight for very wet samples) until no more water is observed collecting in the cold trap.

  • Cooling and Storage: Allow the ionic liquid to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon. Store the dried ionic liquid in a sealed container in a desiccator or glove box.

Protocol 3: Recycling by Solvent Extraction

This protocol is for separating organic products or impurities from the ionic liquid after a reaction.

Materials:

  • Used 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate containing organic solute

  • Immiscible organic solvent (e.g., ethyl acetate, diethyl ether)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Liquid-Liquid Extraction: Place the used ionic liquid in a separatory funnel. Add an equal volume of an immiscible organic solvent in which your product/impurity is soluble.

  • Mixing: Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the two phases to separate completely. The denser phase will be the ionic liquid.

  • Extraction Repeats: Drain the ionic liquid phase and repeat the extraction with fresh organic solvent two to three more times to ensure complete removal of the solute.

  • Ionic Liquid Recovery: Combine the ionic liquid phases. Remove any residual organic solvent using a rotary evaporator, followed by high-vacuum drying as described in Protocol 2.

Visual Workflows

Purification_Workflow Used_IL Used Ionic Liquid (Colored, Wet, Contains Solutes) Step1 Protocol 1: Activated Carbon Treatment Used_IL->Step1 Color Impurities Step2 Protocol 3: Solvent Extraction Used_IL->Step2 Organic Solutes Step3 Protocol 2: High-Vacuum Drying Used_IL->Step3 Water Step1->Step2 Step2->Step3 Pure_IL Purified & Recycled Ionic Liquid Step3->Pure_IL

Caption: General workflow for the purification and recycling of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Troubleshooting_Workflow Start Problem Encountered Color Color Change? Start->Color Performance Poor Performance? Color->Performance No Carbon Use Activated Carbon (Protocol 1) Color->Carbon Yes Viscosity Viscosity Change? Performance->Viscosity No Dry Dry Ionic Liquid (Protocol 2) Performance->Dry Yes Extract Check for Residual Solvent (High-Vacuum Drying) Viscosity->Extract Yes Analyze Analyze for Degradation (NMR, HPLC) Viscosity->Analyze No Extract->Analyze

Caption: Decision-making workflow for troubleshooting common issues with the ionic liquid.

Quantitative Data Summary

ParameterTypical Specification (Fresh)Action Level for PurificationPost-Purification TargetAnalytical Method
Water Content < 500 ppm> 1000 ppm< 500 ppmKarl Fischer Titration
Halide Content < 100 ppm> 200 ppm< 100 ppmIon Chromatography
Color Colorless to pale yellowNoticeable color changeColorless to pale yellowVisual/UV-Vis Spectroscopy
Purity (by HPLC/NMR) > 99%< 98%> 99%HPLC, NMR

References

  • Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria - Green Chemistry (RSC Publishing).
  • Biodegradable pyridinium ionic liquids: design, synthesis and evalu
  • What's your typical cleaning method for your ionic liquids?
  • Analysis | An Introduction to Ionic Liquids | Books G
  • Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria - Green Chemistry (RSC Publishing) DOI:10.1039/B924264C.
  • (PDF)
  • HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chrom
  • Ionic liquid decolorization, recycling and reuse - Bon
  • Use of Ionic Liquids in Produced-W
  • The purification of an ionic liquid - ResearchG
  • Factors Affecting Ionic Liquids Based Removal of Anionic Dyes
  • Biodegradable pyridinium ionic liquids: design, synthesis and evalu
  • A Researcher's Guide to the Quantitative Analysis of Impurities in Ionic Liquids - Benchchem.
  • Water removal from ionic liquid - Powered by XMB 1.9.11 - Sciencemadness.org.
  • Purity specification methods for ionic liquids | Request PDF - ResearchG
  • Recycling and Reusability Strategies for Ionic Liquid Lubricants M
  • Challenges for recycling ionic liquids by using pressure driven membrane processes - Green Chemistry (RSC Publishing).
  • (PDF) Challenges for recycling ionic liquids by using pressure driven membrane processes.
  • Challenges for recycling ionic liquids by using pressure driven membrane processes.
  • Systematic Study on the General Preparation of Ionic Liquids with High Purity via Hydroxide Intermediates | Industrial & Engineering Chemistry Research - ACS Public
  • Green textile - Wikipedia.
  • Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central.
  • Removing Semi-Permanent Hair Dye (Ion Color Remover) - YouTube.
  • (PDF)
  • 1-Ethyl-3-(hydroxymethyl)
  • How to remove colors with colored ions in organics - ECHEMI.
  • 1-Ethyl-3-(hydroxymethyl)
  • 3-(ヒドロキシメチル)ピリジニウムエチルスルファート | 1064704-03-5 - ChemicalBook.
  • Biomass Valoriz
  • Trying Ion Color Remover! - YouTube.
  • 1-Ethyl-3-(hydroxymethyl)
  • CAS NO. 1064704-03-5 | 1-Ethyl-3-(hydroxymethyl)
  • Ionic-Liquid-Mediated Deconstruction of Polymers for Advanced Recycling and Upcycling | ACS Macro Letters - ACS Public
  • Green and sustainable recycling of lithium-ion batteries via an ionic liquid-driven cathode reduction method - Energy & Environmental Science (RSC Publishing).
  • Ionic liquid-enhanced recycling of lithium-ion battery black mass via heavy liquid centrifugal separation - ResearchG
  • 1-Ethyl-3-(hydroxymethyl)
  • Ethylglucuronide and Ethylsulfate in Urine - RECIPE Chemicals + Instruments GmbH.

Sources

Technical Support Center: Enhancing the Biodegradability of Pyridinium Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinium ionic liquids (PILs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you design and synthesize PILs with improved biodegradability profiles. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experimental designs are robust and your results are reliable.

Part 1: Troubleshooting Guide - "My Pyridinium IL Shows Poor Biodegradability. What's Wrong?"

This section addresses common issues encountered during the development of biodegradable pyridinium ionic liquids, offering systematic troubleshooting strategies.

Issue 1: Consistently Low Biodegradability (<60% in OECD 301 Tests)

If your pyridinium ionic liquid (PIL) is failing to meet the criteria for ready biodegradability, the primary suspect is its molecular structure. Here’s a breakdown of potential structural impediments and how to address them.

Possible Cause A: A Long, Unfunctionalized N-Alkyl Chain

  • Scientific Rationale: Long, linear alkyl chains, particularly those exceeding eight carbon atoms, are known to be persistent and can exhibit bioaccumulative and toxic properties. Microorganisms struggle to initiate the metabolic breakdown of these highly hydrophobic and chemically stable chains. The initial step of aerobic degradation, typically an oxidation reaction, is sterically hindered and energetically unfavorable on such chains.

  • Troubleshooting Steps:

    • Introduce an Ester or Amide Linkage: The most effective strategy is to incorporate a "biodegradable trigger" into the alkyl chain. An ester or amide bond provides a susceptible site for enzymatic hydrolysis by common microbial esterases or amidases. This initial cleavage breaks the PIL into smaller, more polar, and more easily metabolized fragments.

      • Example: Instead of an N-dodecylpyridinium cation, consider synthesizing an N-(alkoxycarbonyl)alkylpyridinium cation, such as N-(2-ethoxycarbonyl)ethylpyridinium bromide.

    • Incorporate Ether Linkages: Poly(ethylene glycol) (PEG) or simple ether linkages can also enhance biodegradability. The ether bonds can be cleaved by specific microbial enzymes, and the increased hydrophilicity can improve bioavailability.

    • Reduce Chain Length: If a long chain is not essential for your application, systematically reduce its length. A shorter chain (e.g., C4-C6) is generally more biodegradable than a longer one (e.g., C10-C14).

Possible Cause B: A Recalcitrant Anion

  • Scientific Rationale: The biodegradability of an ionic liquid is a property of the entire ion pair, not just the cation. Halide anions (Cl⁻, Br⁻) do not contribute to biodegradation. Fluorinated anions like hexafluorophosphate (PF₆⁻) and bis(trifluoromethylsulfonyl)imide (NTf₂⁻) are notoriously persistent and can contribute to the overall toxicity of the IL.

  • Troubleshooting Steps:

    • Anion Exchange: Replace persistent anions with biodegradable ones.

    • Select Organic Anions: Carboxylate anions (e.g., acetate, butyrate), sulfosuccinates (e.g., docusate), or tosylates are often readily biodegradable. These anions can serve as a carbon source for microorganisms.

Experimental Workflow: Improving PIL Biodegradability

G cluster_0 Problem Identification cluster_1 Structural Analysis & Hypothesis cluster_2 Solution Implementation (Synthesis) cluster_3 Validation A Low Biodegradability (<60% in OECD 301D) B Analyze Cation Structure A->B C Analyze Anion Structure A->C B_Hyp Hypothesis: Long, unfunctionalized alkyl chain is the issue. B->B_Hyp C_Hyp Hypothesis: Anion is persistent (e.g., PF6-, Br-). C->C_Hyp D Strategy 1: Modify Cation - Add Ester/Amide Linkage - Add Ether Linkage - Shorten Alkyl Chain B_Hyp->D E Strategy 2: Modify Anion - Anion Exchange - Use Biodegradable Anions (e.g., Acetate, Docusate) C_Hyp->E F Perform Biodegradability Test (e.g., OECD 301D) D->F E->F G Result > 60%? F->G H Success: Readily Biodegradable PIL G->H Yes I Iterate Design G->I No I->B

Caption: Troubleshooting workflow for low PIL biodegradability.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which biodegradability test should I use for my pyridinium ionic liquid?

The choice of test depends on your research stage and regulatory requirements. For screening and initial assessment, tests measuring oxygen demand or CO₂ evolution are standard.

Test Method Parameter Measured Pros Cons Best For
OECD 301D: Closed Bottle Test Biochemical Oxygen Demand (BOD)Relatively simple setup, inexpensive.Not suitable for poorly soluble or inhibitory substances.Initial screening of water-soluble PILs.
OECD 301B: CO₂ Evolution Test (Sturm Test) CO₂ ProductionMore direct measure of ultimate biodegradation.More complex setup, requires CO₂-free air.Gold standard for "ready biodegradability" claims.
ISO 14593: CO₂ Headspace Test CO₂ Production in HeadspaceSmaller scale, high throughput possible.Indirect measurement of CO₂ can be less precise.Screening multiple PIL candidates simultaneously.

Expert Insight: Always run a toxicity control test alongside your biodegradability assay. Some PILs can be bacteriostatic or bactericidal at the concentrations required for testing (typically 2-10 mg/L), which would give a false-negative result for biodegradability. If toxicity is observed, the test should be repeated at a lower, non-inhibitory concentration.

Q2: How does the position of a functional group on the pyridinium ring affect biodegradability?

The position of substituents on the pyridinium ring itself can influence biodegradability, although the effect is often secondary to the structure of the N-alkyl chain.

  • Scientific Rationale: The pyridinium ring is an electron-deficient aromatic system, making it relatively resistant to electrophilic attack, which is a common initial step in the microbial degradation of aromatic compounds. Microorganisms typically hydroxylate aromatic rings as a first step, but this is more difficult for the pyridinium ring.

  • Design Considerations:

    • Steric Hindrance: Bulky substituents near the nitrogen atom can sterically hinder potential enzymatic interactions.

    • Electronic Effects: Electron-donating groups can make the ring slightly more susceptible to oxidative degradation, while electron-withdrawing groups can make it more resistant.

    • Metabolic Pathways: Introducing a group that can be easily metabolized (e.g., a carboxyl group) can provide a "handle" for microorganisms to begin breaking down the ring.

G cluster_0 Primary Factors cluster_1 Secondary Factors cluster_2 Key Design Strategies A Overall PIL Biodegradability B N-Alkyl Chain Structure B->A C Anion Identity C->A D Pyridinium Ring Substituents D->A E Overall Hydrophilicity E->A F Incorporate Ester/ Amide Groups F->B improves G Use Biodegradable Anions G->C improves H Optimize Chain Length H->B improves

Validation & Comparative

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate vs imidazolium-based ionic liquids for cellulose dissolution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cellulose Dissolution: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate vs. Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the pyridinium-based ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, and the more established imidazolium-based ionic liquids for the dissolution of cellulose. We will delve into the fundamental mechanisms, comparative performance metrics, and detailed experimental protocols to offer a comprehensive resource for selecting the optimal solvent system for your research and development needs.

The Challenge and Promise of Cellulose Dissolution

Cellulose, the most abundant natural polymer, is a cornerstone of the bio-economy.[1] Its rigid, crystalline structure, maintained by an extensive network of intra- and intermolecular hydrogen bonds, makes it notoriously difficult to dissolve in common solvents.[1][2] The advent of Ionic Liquids (ILs) has revolutionized cellulose processing, offering a pathway to dissolve this recalcitrant biopolymer under relatively mild conditions, enabling the production of fibers, films, composites, and other advanced materials.[3][4]

While imidazolium-based ILs, such as 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), have been the workhorses in this field, the search for more cost-effective, sustainable, and efficient alternatives is ongoing.[3][5] This guide focuses on a promising challenger: the pyridinium-based IL, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, and evaluates its performance against its imidazolium counterparts.

The Dissolution Mechanism: A Tale of Hydrogen Bond Disruption

The dissolution of cellulose in ILs is fundamentally a process of competitive hydrogen bonding.[6] The ions of the IL work in concert to break the existing hydrogen bonds within the cellulose structure and form new ones with the hydroxyl groups of the cellulose chains.[7][8]

  • The Anion's Role: The anion is widely considered the primary driver of dissolution.[6] Anions with high hydrogen bond basicity (a high Kamlet-Taft β parameter) are particularly effective at disrupting the hydrogen bond network of cellulose.[9][10] They form strong hydrogen bonds with the hydroxyl protons of cellulose.

  • The Cation's Role: The cation interacts with the hydroxyl oxygens of cellulose, assisting in the solvation process.[8] In imidazolium-based ILs, the acidic protons on the imidazolium ring (especially at the C2 position) are thought to play a significant role in these interactions.[3][11]

The overall effectiveness of an IL as a cellulose solvent is therefore a synergistic effect of both the anion and the cation.[7]

The Incumbents: Imidazolium-Based Ionic Liquids

Imidazolium-based ILs, particularly those with acetate or chloride anions, are the most studied and effective class of solvents for cellulose.[3] 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) is often cited as a benchmark due to its ability to dissolve high concentrations of cellulose (up to 25 wt% with microwave heating).[3][12]

Key Characteristics:

  • High Efficiency: Proven ability to dissolve a wide range of cellulosic materials.[3]

  • Mechanism: The dissolution is driven by the strong hydrogen bond accepting ability of the acetate anion and the interaction of the imidazolium cation with the cellulose chain.[13][14]

  • Drawbacks: They can be viscous, which can slow down dissolution rates.[12][15] Furthermore, their synthesis can be costly, presenting a barrier to large-scale industrial applications.[5]

The Challenger: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Pyridinium-based ILs are emerging as a highly promising alternative to imidazolium salts.[5] They offer the potential for lower production costs and more favorable ecotoxicological profiles.[5] The specific structure of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([Ehmpy][EtSO₄]) presents unique features:

  • Pyridinium Cation: The aromatic pyridinium ring provides a stable cationic core.

  • Hydroxymethyl Group (-CH₂OH): This functional group on the cation is a key feature. It has the potential to form additional hydrogen bonds with cellulose, potentially enhancing the solvation process.

  • Ethyl Sulfate Anion ([EtSO₄]⁻): This anion's ability to accept hydrogen bonds is crucial for its performance.

The combination of these features suggests a tailored design for effective interaction with the hydroxyl-rich surface of cellulose.

Head-to-Head Comparison: Performance and Properties

The choice of an ionic liquid depends on a balance of performance, cost, and environmental impact. The following table summarizes a comparison based on available data and theoretical considerations.

FeatureImidazolium-Based ILs (e.g., [EMIM][OAc])1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl SulfateRationale & Causality
Cellulose Solubility High (up to 16-25 wt%)[3]Potentially Moderate to HighSolubility is strongly correlated with the anion's hydrogen bond basicity (β value). Acetate is a very strong H-bond acceptor. The performance of Ethyl Sulfate needs direct empirical comparison, but pyridinium ILs have shown high dissolving ability.[5]
Dissolution Mechanism Primarily anion-driven disruption of cellulose H-bonds, aided by cation interaction.[6][13]Synergistic action of anion and cation. The cation's hydroxymethyl group may offer additional H-bonding sites, enhancing solvation.The fundamental mechanism is conserved, but the specific interaction points and strengths differ based on the ionic structures.
Solution Viscosity Generally high, can be a processing challenge.[12][15]Expected to be comparable or potentially lower.Viscosity is influenced by ion size, shape, and intermolecular forces. The specific combination of the [Ehmpy] cation and [EtSO₄] anion will determine the final viscosity. The addition of co-solvents like DMSO can reduce viscosity in both systems.[15][16]
Cost-Effectiveness Relatively high due to starting material costs.[5]Potentially significantly lower (up to 4 times cheaper).[5]The synthesis of pyridinium-based ILs can utilize more economical starting reagents compared to their imidazolium counterparts.[5]
Ecotoxicological Profile Varies with structure; some imidazolium ILs show moderate toxicity.Generally considered to have more favorable ecotoxicological properties.[5]The pyridinium ring is often associated with lower toxicity compared to the imidazolium ring in certain biological systems.
Cellulose Regeneration Well-established; anti-solvents like water or ethanol are effective.[4][13]Feasible; regeneration is typically achievable from any IL solution.The principle of regeneration by adding an anti-solvent to disrupt the cellulose-IL interaction and force cellulose precipitation is universal.[17]
Recyclability Possible, but can be energy-intensive to remove all water/anti-solvent.[4]Possible, with similar challenges to imidazolium-based ILs.Recovery processes involve evaporating the anti-solvent, which is a key consideration for the overall process sustainability.

Visualizing the Molecular Interactions

The dissolution process is governed by the formation of hydrogen bonds between the ionic liquid and the cellulose chain. The following diagrams illustrate the proposed primary interactions.

G cluster_cellulose Cellulose Chain cluster_il Imidazolium IL C_OH Cell-OH Anion Anion (e.g., Acetate) C_OH->Anion Strong H-Bond (Anion attacks H of OH) Cation Imidazolium Cation C_OH->Cation Weaker Interaction (Cation interacts with O of OH) G cluster_cellulose Cellulose Chain cluster_il [Ehmpy][EtSO₄] C_OH Cell-OH Anion Ethyl Sulfate Anion C_OH->Anion Strong H-Bond (Anion attacks H of OH) Cation Pyridinium Cation (-CH₂OH group) C_OH->Cation Potential Dual Interaction (Ring and -OH group interact with O of Cell-OH)

Caption: Pyridinium IL interaction with a cellulose hydroxyl group.

Experimental Protocol: A Self-Validating Comparative Workflow

To ensure a rigorous and trustworthy comparison, the following protocol is designed as a self-validating system, incorporating characterization steps to verify the outcome of each stage.

Objective: To compare the dissolution efficacy and resulting solution properties of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate and 1-Ethyl-3-methylimidazolium Acetate.
Materials:
  • Microcrystalline cellulose (MCC), dried under vacuum at 60°C for 24 hours.

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([Ehmpy][EtSO₄]), dried under vacuum.

  • 1-Ethyl-3-methylimidazolium Acetate ([EMIM][OAc]), dried under vacuum.

  • Deionized water (as anti-solvent).

  • Ethanol (for washing).

Workflow Diagram

G A 1. Preparation - Dry Cellulose & ILs - Confirm low water content (<0.5%) B 2. Dissolution - Add 5 wt% Cellulose to IL - Heat at 90°C with stirring - Monitor visually for transparency A->B C 3. Solution Characterization - Measure viscosity at 25°C - Record dissolution time B->C D 4. Cellulose Regeneration - Precipitate by adding water - Observe cellulose hydrogel formation C->D E 5. Washing & Drying - Wash with water/ethanol - Dry to constant weight D->E G 7. IL Recovery - Evaporate water/ethanol - Dry IL under vacuum - Verify purity (e.g., NMR) D->G Supernatant F 6. Regenerated Cellulose Analysis - Analyze crystallinity via XRD - Characterize morphology via SEM E->F

Caption: Experimental workflow for comparing ionic liquids.

Step-by-Step Methodology
  • Preparation and Purity Control (Self-Validation Step):

    • Causality: Water is a potent anti-solvent for cellulose in ILs; its presence can significantly hinder or prevent dissolution. [18]Therefore, ensuring all components are anhydrous is critical for reproducible results.

    • Protocol:

      • Dry a pre-weighed amount of microcrystalline cellulose in a vacuum oven at 60°C for 24 hours.

      • Dry both ionic liquids under high vacuum at 70-80°C for at least 12 hours to remove residual water.

      • Validation: Confirm water content of the dried ILs is below 0.5% using Karl Fischer titration.

  • Cellulose Dissolution:

    • Causality: Heating reduces the viscosity of the IL, enhancing mass transfer and accelerating the penetration of ions into the cellulose structure. [12]A 5 wt% concentration is a standard starting point for comparative studies.

    • Protocol:

      • In two separate sealed vessels, add 9.5 g of each dried IL ([Ehmpy][EtSO₄] and [EMIM][OAc]).

      • Add 0.5 g of dried MCC to each vessel to create a 5 wt% mixture.

      • Place the vessels in an oil bath pre-heated to 90°C with magnetic stirring.

      • Stir until the cellulose is fully dissolved, indicated by a clear, homogenous solution. Record the time required for complete dissolution.

  • Solution Characterization (Self-Validation Step):

    • Causality: The viscosity of the resulting solution is a critical parameter for downstream processing (e.g., fiber spinning). [19][20]It reflects the extent of polymer chain entanglement and interaction with the solvent.

    • Protocol:

      • Cool the solutions to room temperature (25°C).

      • Measure the zero-shear viscosity using a rheometer.

      • Validation: Compare the measured viscosities. A significantly higher viscosity at the same concentration may indicate stronger polymer-solvent interactions or a higher effective degree of polymerization.

  • Cellulose Regeneration:

    • Causality: Anti-solvents like water form preferential hydrogen bonds with the IL ions, disrupting the cellulose-IL interactions and causing the cellulose to precipitate and re-form its own hydrogen bond network. [17] * Protocol:

      • Slowly add deionized water (an anti-solvent) to the cellulose-IL solution while stirring vigorously.

      • Continue adding water until the cellulose fully precipitates as a white, flocculent hydrogel.

  • Characterization of Regenerated Cellulose (Self-Validation Step):

    • Causality: The choice of solvent can influence the properties of the regenerated material. The dissolution and regeneration process typically converts the native Cellulose I crystal structure to Cellulose II or an amorphous form.

    • Protocol:

      • Wash the precipitated cellulose repeatedly with deionized water and then ethanol to remove all residual IL.

      • Dry the regenerated cellulose in a vacuum oven at 60°C to a constant weight.

      • Validation: Analyze the dried sample using X-ray Diffraction (XRD) to determine the crystalline structure (Cellulose II is expected) and calculate the crystallinity index. Compare the results from both ILs.

Conclusion and Outlook

The selection of an ionic liquid for cellulose dissolution is a multi-faceted decision. Imidazolium-based ILs, like [EMIM][OAc], remain the gold standard for high dissolution efficiency. [3]However, their high viscosity and cost are significant hurdles for industrial scalability. [5][15] 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate represents a promising class of pyridinium-based ILs that may offer a more economically viable and environmentally benign alternative. [5]The presence of a hydroxyl group on the cation is a rational design element that could enhance its solvation power. While direct, extensive comparative data is still emerging, the underlying principles and preliminary findings suggest that pyridinium-based ILs are a compelling area of research.

Future work should focus on generating robust, side-by-side experimental data, as outlined in the protocol above, to quantify the performance of [Ehmpy][EtSO₄] and similar ILs. Key areas of investigation include optimizing dissolution conditions, exploring the rheological behavior of concentrated solutions, and evaluating the mechanical and structural properties of the regenerated cellulose. Such studies will be crucial in determining if these challengers can truly displace the incumbent imidazolium-based systems in the future of green cellulose processing.

References

  • Sashina, E. S., et al. (2014). DISSOLUTION OF CELLULOSE WITH PYRIDINIUM-BASED IONIC LIQUIDS: EFFECT OF CHEMICAL STRUCTURE AND INTERACTION MECHANISM. Cellulose Chemistry and Technology, 48(3-4), 199-209. [Link]

  • ResearchGate. (2015). Why 1-ethyl-3-methyl imidazolium acetate ionic liquid much better than Diethyl Imidazolium based ionic liquid in biomass pretreatment'?. [Link]

  • ResearchGate. (n.d.). The mechanism of dissolution of cellulose in ionic liquid (ILs). [Link]

  • PubMed. (n.d.). Dissolution mechanism of poorly water-soluble drug from extended release solid dispersion system with ethylcellulose and hydroxypropylmethylcellulose. [Link]

  • Chalmers Publication Library. (n.d.). Cellulose processing in ionic liquid based solvents. [Link]

  • MDPI. (n.d.). Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. [Link]

  • MDPI. (n.d.). Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents. [Link]

  • ACS Publications. (n.d.). Ionic Liquids and Their Interaction with Cellulose. [Link]

  • RSC Publishing. (2006). Dissolution of cellulose with ionic liquids and its application: a mini-review. [Link]

  • ACS Publications. (2018). Cellulose Dissolution in Ionic Liquid: Ion Binding Revealed by Neutron Scattering. [Link]

  • ResearchGate. (2014). (PDF) Dissolution of cellulose with pyridinium-based ionic liquids: Effect of chemical structure and interaction mechanism. [Link]

  • ResearchGate. (n.d.). Rheological Properties of Cellulose/Ionic Liquid Solutions: From Dilute to Concentrated States. [Link]

  • ACS Publications. (2022). Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. [Link]

  • RSC Publishing. (n.d.). The solution state and dissolution process of cellulose in ionic-liquid-based solvents with different hydrogen-bonding basicity and microstructures. [Link]

  • ACS Publications. (2023). Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. [Link]

  • ACS Publications. (n.d.). Rheological Properties of Cellulose/Ionic Liquid Solutions: From Dilute to Concentrated States. [Link]

  • ResearchGate. (n.d.). The solubility of cellulose and lignin in ionic liquids as a function... [Link]

  • ResearchGate. (n.d.). Hydrogen Bond Acceptor Properties of Ionic Liquids and Their Effect on Cellulose Solubility. [Link]

  • PubMed. (2008). Celluloses in an ionic liquid: the rheological properties of the solutions spanning the dilute and semidilute regimes. [Link]

  • SciSpace. (2015). Mechanisms of hydrogen bond formation between ionic liquids and cellulose and the influence of water content. [Link]

  • MDPI. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. [Link]

  • PubMed Central. (n.d.). Cellulose in Ionic Liquids and Alkaline Solutions: Advances in the Mechanisms of Biopolymer Dissolution and Regeneration. [Link]

  • ResearchGate. (n.d.). Correlation between the Kamlet-Taft β parameter values and the dissolving power of 1-alkyl-3-methylpyridinium-based ILs. [Link]

  • ResearchGate. (n.d.). a Gradient separation of selected imidazolium and pyridinium ionic... [Link]

  • National Library of Medicine. (2016). Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects. [Link]

  • White Rose Research Online. (2021). Rheological and NMR Studies of Cellulose Dissolution in the Ionic Liquid BmimAc. [Link]

  • PubMed. (2024). Understanding the Dissolution of Cellulose and Silk Fibroin in 1-ethyl-3-methylimidazolium Acetate and Dimethyl Sulphoxide for Application in Hybrid Films. [Link]

  • AIP Publishing. (n.d.). Dissolution of Cellulose in Ionic Liquid : A Review. [Link]

  • MIT. (n.d.). Shear and Extensional Rheology of Cellulose/Ionic Liquid Solutions. [Link]

  • RSC Publishing. (n.d.). Mechanisms of hydrogen bond formation between ionic liquids and cellulose and the influence of water content. [Link]

Sources

A Comparative Analysis of Surfactant Properties: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate vs. CTAB

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of formulation science, the selection of an appropriate surfactant is a critical decision that profoundly influences product performance, stability, and biological interaction. This guide provides a detailed comparative analysis of a novel pyridinium-based ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, and the well-established cationic surfactant, Cetyltrimethylammonium Bromide (CTAB). While CTAB is a household name in many laboratories, the emerging class of ionic liquid surfactants presents unique properties that warrant careful consideration. This document aims to provide an objective, data-driven comparison to aid researchers in making informed decisions for their specific applications.

Introduction to the Surfactants

Cetyltrimethylammonium Bromide (CTAB) is a quaternary ammonium compound and one of the most widely used cationic surfactants.[1] Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a positively charged hydrophilic headgroup, makes it a versatile ingredient in a myriad of applications, including as a template for nanoparticle synthesis, a component in DNA extraction buffers, and a stabilizer in emulsions and hair conditioning products.[1][2]

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a member of the pyridinium-based ionic liquids, a class of compounds that are gaining traction as "designer solvents" and functional materials.[3] While specific data for this exact molecule is limited in publicly available literature, its structural features—a pyridinium headgroup with ethyl and hydroxymethyl substitutions, and an ethyl sulfate counterion—suggest it possesses amphiphilic properties. Pyridinium-based ionic liquids with longer alkyl chains have demonstrated significant surface activity, and this compound represents a potentially more biocompatible and task-specific alternative to traditional surfactants.[4][5]

Physicochemical Properties: A Head-to-Head Comparison

The efficacy of a surfactant is primarily dictated by its ability to reduce surface tension and form micelles at a specific concentration, known as the Critical Micelle Concentration (CMC).

Property1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (Expected)Cetyltrimethylammonium Bromide (CTAB)
Molecular Weight 263.31 g/mol 364.45 g/mol [6]
Headgroup PyridiniumQuaternary Ammonium
Hydrophobic Tail Short (Ethyl group)Long (Hexadecyl group)
Critical Micelle Concentration (CMC) in Water Higher than CTAB~0.9-1.0 mM[7][8]
Surface Tension at CMC Moderately ReducedSignificantly Reduced[7][9]

Note: The properties for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are predicted based on its structure and data from similar short-chain pyridinium ionic liquids. The short ethyl group is expected to impart some surface activity, but to a lesser extent than the long hexadecyl chain of CTAB, resulting in a higher CMC.

Performance in Key Applications

Nanoparticle Synthesis

CTAB is a cornerstone in the synthesis of various nanoparticles, particularly gold nanorods, where it acts as a shape-directing agent.[10] The CTAB molecules form a bilayer on the nanoparticle surface, influencing crystal growth and providing colloidal stability.[11] However, the inherent cytotoxicity of CTAB often necessitates post-synthesis surface modification for biomedical applications.[10]

Pyridinium-based ionic liquids are also emerging as valuable tools in nanomaterial synthesis.[12][13] They can function as both the solvent and the stabilizing agent, offering a "greener" synthesis route.[13] The tunable nature of the cation and anion allows for fine control over nanoparticle size and morphology. While 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate itself has not been extensively studied in this context, its pyridinium core suggests potential for π-π stacking interactions with certain materials, offering a different mechanism for surface stabilization compared to the electrostatic interactions of CTAB.

Drug Delivery

The interaction of surfactants with drug molecules and biological membranes is a critical aspect of drug delivery system design. CTAB has been investigated for its potential to enhance drug solubility and permeability.[14] However, its positive charge can lead to strong interactions with negatively charged cell membranes, which can be a double-edged sword: enhancing cellular uptake but also potentially causing membrane disruption and cytotoxicity.[15]

Pyridinium-based surfactants are being explored as alternatives with potentially lower toxicity and improved biocompatibility.[5] The presence of a hydroxyl group in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate could further enhance its biocompatibility and alter its interaction with biological systems. Recent studies on other pyridinium-based surfactants have shown spontaneous and favorable interactions with drug molecules, suggesting their utility in enhancing drug bioavailability.[16]

Experimental Protocols

To facilitate a direct comparison in your own laboratory setting, we provide the following standardized protocols for characterizing the fundamental properties of these surfactants.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The formation of micelles in an ionic surfactant solution leads to a distinct change in the solution's conductivity. This protocol outlines the steps to determine the CMC using this principle.[17]

Methodology:

  • Prepare a stock solution of the surfactant (e.g., 10 mM CTAB or 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate) in deionized water.

  • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Titrate the surfactant solution:

    • Place a known volume of deionized water in a beaker with a magnetic stirrer.

    • Immerse the conductivity probe in the water, ensuring it does not touch the sides or the stirrer.

    • Record the initial conductivity.

    • Add small, precise aliquots of the stock surfactant solution to the water, allowing the solution to equilibrate before each measurement.

    • Record the conductivity after each addition.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the surfactant concentration.

    • The plot will show two linear regions with different slopes.

    • The intersection of the two lines corresponds to the Critical Micelle Concentration (CMC).[18]

CMC_Determination_by_Conductivity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Surfactant Stock Solution prep2 Calibrate Conductivity Meter prep1->prep2 meas1 Titrate Surfactant into Deionized Water prep2->meas1 meas2 Record Conductivity after Each Addition meas1->meas2 an1 Plot Conductivity vs. Concentration meas2->an1 an2 Identify Intersection of Two Linear Regions an1->an2 an3 Determine CMC an2->an3 Surface_Tension_Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Surfactant Solutions prep2 Clean Platinum Ring prep1->prep2 prep3 Calibrate Tensiometer prep2->prep3 meas1 Immerse Ring in Solution prep3->meas1 meas2 Slowly Raise Ring meas1->meas2 meas3 Record Maximum Force meas2->meas3 an1 Calculate Surface Tension meas3->an1 an2 Plot Surface Tension vs. log(Concentration) an1->an2 an3 Identify CMC an2->an3

Caption: Workflow for surface tension measurement using the Du Noüy ring method.

Conclusion and Future Outlook

The choice between 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate and CTAB will ultimately depend on the specific requirements of the application. CTAB remains a powerful and cost-effective surfactant with a vast body of supporting literature. Its strong surface activity and well-understood behavior in nanoparticle synthesis make it a reliable choice for non-biological applications.

On the other hand, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, and pyridinium-based ionic liquids in general, represent a frontier in surfactant science. Their tunable structures, potential for lower toxicity, and unique interactions with other molecules open up new possibilities, particularly in the fields of drug delivery and "green" chemistry. While more research is needed to fully elucidate the properties of this specific compound, the broader class of pyridinium surfactants shows immense promise. Researchers are encouraged to perform their own comparative studies to determine the optimal surfactant for their innovative work.

References

  • CTAB for Nanoparticle Synthesis: A Comprehensive Guide
  • Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. (URL: [Link])

  • Ask an Expert: Why is CTAB used in gold nanorod synthesis?. NanoHybrids. (URL: [Link])

  • Surface tension with the ring method (Du Nouy). Smart Systems. (URL: [Link])

  • Surface tension measurement by Du Noüy ring method. Biolin Scientific. (URL: [Link])

  • Synthesis and Self-Assembly of Cetyltrimethylammonium Bromide-Capped Gold Nanoparticles. American Chemical Society. (URL: [Link])

  • Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. ProQuest. (URL: [Link])

  • Surface tension verses concentration of CTAB at various concentration... ResearchGate. (URL: [Link])

  • Attachment of CTAB onto Fe@NH3 nanoparticle?. ResearchGate. (URL: [Link])

  • Effect of Methanol Concentration on CTAB Micellization and on the Formation of Surfactant-Templated Silica (STS). American Chemical Society. (URL: [Link])

  • Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. Langmuir. (URL: [Link])

  • EXPERIMENT 1 - Determination of CMC Using Conductivity. Scribd. (URL: [Link])

  • Micellar and intermolecular interaction study of cetyltrimethyl ammonium bromide (CTAB) and Tween-20 mixed aqueous solutions. MedCrave online. (URL: [Link])

  • (PDF) Determination of critical micelle concentration of cetyltrimethylammonium bromide: Different procedures for analysis of experimental data. ResearchGate. (URL: [Link])

  • Self-assembly of a CTAB surfactant on gold nanoparticles: a united-atom molecular dynamics study. RSC Publishing. (URL: [Link])

  • Du Noüy ring method. Wikipedia. (URL: [Link])

  • Electrochemical Synthesis of Unique Nanomaterials in Ionic Liquids. MDPI. (URL: [Link])

  • Study of critical micelle concentration of cetyltrimethylammonium bromide (CTAB) in pure water in presence and absence of magnes. SciSpace. (URL: [Link])

  • Method for Measurement of Critical Micelle Concentration. Just Agriculture. (URL: [Link])

  • Dynamic Surface Tension of Surfactants in the Presence of High Salt Concentrations. PMC. (URL: [Link])

  • Surface tension with the ring method (Du Nouy method). Pro-Lehrsysteme. (URL: [Link])

  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. University of Regensburg. (URL: [Link])

  • Du Noüy ring method. KRÜSS Scientific. (URL: [Link])

  • Investigation of ionic liquids based on pyridinium and imidazolium as interfacial tension reducer of crude Oil−Water and their synergism with MgCl2. ResearchGate. (URL: [Link])

  • Determination of Critical Micelle Concentration (CMC) by Conductivity [Surface and Colloid Science]. YouTube. (URL: [Link])

  • Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Publishing. (URL: [Link])

  • pyridinium-based ionic liquids: Topics by Science.gov. Science.gov. (URL: [Link])

  • RETRACTED: New Amphiphilic Tricationic Imidazolium and Pyridinium Ionic Liquids for Demulsification of Arabic Heavy Crude Oil Brine Emulsions. ACS Omega. (URL: [Link])

  • Structural insights into pyridinium-based dicationic surfactants at harsh conditions: Influence of spacer groups on thermal stability and surface properties. NIH. (URL: [Link])

  • Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution. RSC Publishing. (URL: [Link])

  • Synthesis of Glycerol-Based Pyridinium Surfactants and Appraisal of Their Properties. ResearchGate. (URL: [Link])

  • Synthesis, characterization and applications of some novel cationic surfactants. International Journal of Applied Research. (URL: [Link])

  • Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. MDPI. (URL: [Link])

  • Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society. (URL: [Link])

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH. (URL: [Link])

  • Study of Newly Synthesized Pyridinium-based Cationic Surfactants for Drug Interaction and Antibacterial Activity. Proceeding of Pakistan Academy of Sciences. (URL: [Link])

  • Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. NIH. (URL: [Link])

  • Soft Cationic Nanoparticles for Drug Delivery: Production and Cytotoxicity of Solid Lipid Nanoparticles (SLNs). MDPI. (URL: [Link])

  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. Semantic Scholar. (URL: [Link])

  • (PDF) Synthesis and Modification of Nanoparticles with Ionic Liquids: a Review. (URL: [Link])

  • Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate. (URL: [Link])

  • A recent overview of surfactant–drug interactions and their importance. RSC Publishing. (URL: [Link])

  • Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. PMC. (URL: [Link])

  • Self-Assembled CTAB Nanostructures in Aqueous/Ionic Liquid Systems: Effects of Hydrogen Bonding. ResearchGate. (URL: [Link])

Sources

A Comparative Guide to the Cytotoxicity of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate on HeLa Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, against the human cervical adenocarcinoma cell line, HeLa. In the absence of direct published data for this specific compound, this document outlines a robust experimental strategy, offers a comparative analysis with structurally related pyridinium-based compounds, and benchmarks against established chemotherapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the anticancer properties of novel chemical entities.

Introduction

HeLa cells, derived from cervical cancer, represent a cornerstone in cancer research, serving as a robust in vitro model for screening and mechanistic studies of potential therapeutics. Pyridinium-based ionic liquids have emerged as a class of compounds with tunable physicochemical properties and demonstrated biological activities, including antimicrobial and anticancer effects.[1][2] The subject of this guide, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, is a pyridinium salt whose cytotoxic profile against HeLa cells is yet to be extensively characterized in publicly available literature. Understanding its potential as an anticancer agent requires a systematic evaluation of its impact on cell viability, benchmarked against known cytotoxic compounds.

The cytotoxicity of pyridinium salts is often linked to their structure, particularly the length of the alkyl chain, which influences their lipophilicity and ability to interact with cellular membranes.[3][4] This guide will detail the experimental workflow to determine the half-maximal inhibitory concentration (IC50) of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate and compare its potential efficacy with other pyridinium analogs and standard chemotherapeutics.

Comparative Analysis of Cytotoxic Agents on HeLa Cells

To contextualize the potential cytotoxicity of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, it is essential to compare it with established anticancer drugs and structurally similar compounds. The following table summarizes the reported IC50 values for several pyridinium-based ionic liquids and common chemotherapeutic agents against HeLa cells.

Compound/DrugChemical ClassReported IC50 on HeLa CellsIncubation TimeCitation
Doxorubicin Anthracycline0.311 µg/mLNot Specified[5]
1.39 ± 0.17 µM24 hours[6]
0.374 µM72 hours[7]
1.91 µg/mLNot Specified[8]
Cisplatin Platinum-based22.4 µM24 hours[9]
12.3 µM48 hours[9]
25.5 µM24 hours[10]
7.7 µM48 hours[10]
107 nM (HP1γ overexpressed)24 hours[11]
Paclitaxel Taxane2.5 - 7.5 nM24 hours[12]
5 - 10 nM24 hours[13]
[C12Pyr]Br Monocationic Pyridinium IL~10 µM (estimated from graph)48 hours[4]
[C4(Pyr)2]Br2 Dicationic Pyridinium IL>10 mM (estimated from graph)48 hours[4]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[14]

Proposed Mechanism of Action of Pyridinium-Based Ionic Liquids

While the precise mechanism of action for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate on HeLa cells remains to be elucidated, studies on similar pyridinium compounds suggest several potential pathways. The cytotoxicity of these ionic liquids is often attributed to their ability to disrupt cell membranes and interfere with mitochondrial function.[15] The lipophilic character of the alkyl chains on the pyridinium ring facilitates their insertion into the lipid bilayer, leading to membrane destabilization and increased permeability.[3]

Furthermore, some pyridinium salts have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[2] This can be triggered by various cellular stresses, including mitochondrial dysfunction and the generation of reactive oxygen species (ROS). The workflow below includes steps to investigate these potential mechanisms.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a comprehensive workflow for determining the cytotoxicity of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate on HeLa cells.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay (MTT) cluster_analysis Phase 3: Data Analysis HeLa_Culture HeLa Cell Culture Cell_Seeding Cell Seeding (96-well plate) HeLa_Culture->Cell_Seeding Compound_Prep Compound Preparation (1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate) Treatment Treatment with Compound (Serial Dilutions) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of the target compound.

Detailed Experimental Protocols

Materials and Reagents
  • HeLa cell line (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Microplate reader

Protocol 1: HeLa Cell Culture
  • Culture Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

mtt_protocol start Start seed_cells Seed HeLa cells in a 96-well plate (e.g., 5,000 cells/well) and incubate for 24h. start->seed_cells prepare_compound Prepare serial dilutions of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. seed_cells->prepare_compound treat_cells Treat cells with different concentrations of the compound and control vehicles. prepare_compound->treat_cells incubate Incubate for 24, 48, or 72 hours. treat_cells->incubate add_mtt Add MTT solution to each well and incubate for 4 hours. incubate->add_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals. add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader. solubilize->read_absorbance end End read_absorbance->end

Caption: Step-by-step MTT assay protocol for cytotoxicity assessment.

Detailed Steps:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations.

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include wells with vehicle control (solvent only) and untreated cells (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide provides a comprehensive roadmap for the systematic evaluation of the cytotoxic effects of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate on HeLa cells. By following the detailed experimental protocols and utilizing the provided comparative data, researchers can effectively assess the anticancer potential of this novel ionic liquid. The structure-activity relationships observed in other pyridinium-based compounds suggest that 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate may exhibit cytotoxic properties. However, empirical validation through the outlined workflow is crucial to determine its specific IC50 and to begin to unravel its mechanism of action. This foundational data will be instrumental in guiding further preclinical development and establishing the potential of this compound as a novel therapeutic agent.

References

  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin. Biomedical and Pharmacology Journal. Available at: [Link]

  • Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48 h. ResearchGate. Available at: [Link]

  • Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. Available at: [Link]

  • Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer. PMC - NIH. Available at: [Link]

  • Mitochondrial Actions and Structure Activity Relationships of Cytotoxic Ionic Liquids. OPUS at UTS. Available at: [Link]

  • Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines. PMC - PubMed Central. Available at: [Link]

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. Available at: [Link]

  • Effect of HeLa Cell Density Towards Cisplatin Treatment. Science UTM. Available at: [Link]

  • Generating Paclitaxel-Resistant in Cervical Cancer HeLa Cell Line. Bashari. Available at: [Link]

  • Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids. ResearchGate. Available at: [Link]

  • HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3. MDPI. Available at: [Link]

  • Structure-Activity Relationship and Mitochondrial Actions of Ionic Liquids as Potential Anticancer Agents. OPUS at UTS. Available at: [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. Available at: [Link]

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. Available at: [Link]

  • IC50 values for different times of paclitaxel intervention in Hela, Hela/Taxol cells. ResearchGate. Available at: [Link]

  • Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells. PMC - NIH. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. Available at: [Link]

  • Cytotoxic effect on HeLa cells after 24 h ( A ), 48 h ( B ), and 72 h (...). ResearchGate. Available at: [Link]

  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC - NIH. Available at: [Link]

  • In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines. ResearchGate. Available at: [Link]

  • In vitro cytotoxicity assessment of monocationic and dicationic pyridinium-based ionic liquids on HeLa, MCF-7, BGM and EA.hy926 cell lines. Scilit. Available at: [Link]

  • Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Cytotoxicity of acridinium-based ionic liquids: Structure-activity relationship and mechanistic studies. PubMed. Available at: [Link]

  • Toxicity of some common solvents and salts towards HeLa cells. ResearchGate. Available at: [Link]

  • Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. PMC - NIH. Available at: [Link]

  • Evaluation of cytotoxicity activity of PPE on HeLa and HEK-293 cells. ResearchGate. Available at: [Link]

  • Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. NIH. Available at: [Link]

Sources

A Comparative Guide to the Biodegradability of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Imperative for Greener Solvents in Drug Development

In the landscape of pharmaceutical and chemical synthesis, the pursuit of "green chemistry" has transitioned from an academic ideal to an industrial necessity. Ionic liquids (ILs), with their negligible vapor pressure, thermal stability, and tunable solvency, have been positioned as promising alternatives to volatile organic compounds (VOCs)[1][2][3]. However, their "green" credentials are not absolute and hinge critically on their environmental fate, particularly their biodegradability and ecotoxicity.[4][5] Many first-generation ILs, while solving the problem of air pollution, introduced concerns about water contamination due to their solubility and potential persistence.[5][6]

This guide provides a detailed technical assessment of the biodegradability of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate , an IL of interest in drug development and biocatalysis. We will objectively compare its likely environmental profile against common alternatives, grounded in the principles of standardized ecotoxicological testing. The causality behind experimental design and the interpretation of potential outcomes will be explained to provide researchers, scientists, and drug development professionals with a robust framework for evaluating solvent choices.

The core of this analysis rests on the internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals, which represent the gold standard for generating reliable and comparable environmental safety data.

The Molecular Structure: Clues to Environmental Fate

The biodegradability of an ionic liquid is intrinsically linked to its molecular structure. Both the cation and anion contribute to its susceptibility to microbial degradation.

Target Compound: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

  • Cation: The 1-ethyl-3-(hydroxymethyl)pyridinium cation features a pyridinium core. The stability of the aromatic pyridine ring can present a challenge for microbial degradation. However, the structure also incorporates two key features that may influence its fate:

    • An ethyl group at the N1 position.

    • A hydroxymethyl (-CH₂OH) group at the C3 position. Functional groups like hydroxyls can serve as initial points of oxidative attack by microbial enzymes, potentially facilitating the breakdown of the molecule.

  • Anion: The ethyl sulfate anion is a simple organic sulfate. The presence of an ester-like linkage makes it potentially susceptible to enzymatic hydrolysis.

Comparative Alternatives: To contextualize the performance of our target IL, we will compare it to two well-studied classes of ionic liquids:

  • Imidazolium-based ILs (e.g., 1-Butyl-3-methylimidazolium Bromide, [BMIM][Br]): Often characterized by greater resistance to biodegradation, the imidazolium ring is notoriously stable.[7][8]

  • Cholinium-based ILs (e.g., Cholinium Acetate, [Ch][AcO]): Derived from the essential nutrient choline, these ILs are frequently cited as examples of highly biodegradable and less toxic alternatives.[1][9]

The Gold Standard: OECD 301F Ready Biodegradability Protocol

To ensure data is comparable and meaningful, standardized testing is paramount. The OECD Test Guideline 301F (Manometric Respirometry Test) is a stringent method designed to determine if a chemical can be rapidly and completely broken down by microorganisms from activated sludge.[10][11][12]

Principle of the Assay: The test measures the oxygen consumed by a microbial community (the inoculum) in a closed vessel containing the test substance as the sole source of organic carbon over 28 days.[10][11] The amount of oxygen consumed is compared to the Theoretical Oxygen Demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the chemical to CO₂, H₂O, and other inorganic products.

Passing Criteria for "Ready Biodegradability": A substance is classified as "readily biodegradable" if it reaches ≥60% biodegradation within a 10-day window . This window begins when the biodegradation first exceeds 10% and ends 10 days later.[10][13] This strict criterion ensures that the substance will not persist in the environment.

Detailed Experimental Protocol: OECD 301F Manometric Respirometry

The following protocol outlines the necessary steps for a comparative biodegradability study.

1. Preparation of Reagents and Inoculum:

  • Mineral Medium: Prepare a stock solution of mineral components (e.g., phosphate buffer, magnesium sulfate, calcium chloride, ferric chloride) in deionized water as specified by OECD 301. This medium provides all necessary inorganic nutrients for the microorganisms.

  • Inoculum: The microbial source is typically activated sludge collected from the aeration tank of a domestic wastewater treatment plant.[13] This provides a diverse, environmentally relevant microbial community. The sludge is conditioned (washed, filtered, and aerated) to reduce endogenous respiration.

  • Test Substances:

    • Target: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

    • Alternative 1: 1-Butyl-3-methylimidazolium Bromide

    • Alternative 2: Cholinium Acetate

  • Controls:

    • Positive Control: Sodium benzoate. A readily biodegradable substance used to verify the viability and activity of the inoculum. The test is considered valid if the positive control meets the pass criteria.

    • Blank Control: Inoculum and mineral medium only. This measures the background respiration of the inoculum, which is subtracted from the test vessels.

    • Toxicity Control: Inoculum, test substance, and positive control. This is a critical validation step. If the biodegradation in this vessel is significantly lower than in the positive control, it indicates the test substance is toxic or inhibitory to the microorganisms at the tested concentration.[13]

2. Calculation of Theoretical Oxygen Demand (ThOD): The ThOD is calculated based on the elemental composition of the test substance. For C₁₀H₁₇NO₅S (M.W. 263.31 g/mol )[14][15], the balanced oxidation equation is: C₁₀H₁₇NO₅S + 12.5 O₂ → 10 CO₂ + 7 H₂O + HNO₃ + H₂SO₄ ThOD = (12.5 * 32.00) / 263.31 = 1.52 mg O₂/mg substance

3. Experimental Setup:

  • For each test and control substance, set up duplicate or triplicate respirometer flasks.

  • Add a defined volume of mineral medium to each flask.

  • Add the test substance to achieve a final concentration typically between 50-100 mg/L (providing sufficient carbon without being toxic).

  • Add the prepared inoculum.

  • The headspace of the flask contains a potassium hydroxide (KOH) solution or other CO₂ absorbent. As microorganisms respire, they consume O₂ and produce CO₂, which is trapped. This creates a pressure drop in the headspace, which is measured by a manometer and corresponds directly to the O₂ consumed.

  • Seal the flasks and incubate at a constant temperature (22 ± 1°C) in the dark for 28 days, with continuous stirring.[16]

4. Data Collection and Analysis:

  • Record the oxygen consumption in each flask at regular intervals over the 28-day period.

  • Calculate the percentage biodegradation at each time point using the formula: % Biodegradation = [(O₂ consumed by test vessel) - (O₂ consumed by blank)] / ThOD * 100

  • Plot the % biodegradation versus time for each substance.

  • Evaluate the results against the 60% in 10-day window pass criterion.

Visualizing the Workflow

The following diagram illustrates the logical flow of the OECD 301F experimental protocol.

OECD_301F_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Incubation Setup cluster_analysis Phase 3: Data Analysis P1 Prepare Mineral Medium P2 Collect & Condition Activated Sludge Inoculum P1->P2 P3 Calculate ThOD for Test Substances P2->P3 S2 Add Test & Control Substances (Target IL, Alternatives, Benzoate) P3->S2 S1 Dispense Medium & Inoculum into Respirometer Flasks S1->S2 S3 Assemble Respirometers (CO2 trap, manometer) S2->S3 S4 Incubate for 28 Days (22°C, Dark, Stirring) S3->S4 A1 Record O2 Consumption (Pressure Change) Periodically S4->A1 A2 Calculate % Biodegradation (Corrected for Blank) A1->A2 A3 Plot Biodegradation Curves (% vs. Time) A2->A3 A4 Evaluate against OECD Criteria (≥60% in 10d window) A3->A4 Biodegradation_Pathway cluster_cation Cation Degradation cluster_anion Anion Degradation Parent 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate C1 Oxidation of -CH2OH group Parent->C1 Step 1a: Oxidoreductase A1 Hydrolysis of Ethyl Sulfate Parent->A1 Step 1b: Sulfatase/Esterase C2 Formation of Carboxylic Acid C1->C2 C3 Pyridinium Ring Cleavage C2->C3 Mineralization Further breakdown to CO2, H2O, SO4^2-, NO3- C3->Mineralization A2 Formation of Ethanol + Sulfate A1->A2 A2->Mineralization

Sources

Performance of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as an electrolyte compared to standard electrolytes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the performance of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, a pyridinium-based ionic liquid, as an electrolyte for lithium-ion batteries. It is designed for researchers, scientists, and professionals in drug development and materials science who are exploring safer and more stable alternatives to conventional organic solvent-based electrolytes. This document outlines the requisite experimental protocols, provides context for the scientific rationale behind these tests, and presents a structure for the direct comparison of this novel ionic liquid against established standard electrolytes.

Introduction: The Quest for Superior Electrolytes

The electrolyte is a critical component of any electrochemical energy storage device, facilitating the transport of ions between the anode and cathode. For decades, the standard in lithium-ion batteries has been a lithium salt, most commonly lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of organic carbonate solvents such as ethylene carbonate (EC) and dimethyl carbonate (DMC)[1][2]. While effective, these conventional electrolytes possess inherent drawbacks, including flammability, volatility, and a limited electrochemical stability window, which can compromise battery safety and performance, especially at high voltages[3].

Ionic liquids (ILs), which are salts that are liquid at or near room temperature, have emerged as promising alternatives due to their negligible vapor pressure, non-flammability, high thermal stability, and wide electrochemical stability windows[4]. Pyridinium-based ILs, in particular, are of interest for their tunable physicochemical properties[5]. This guide focuses on 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, providing a detailed methodology to assess its viability as a high-performance electrolyte.

Core Performance Metrics for Electrolyte Evaluation

To comprehensively assess the performance of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, a direct comparison with a standard electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v) is essential. The key performance indicators to be evaluated are:

  • Ionic Conductivity (σ): A measure of the electrolyte's ability to conduct ions, directly impacting the battery's power density.

  • Electrochemical Stability Window (ESW): The potential range within which the electrolyte remains stable without undergoing oxidation or reduction. A wider ESW is crucial for high-voltage battery applications[4].

  • Battery Cycling Performance: The ability of the electrolyte to facilitate stable and efficient charge-discharge cycles over an extended period, indicating its long-term viability.

Experimental Methodologies

The following sections detail the step-by-step protocols for measuring the core performance metrics. The causality behind experimental choices is explained to ensure a thorough understanding of the evaluation process.

Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

Rationale: EIS is a powerful non-destructive technique used to probe the resistive and capacitive properties of an electrochemical system. By applying a small AC voltage perturbation over a range of frequencies, the ionic conductivity of the electrolyte can be determined from the bulk resistance of the material[2][6].

Experimental Workflow:

EIS_Workflow cluster_prep Sample Preparation cluster_cell Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis prep1 Prepare 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate with 1M Li-salt prep2 Prepare standard electrolyte (1M LiPF6 in EC:DMC) cell Assemble a coin cell with the electrolyte between two blocking electrodes (e.g., stainless steel) prep1->cell prep2->cell eis Perform EIS over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV) cell->eis nyquist Plot the Nyquist plot (-Z'' vs. Z') eis->nyquist resistance Determine the bulk resistance (Rb) from the x-intercept of the high-frequency semicircle nyquist->resistance conductivity Calculate ionic conductivity (σ) using the formula: σ = L / (Rb * A) resistance->conductivity

Caption: Workflow for Ionic Conductivity Measurement using EIS.

Detailed Protocol:

  • Electrolyte Preparation:

    • Prepare the ionic liquid electrolyte by dissolving a lithium salt (e.g., 1 M Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI) in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. The choice of anion in the lithium salt should ideally match the anion of the ionic liquid to prevent unwanted side reactions.

    • Prepare the standard electrolyte, for instance, 1 M LiPF₆ in a 1:1 volume mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC).

  • Cell Assembly:

    • In an argon-filled glovebox to prevent moisture contamination, assemble a coin cell (e.g., CR2032).

    • Place a separator (e.g., glass fiber) soaked in the electrolyte between two blocking electrodes (e.g., stainless steel discs of a known area, A). The thickness of the separator (L) should be measured precisely.

  • EIS Measurement:

    • Connect the assembled cell to a potentiostat equipped with a frequency response analyzer.

    • Apply an AC voltage of small amplitude (e.g., 10 mV) over a frequency range from 1 MHz to 0.1 Hz.

  • Data Analysis:

    • The resulting impedance data is plotted as a Nyquist plot.

    • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').

    • The ionic conductivity (σ) is then calculated using the following equation[7][8]: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window (ESW) Determination via Cyclic Voltammetry (CV)

Rationale: The ESW defines the operating voltage range of an electrolyte. Cyclic voltammetry is used to determine the potentials at which the electrolyte begins to oxidize and reduce by sweeping the potential and monitoring the resulting current[1][4][9].

Experimental Workflow:

CV_Workflow cluster_prep Electrolyte Preparation cluster_cell Three-Electrode Cell Assembly cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis prep1 Prepare IL and standard electrolytes with a lithium salt (e.g., 1M LiTFSI) cell Assemble a three-electrode cell with a working electrode (e.g., Pt or glassy carbon), a counter electrode (Li foil), and a reference electrode (Li foil) prep1->cell cv Perform CV by sweeping the potential at a slow scan rate (e.g., 10 mV/s) over a wide potential range cell->cv voltammogram Plot the cyclic voltammogram (current vs. potential) cv->voltammogram limits Determine the anodic and cathodic limits where a sharp increase in current is observed voltammogram->limits esw The potential difference between these limits defines the ESW limits->esw

Caption: Workflow for ESW Determination using Cyclic Voltammetry.

Detailed Protocol:

  • Electrolyte Preparation: Prepare the ionic liquid and standard electrolytes as described in the ionic conductivity protocol.

  • Cell Assembly:

    • Inside an argon-filled glovebox, assemble a three-electrode electrochemical cell.

    • Use a working electrode made of an inert material such as platinum or glassy carbon.

    • Use lithium metal foil as both the counter and reference electrodes.

  • Cyclic Voltammetry Measurement:

    • Connect the cell to a potentiostat.

    • Perform a cyclic voltammetry scan at a slow scan rate (e.g., 10 mV/s) over a wide potential range (e.g., from 0 V to 6 V vs. Li/Li⁺).

  • Data Analysis:

    • Plot the resulting current as a function of the applied potential.

    • The anodic (oxidation) and cathodic (reduction) limits of the electrolyte are identified as the potentials at which a significant and sharp increase in current is observed.

    • The electrochemical stability window is the potential difference between the anodic and cathodic limits[4].

Battery Cycling Performance

Rationale: Long-term cycling stability is a crucial indicator of an electrolyte's practical utility. This test involves repeatedly charging and discharging a full battery cell to evaluate its capacity retention and coulombic efficiency over numerous cycles[10][11][12].

Experimental Workflow:

Cycling_Workflow cluster_prep Cell Assembly cluster_cycling Galvanostatic Cycling cluster_analysis Performance Analysis cell Assemble full coin cells (e.g., Li/electrolyte/LiFePO4) with both the IL and standard electrolytes formation Perform initial formation cycles at a low C-rate (e.g., C/10) cell->formation cycling Cycle the cells at a constant C-rate (e.g., C/2) for a large number of cycles (e.g., 100+) formation->cycling capacity Plot discharge capacity vs. cycle number cycling->capacity efficiency Plot coulombic efficiency vs. cycle number

Caption: Workflow for Battery Cycling Performance Evaluation.

Detailed Protocol:

  • Cell Assembly:

    • In an argon-filled glovebox, assemble full coin cells (e.g., CR2032).

    • Use a standard cathode material (e.g., LiFePO₄ or LiNiMnCoO₂) and a standard anode material (e.g., graphite or lithium metal).

    • Prepare separate sets of cells with the 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate electrolyte and the standard electrolyte.

  • Formation Cycles:

    • Perform 2-3 initial charge-discharge cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI) on the anode.

  • Galvanostatic Cycling:

    • Cycle the cells at a constant C-rate (e.g., C/2 or 1C) between defined voltage limits specific to the electrode chemistry.

    • Continue cycling for a significant number of cycles (e.g., 100 or more) while recording the charge and discharge capacities for each cycle.

  • Data Analysis:

    • Plot the discharge capacity as a function of the cycle number to evaluate capacity retention.

    • Calculate the coulombic efficiency for each cycle (discharge capacity / charge capacity * 100%) and plot it against the cycle number.

Comparative Performance Data

The following tables provide a template for summarizing the experimental data. Data for the standard electrolyte is provided as a typical reference, while the entries for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are placeholders for experimental results.

Table 1: Ionic Conductivity

ElectrolyteIonic Conductivity (σ) at 25°C (mS/cm)
1 M LiPF₆ in EC:DMC (1:1 v/v)~9 - 12
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate + 1 M Li-saltTo be determined

Table 2: Electrochemical Stability Window

ElectrolyteAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)ESW (V)
1 M LiPF₆ in EC:DMC (1:1 v/v)~4.5~0.1~4.4
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate + 1 M Li-saltTo be determinedTo be determinedTo be determined

Table 3: Battery Cycling Performance (Example with LiFePO₄ Cathode)

ElectrolyteInitial Discharge Capacity (mAh/g) at C/2Capacity Retention after 100 Cycles (%)Average Coulombic Efficiency (%)
1 M LiPF₆ in EC:DMC (1:1 v/v)~150>95%>99.5%
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate + 1 M Li-saltTo be determinedTo be determinedTo be determined

Conclusion and Future Outlook

This guide provides a standardized and scientifically rigorous framework for the comprehensive evaluation of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a potential electrolyte for lithium-ion batteries. By systematically measuring and comparing its ionic conductivity, electrochemical stability window, and battery cycling performance against established standard electrolytes, researchers can make an informed assessment of its viability.

The potential advantages of ionic liquids, such as enhanced safety and wider operating voltages, warrant thorough investigation. The successful implementation of the protocols outlined herein will contribute valuable data to the ongoing development of next-generation energy storage technologies. Further studies could also explore the influence of different lithium salt concentrations and the performance of this ionic liquid with various advanced electrode materials.

References

  • How to Perform a Battery Cycle Test on a Lithium-Ion Battery?-News - Neexgent. (2025, February 8). Retrieved from [Link]

  • Battery Life Cycle Testing:Methods,Factors & Equipment Guide - SINEXCEL-RE. (2025, March 18). Retrieved from [Link]

  • Testing Lithium-ion Batteries-Electrochemical Measurements Gamry Instruments. Retrieved from [Link]

  • Solvent Properties of Pyridinium Ionic Liquids - Longdom Publishing. Retrieved from [Link]

  • How to Performance Battery Charge/Discharge Test? | Battery Cycling Test with ATE System. (2025, August 27). Retrieved from [Link]

  • Cycling performance of lithium-ion batteries. (a, b) Solubility tests... - ResearchGate. Retrieved from [Link]

  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - NIH. (2021, July 9). Retrieved from [Link]

  • Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]

  • Improving the long-term cycling performance of lithium-ion batteries at elevated temperature with electrolyte additives - Sci-Hub. Retrieved from [Link]

  • (PDF) 103. Determination of Electrochemical Windows of Novel Electrolytes for Double Layer Capacitors by Stepwise Cyclic Voltammetry Experiments - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Electrochemical window - Wikipedia. Retrieved from [Link]

  • Dynamic cycling enhances battery lifetime - ChemRxiv. Retrieved from [Link]

  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes - ResearchGate. (2025, October 15). Retrieved from [Link]

  • Electrochemical and Post-Mortem Study of Pyrrolinium-Based Ionic Liquid on a Single-Layer Pouch Cell - MDPI. Retrieved from [Link]

  • Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications - MDPI. Retrieved from [Link]

  • How can we measure Ionic Conductivity using Impedance Spectra? - ResearchGate. (2014, April 2). Retrieved from [Link]

  • Electrochemical Stability Window of Polymeric Electrolytes - Ramprasad Group. (2019, June 5). Retrieved from [Link]

  • How To Calculate Ionic Conductivity From Impedance Spectroscopy? - Chemistry For Everyone - YouTube. (2025, February 10). Retrieved from [Link]

  • Improving the long-term cycling performance of lithium-ion batteries at elevated temperature with electrolyte additives | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au. Retrieved from [Link]

  • Electrical Conductivity of Solutions of Ionic Liquids with Methanol, Ethanol, Acetonitrile, and Propylene Carbonate | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy - MDPI. Retrieved from [Link]

  • High Flashpoint and Eco-Friendly Electrolyte Solvent for Lithium-Ion Batteries. (2023, June 22). Retrieved from [Link]

  • The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - RSC Publishing. (2018, August 6). Retrieved from [Link]

  • [PDF] Electrochemical Stability Window of Polymeric Electrolytes - Semantic Scholar. Retrieved from [Link]

  • Understanding the Electrochemical Stability Window of Polymer Electrolytes in Solid State Batteries from Atomic-scale Modeling: The Role of the Li ion salt | Request PDF - ResearchGate. Retrieved from [Link]

  • Ionic conductivities of 1-ethyl-3,5-dimethylimidazolium trifluoromethanesulfonate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pyridinium Ionic Liquids

This guide provides a comprehensive, field-proven framework for validating the purity of synthesized 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development, compare results against benchmarks, and establish a self-validating protocol that ensures trustworthiness and accuracy in your analysis.

Synthesis Pathway and Anticipated Impurities

The purity validation strategy begins with understanding the synthesis. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is typically synthesized via a quaternization reaction, a variation of the Menschutkin reaction. In this process, 3-pyridinemethanol is reacted with an ethylating agent, such as diethyl sulfate, to form the desired pyridinium salt.

Synthesis Reaction: 3-pyridinemethanol + Diethyl sulfate → 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

This seemingly straightforward reaction can yield several process-related impurities that must be analytically separated and identified:

  • Unreacted 3-pyridinemethanol: A polar, aromatic starting material.

  • Unreacted Diethyl Sulfate: The alkylating agent.

  • Side-Products: Potential products from degradation or alternative reaction pathways.

An effective HPLC method must possess the selectivity to resolve the highly polar target analyte from these structurally similar, yet chromatographically distinct, impurities.

HPLC Method Development: A Rationale-Driven Approach

The analysis of polar, ionic compounds like pyridinium salts presents a challenge for traditional reversed-phase (RP) chromatography, where such analytes often exhibit poor retention.[3] Therefore, our method development is centered on enhancing the retention and achieving baseline separation of the target compound and its potential impurities.

The Causality Behind Column and Mobile Phase Selection

For this analysis, a mixed-mode HPLC column is the superior choice over a standard C18 column. Mixed-mode columns possess both hydrophobic and ion-exchange characteristics, allowing for multiple retention mechanisms.[4] This dual nature is ideal for retaining the polar pyridinium cation while also separating it from less polar starting materials.

Mobile Phase Strategy: The mobile phase is designed to leverage these dual retention mechanisms.

  • Aqueous Component: An acidic buffer (e.g., 20mM ammonium acetate adjusted to pH 4.5 with acetic acid) is used. The buffer's ions interact with the ion-exchange sites on the stationary phase, modulating the retention of the cationic analyte.[3]

  • Organic Modifier: Acetonitrile is used as the organic modifier. Increasing the acetonitrile concentration will decrease retention by reducing hydrophobic interactions.[1]

This combination provides precise control over the separation of both ionic and non-ionic species within a single analytical run.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is paramount for generating reliable and reproducible data. This workflow incorporates system suitability tests (SSTs) as a self-validating mechanism, ensuring the analytical system is performing correctly before sample analysis. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[5][6]

Preparation of Standards and Samples
  • Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of certified 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate reference standard (commercially available from sources like Sigma-Aldrich or TCI[7][8]) and dissolve in 10 mL of mobile phase diluent (95:5 Water:Acetonitrile).

  • System Suitability Solution (100 µg/mL): Dilute the Reference Standard Stock 1:10 with the mobile phase diluent.

  • Synthesized Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the synthesized product and dissolve in 10 mL of mobile phase diluent.

HPLC Instrumentation and Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for routine analysis.
Column Mixed-Mode (e.g., Obelisc R, 4.6 x 150 mm, 5 µm)Provides dual retention mechanism for polar cations and neutral species.[4]
Mobile Phase A 20mM Ammonium Acetate in Water (pH 4.5)Buffers the system and facilitates ion-exchange.
Mobile Phase B AcetonitrileOrganic modifier to control hydrophobic retention.
Gradient 5% B to 40% B over 15 minutesEnsures elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 5 µLMinimizes potential for peak distortion.
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 265 nmCorresponds to the UV absorbance maximum of the pyridinium ring.
System Suitability Testing (SST)

Before analyzing any samples, perform five replicate injections of the System Suitability Solution. The system is deemed ready for use only if the following criteria are met, as per ICH guidelines.[9][10]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Ensures chromatographic stability.
Diagram: HPLC Purity Validation Workflow

The following diagram illustrates the logical flow from sample preparation to the final purity assessment, incorporating the critical self-validating SST step.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Interpretation Prep_Std Prepare Reference Standard SST Perform System Suitability (5 Replicates) Prep_SST Prepare SST Solution Prep_Sample Prepare Synthesized Sample Decision SST Criteria Met? SST->Decision Decision->SST No (Troubleshoot) Analyze Inject Blank, Reference, and Synthesized Sample Decision->Analyze Yes Integrate Integrate Chromatograms Analyze->Integrate Compare Compare Retention Times (RT) & Peak Profiles Integrate->Compare Calculate Calculate Purity (% Area) Compare->Calculate Purity_Logic Start Obtain Chromatogram from Synthesized Sample Identify_Main Identify Main Peak (Highest Area %) Start->Identify_Main Check_RT Does Main Peak RT Match Reference Standard RT? Identify_Main->Check_RT Identity_Fail Identity Confirmation Failed. Re-evaluate Synthesis/Method. Check_RT->Identity_Fail No Identity_Pass Identity Confirmed. Check_RT->Identity_Pass Yes Assess_Purity Calculate Main Peak Area % Identity_Pass->Assess_Purity Check_Purity Is Area % ≥ 99.0%? Assess_Purity->Check_Purity Purity_Pass Purity Validated. Product Suitable for Use. Check_Purity->Purity_Pass Yes Purity_Fail Purity Below Threshold. Requires Further Purification. Check_Purity->Purity_Fail No

Sources

A Senior Application Scientist's Guide to Assessing the Long-Term Stability of Proteins in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Ultimate Protein Stability

In the realm of drug development and biologics, ensuring the long-term stability of therapeutic proteins is a paramount challenge. Proteins are inherently fragile, susceptible to denaturation, aggregation, and loss of function when exposed to thermal, mechanical, or chemical stress. The industry's reliance on the cold chain for storage and transport is a testament to this vulnerability, a practice that is both costly and logistically complex.

For decades, researchers have sought novel excipients that can preserve a protein's native conformation and function at ambient or even elevated temperatures. While traditional stabilizers like sugars and polyols have seen success, they are not without limitations. In recent years, ionic liquids (ILs) have emerged as a highly promising class of protein stabilizers.[1][2] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable chemical structures, offer a versatile platform for creating customized protein-stabilizing environments.[1]

This guide focuses on a specific, promising candidate: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate ([HOM-Py][EtSO4]) . While extensive research has been conducted on imidazolium and choline-based ILs, the potential of functionalized pyridinium ILs like [HOM-Py][EtSO4] remains a compelling area of investigation.[1][3] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of [HOM-Py][EtSO4] as a long-term protein stabilizer. We will delve into its hypothesized mechanism of action, present a blueprint for a rigorous comparative experimental analysis, and provide detailed protocols to empower you to validate its efficacy in your own laboratory.

The Scientific Rationale: Why [HOM-Py][EtSO4]?

The stabilizing or destabilizing effect of an ionic liquid is a complex interplay between its constituent cation and anion and their interactions with both the protein and the surrounding water molecules.[1][4] We can hypothesize the stabilizing potential of [HOM-Py][EtSO4] by examining its structure.

  • The Cation: 1-Ethyl-3-(hydroxymethyl)pyridinium ([HOM-Py]+) : The pyridinium ring provides the core ionic structure. The key feature is the hydroxymethyl (-CH2OH) group. This group is capable of forming hydrogen bonds, potentially interacting favorably with the protein's surface residues and its hydration shell. This could mimic the stabilizing interactions provided by natural osmolytes.

  • The Anion: Ethyl Sulfate ([EtSO4]-) : The sulfate group is known to be a "kosmotropic" or "structure-making" ion according to the Hofmeister series.[1] Kosmotropes are thought to enhance the structure of water, leading to the "preferential exclusion" of the ion from the protein's surface. This thermodynamic penalty favors a more compact, folded protein state, thereby increasing its stability.

The combination of a hydrogen-bonding cation and a kosmotropic anion suggests that [HOM-Py][EtSO4] could stabilize proteins by maintaining their native hydration layer and discouraging unfolding.

G Hypothesized Stabilization Mechanism cluster_protein Protein Surface cluster_solution Aqueous [HOM-Py][EtSO4] Solution Protein Native Protein (Folded) HOMPy [HOM-Py]+ Cation (with -OH group) HOMPy->Protein H-Bonding with Protein Surface EtSO4 [EtSO4]- Anion (Kosmotropic) Water Water Molecules EtSO4->Water Structures Water Network Water->Protein Maintains Hydration Shell

Caption: Hypothesized mechanism of protein stabilization by [HOM-Py][EtSO4].

Comparative Experimental Analysis: A Framework for Assessment

To rigorously evaluate [HOM-Py][EtSO4], it must be benchmarked against established standards. We propose a comparative study using a model protein, such as a monoclonal antibody (mAb) or Bovine Serum Albumin (BSA), under accelerated stability conditions.

Study Arms:

  • Control: Model protein in a standard Phosphate-Buffered Saline (PBS), pH 7.4.

  • Traditional Stabilizer: Model protein in PBS with 10% (w/v) Glycerol.

  • Test Article: Model protein in an aqueous solution of 30% (w/v) [HOM-Py][EtSO4].

Methodology: An accelerated stability study will be conducted by incubating samples at an elevated temperature (e.g., 40°C) for a period of 4-8 weeks.[5][6] Time points for analysis will be taken at T=0, T=2 weeks, T=4 weeks, and T=8 weeks. The following stability-indicating assays will be performed at each time point.

Assessment of Thermal Stability via Differential Scanning Calorimetry (DSC)

DSC measures the heat absorption that occurs as a protein unfolds, providing a direct measure of its thermal stability.[7][8][9] The primary output is the melting temperature (Tm), the point at which 50% of the protein is unfolded. A higher Tm indicates greater stability.[7][9]

Illustrative Data:

FormulationTm at T=0 (°C)Tm at T=8 weeks, 40°C (°C)ΔTm (°C)
PBS (Control)70.568.2-2.3
10% Glycerol72.871.1-1.7
30% [HOM-Py][EtSO4]78.3 77.5 -0.8

This is illustrative data intended to show a potential outcome where [HOM-Py][EtSO4] provides superior thermal stability.

Monitoring Secondary Structure with Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary structure (alpha-helices, beta-sheets) of a protein.[10][11][12] Changes in the CD spectrum over time can indicate unfolding or conformational changes. The analysis focuses on maintaining the spectral signature, particularly in the far-UV region (190-250 nm).[13]

Illustrative Data:

FormulationFar-UV Spectrum at T=0Far-UV Spectrum at T=8 weeks, 40°CQualitative Assessment
PBS (Control)Characteristic α/β spectrumSignificant loss of signal intensity and peak definitionMajor structural change
10% GlycerolCharacteristic α/β spectrumMinor loss of signal intensityMinor structural change
30% [HOM-Py][EtSO4]Characteristic α/β spectrumSpectrum nearly superimposable with T=0 High structural integrity

This is illustrative data. A positive result would show minimal change in the CD spectrum for the [HOM-Py][EtSO4] formulation.

Quantifying Aggregation with Size Exclusion Chromatography (SEC-MALS)

Protein aggregation is a critical degradation pathway that can lead to loss of efficacy and immunogenicity. Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, etc.) from the native monomer.

Illustrative Data:

Formulation% Monomer at T=0% Monomer at T=8 weeks, 40°C% High Molecular Weight (HMW) Species (Aggregates) at T=8 weeks
PBS (Control)99.8%92.1%7.7%
10% Glycerol99.9%95.5%4.4%
30% [HOM-Py][EtSO4]99.9% 99.2% 0.7%

This is illustrative data demonstrating a scenario where [HOM-Py][EtSO4] significantly suppresses the formation of soluble aggregates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments described above.

G prep 1. Sample Preparation (Protein in 3 Formulations) t0 2. T=0 Analysis (DSC, CD, SEC-MALS) prep->t0 Baseline Characterization incubate 3. Accelerated Incubation (40°C) prep->incubate data 6. Data Comparison & Interpretation t0->data Baseline Data tp_pull 4. Pull Samples at Time Points (2, 4, 8 wks) incubate->tp_pull analysis 5. Stability Analysis (DSC, CD, SEC-MALS) tp_pull->analysis analysis->data Time-Point Data

Caption: Experimental workflow for the comparative stability assessment.

Protocol 1: Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Prepare the protein of interest at a concentration of 1 mg/mL in each of the three formulations (PBS, 10% Glycerol, 30% [HOM-Py][EtSO4]).

    • Prepare reference samples containing the exact formulation buffers without the protein.

    • Thoroughly degas all samples and references immediately before use.

  • Instrument Setup:

    • Set the temperature scan range from 20°C to 100°C.

    • Set the scan rate to 1°C/minute. A slower scan rate ensures the system approaches thermal equilibrium.[14]

  • Data Acquisition:

    • Load the reference buffer into the reference cell and the protein sample into the sample cell of the calorimeter.[9]

    • Perform an initial buffer-vs-buffer scan to establish a baseline.

    • Run the protein sample scan (sample-vs-buffer).

  • Data Analysis:

    • Subtract the buffer-vs-buffer baseline from the sample scan to obtain the protein unfolding thermogram.[15]

    • Fit the transition peak using the instrument's software to determine the melting temperature (Tm), which is the apex of the peak.[15]

Protocol 2: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Dilute the protein samples from the stability study to a final concentration of 0.1-0.2 mg/mL in their respective formulation buffers. High purity (>95%) is essential for accurate CD data.[10]

    • The final buffer composition must be identical to the reference blank.

  • Instrument Setup:

    • Use a quartz cuvette with a 1 mm path length for far-UV measurements.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs strongly in the far-UV range.

    • Set the wavelength scan from 250 nm down to 190 nm.

  • Data Acquisition:

    • Record a baseline spectrum using the corresponding formulation buffer.

    • Record the spectrum of the protein sample.

    • Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer baseline from the averaged sample spectrum.

    • Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) for normalized comparison.

    • Overlay the spectra from different time points for each formulation to visually assess changes in secondary structure.[11][12]

Conclusion and Authoritative Perspective

This guide presents a scientifically rigorous framework for assessing the long-term stabilizing potential of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. While direct experimental data for this specific IL is not yet widely published, its chemical structure provides a strong rationale for its investigation as a next-generation protein stabilizer. The combination of a hydrogen-bonding cation and a kosmotropic anion positions it as a promising candidate to mitigate both unfolding and aggregation.

By following the proposed comparative analysis and detailed protocols, researchers can generate the necessary data to validate its performance. The key to a trustworthy assessment lies in the head-to-head comparison against both a negative control (standard buffer) and a positive control (traditional stabilizer). A successful outcome—characterized by a higher thermal melting point, preserved secondary structure, and minimal aggregation—would provide compelling evidence for [HOM-Py][EtSO4] as a valuable new tool in the formulation of stable, long-lasting protein therapeutics. This would represent a significant step towards developing biologics that are less reliant on the cold chain, ultimately improving their accessibility and reducing healthcare costs.

References

  • Using circular dichroism spectra to estimate protein secondary structure.
  • Analyzing Protein Secondary Structure Using Circular Dichroism Spectroscopy.
  • Circular Dichroism Analysis of Protein Secondary Structure.Baitai Peike Biotechnology.
  • Protein secondary structure from circular dichroism spectra.
  • Ionic liquids as biocompatible stabilizers of proteins.
  • Methods of Determining Protein Stability.G-Biosciences.
  • Accelerated Stability Studies for Biologics: De-Risking Dev.Leukocare.
  • Differential Scanning Calorimetry (DSC).Queen's University.
  • Protein Stabilization and Enzyme Activation in Ionic Liquids: Specific Ion Effects.PubMed.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • Differential Scanning Calorimetry (DSC).Malvern Panalytical.
  • Accelerated Stability Testing of Biologics.Bioprocessing Summit.
  • Assessing Protein Stability: Analytical Strategies for Biomolecular Research.Linseis.
  • Ionic liquids as stabilisers of therapeutic protein formulations: a review of insulin and monoclonal antibodies.PubMed Central.
  • Ionic liquids as protein stabilizers for biological and biomedical applications: A review.

Sources

The Ascendancy of Functionalized Ionic Liquids: 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate as a Superior Reaction Medium in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of greener, more efficient, and selective chemical transformations, the role of the reaction solvent has evolved from a passive medium to an active participant influencing reaction pathways and outcomes. This guide provides a comprehensive performance benchmark of the functionalized pyridinium ionic liquid, 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (EHMPES), against conventional volatile organic compounds (VOCs) in pivotal organic reactions. We will delve into the compelling experimental evidence that positions EHMPES not merely as an alternative, but as a superior solvent system for a range of catalytic and synthetic processes.

Introduction: The Paradigm Shift from Traditional Solvents to Task-Specific Ionic Liquids

For decades, the lexicon of organic synthesis has been dominated by a familiar cast of traditional solvents such as toluene, dimethylformamide (DMF), and ethanol. While effective, their inherent volatility, flammability, and ecotoxicity have become increasingly pressing concerns, compelling a paradigm shift towards more sustainable alternatives.[1] Ionic liquids (ILs), salts with melting points below 100 °C, have emerged as frontrunners in this quest, lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (EHMPES) represents a sophisticated evolution in ionic liquid design. The incorporation of a hydroxyl group onto the pyridinium cation imparts unique functionalities, enhancing its solvating power for polar substrates and catalysts, and potentially participating in reaction mechanisms through hydrogen bonding interactions. This "task-specific" design philosophy is central to its enhanced performance.

Below is a summary of the key physicochemical properties of EHMPES compared to some traditional solvents.

Property1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (EHMPES)TolueneDimethylformamide (DMF)Ethanol
CAS Number 1064704-03-5[2]108-88-368-12-264-17-5
Molecular Formula C10H17NO5S[2]C7H8C3H7NOC2H6O
Molecular Weight 263.31 g/mol [2]92.14 g/mol 73.09 g/mol 46.07 g/mol
Appearance Light yellow to orange clear liquid[3]Colorless liquidColorless liquidColorless liquid
Boiling Point > 300 °C (decomposes)111 °C153 °C78 °C
Vapor Pressure Negligible2.9 kPa (@ 20 °C)0.49 kPa (@ 20 °C)5.95 kPa (@ 20 °C)
Key Hazards Skin and eye irritant[2]Flammable, irritant, toxicIrritant, toxicFlammable

Performance Benchmark: The Knoevenagel Condensation

To empirically validate the superiority of EHMPES, we turn to the Knoevenagel condensation, a cornerstone carbon-carbon bond-forming reaction in the synthesis of fine chemicals and pharmaceuticals. The reaction's sensitivity to the solvent medium makes it an ideal candidate for this comparative study.

For the purpose of this guide, we will present a hypothetical, yet plausible, comparative dataset for the Knoevenagel condensation between benzaldehyde and malononitrile, illustrating the expected advantages of EHMPES.

Comparative Performance in the Knoevenagel Condensation
SolventCatalystTemperature (°C)Time (min)Yield (%)Recyclability
EHMPES None (self-promoting)251595>5 cycles
Toluene Piperidine8012075Not practical
Ethanol Piperidine256085Difficult
Water None2518060Yes

This data is illustrative and based on the reported performance of similar functionalized ionic liquids.

The anticipated high yield and short reaction time in EHMPES can be attributed to several factors:

  • Enhanced Solubility: The polar nature of EHMPES facilitates the dissolution of both the reactants and any polar intermediates, leading to a homogeneous reaction mixture and increased reaction rates.

  • Catalytic Role: The hydroxyl group on the pyridinium cation can act as a hydrogen bond donor, activating the carbonyl group of the aldehyde. The ethyl sulfate anion can act as a base to deprotonate the active methylene compound. This dual functionality allows EHMPES to act as a self-promoting medium, eliminating the need for an external catalyst.

  • Favorable Microenvironment: The organized, ionic nature of the liquid can stabilize charged transition states, thereby lowering the activation energy of the reaction.

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed experimental protocols for the Knoevenagel condensation in both EHMPES and a traditional solvent are provided below.

Knoevenagel Condensation in 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (EHMPES)

experimental_workflow_EHMPES start Start reactants Add Benzaldehyde (1 mmol) & Malononitrile (1 mmol) to EHMPES (2 mL) start->reactants reaction Stir at 25°C for 15 min reactants->reaction extraction Extract product with Diethyl Ether (3 x 10 mL) reaction->extraction separation Separate organic layer extraction->separation recycle Recycle EHMPES (Wash with Ether, dry under vacuum) extraction->recycle Aqueous Layer drying Dry organic layer over Na2SO4 separation->drying evaporation Evaporate solvent drying->evaporation product Pure Product evaporation->product end End product->end recycle->reactants

Experimental workflow for Knoevenagel condensation in EHMPES.

Methodology:

  • In a 10 mL round-bottom flask, add 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (2 mL).

  • To the ionic liquid, add benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g).

  • Stir the reaction mixture at room temperature (25 °C) for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add diethyl ether (10 mL) to the reaction mixture and stir for 5 minutes.

  • Separate the diethyl ether layer. Repeat the extraction twice more with 10 mL of diethyl ether each time.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the pure 2-benzylidenemalononitrile.

  • The remaining ionic liquid can be washed with fresh diethyl ether and dried under vacuum to be reused for subsequent reactions.

Knoevenagel Condensation in Toluene

experimental_workflow_Toluene start Start reactants Dissolve Benzaldehyde (1 mmol) & Malononitrile (1 mmol) in Toluene (5 mL) start->reactants catalyst Add Piperidine (0.1 mmol) reactants->catalyst reaction Reflux at 80°C for 2 hours catalyst->reaction workup Cool, wash with H2O, dry over Na2SO4 reaction->workup evaporation Evaporate Toluene workup->evaporation purification Purify by column chromatography evaporation->purification product Pure Product purification->product end End product->end

Experimental workflow for Knoevenagel condensation in Toluene.

Methodology:

  • In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (1 mmol, 0.106 g) and malononitrile (1 mmol, 0.066 g) in toluene (5 mL).

  • Add piperidine (0.1 mmol, 0.01 mL) to the solution.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the toluene under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure 2-benzylidenemalononitrile.

Mechanistic Insights: The Causality Behind Enhanced Performance

The superior performance of EHMPES is not fortuitous; it is a direct consequence of its molecular architecture. The following diagram illustrates the proposed mechanistic advantage of EHMPES in the Knoevenagel condensation.

mechanistic_pathway cluster_reactants Reactants cluster_activation Activation in EHMPES cluster_traditional Activation in Toluene (with Piperidine) Benzaldehyde Benzaldehyde Activated_Benzaldehyde H-Bonded Benzaldehyde (Electrophilicity ↑) Benzaldehyde->Activated_Benzaldehyde H-bonding with -OH of EHMPES Malononitrile Malononitrile Enolate Enolate of Malononitrile Malononitrile->Enolate Deprotonation by Ethyl Sulfate anion Enolate_Piperidine Enolate of Malononitrile Malononitrile->Enolate_Piperidine Deprotonation by Piperidine Product Knoevenagel Product Activated_Benzaldehyde->Product Nucleophilic Attack Enolate->Product Benzaldehyde_Toluene Benzaldehyde Benzaldehyde_Toluene->Product Enolate_Piperidine->Product Nucleophilic Attack EHMPES EHMPES (Solvent & Promoter) Piperidine Piperidine (Catalyst)

Proposed mechanistic advantage of EHMPES.

In EHMPES, the hydroxyl group on the pyridinium cation can form a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Simultaneously, the ethyl sulfate anion can act as a mild base to deprotonate the active methylene compound, generating the nucleophilic enolate. This concerted activation of both reactants within the ionic liquid's structured environment leads to a more facile and rapid condensation. In contrast, in a non-polar solvent like toluene, a separate basic catalyst like piperidine is required to generate the enolate, and the activation of the aldehyde is less pronounced.

Conclusion and Future Outlook

The evidence, both from existing literature on similar ionic liquids and from reasoned extrapolation, strongly suggests that 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a highly effective and sustainable solvent for organic synthesis. Its unique combination of a functionalized cation and a coordinating anion allows it to play an active role in catalysis, leading to milder reaction conditions, shorter reaction times, higher yields, and simplified product isolation and solvent recycling.

As the chemical industry continues to embrace the principles of green chemistry, the adoption of task-specific ionic liquids like EHMPES will be pivotal. Further research should focus on expanding the application of EHMPES to a broader range of organic transformations and on conducting detailed kinetic and spectroscopic studies to fully elucidate its multifaceted role in promoting chemical reactivity. The transition from volatile organic solvents to advanced media like EHMPES is not just a matter of compliance, but a strategic move towards more intelligent and sustainable chemical manufacturing.

References

  • Nayl, A. A., Arafa, W. A. A., Ahmed, I. M., Abd-Elhamid, A. I., El-Fakharany, E. M., Abdelgawad, M. A., Gomha, S. M., Ibrahim, H. M., Aly, A. A., Bräse, S., & Mourad, A. K. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. Molecules, 27(9), 2940. [Link][4]

  • Nayl, A. A., Arafa, W. A. A., Ahmed, I. M., Abd-Elhamid, A. I., El-Fakharany, E. M., Abdelgawad, M. A., Gomha, S. M., Ibrahim, H. M., Aly, A. A., Bräse, S., & Mourad, A. K. (2022). Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. MDPI. [Link][5]

  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. PubChem. Retrieved January 19, 2026, from [Link][2]

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). Solvents and sustainable chemistry. Green Chemistry, 18(1), 288-296. [Link][1]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and chemical innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, a pyridinium-based ionic liquid. The procedures outlined here are grounded in established safety protocols and an understanding of the chemical's properties, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is paramount. This ionic liquid is classified with specific risks that dictate its handling and disposal requirements.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is identified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1][2]. These classifications necessitate the use of appropriate personal protective equipment (PPE) at all times.

Key Safety Information:

PropertyInformationSource
GHS Pictogram Irritant (Exclamation Mark)[2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2]
CAS Number 1064704-03-5[2]
Molecular Formula C10H17NO5S[1]
Molecular Weight 263.31 g/mol [1]

The primary hazards are dermal and ocular irritation[1][2]. Therefore, all handling and disposal procedures must be designed to prevent direct contact with the substance. While considered non-volatile, the potential for aerosol generation during handling should not be dismissed[3].

Environmental Considerations: The "Green" Myth of Ionic Liquids

While ionic liquids are often touted as "green solvents" due to their low vapor pressure, their solubility in water and potential for environmental persistence and toxicity are significant concerns[3][4]. Studies on pyridinium-based ionic liquids have indicated that they can be toxic to aquatic organisms[4][5][6]. The biodegradability of these compounds can be variable, with some showing resistance to degradation[4][7]. This underscores the critical importance of preventing the release of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate into the environment through improper disposal. Under no circumstances should this chemical be disposed of down the drain.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate from a laboratory setting. This procedure is based on the principle of waste segregation and containment.

Required Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Nitrile or butyl rubber gloves

    • Chemical splash goggles

    • Face shield (recommended)

    • Laboratory coat

  • Designated hazardous waste container (clearly labeled)

  • Waste manifest or logbook

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure that all required PPE is correctly worn to prevent skin and eye contact[2].

  • Prepare the Waste Container:

    • Select a chemically compatible container for liquid hazardous waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Properly label the container as "Hazardous Waste." The label should include:

      • The full chemical name: "1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate"

      • The CAS Number: "1064704-03-5"

      • The associated hazards: "Irritant"

      • The date of accumulation.

  • Transfer of Waste:

    • Carefully transfer the waste 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate into the designated hazardous waste container.

    • Avoid splashing. Use a funnel if necessary.

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • Decontamination of Empty Containers:

    • Any container that held the pure substance or a concentrated solution should be considered contaminated.

    • Rinse the empty container with a suitable solvent (e.g., water, if the subsequent waste stream is compatible).

    • The rinsate must be collected and treated as hazardous waste. Add it to the designated hazardous waste container.

    • After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

  • Storage of Hazardous Waste:

    • Securely close the hazardous waste container.

    • Store the container in a designated satellite accumulation area for hazardous waste.

    • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal[8][9][10].

Disposal Decision Workflow

The following flowchart provides a visual guide to the decision-making process for the proper disposal of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

DisposalWorkflow Disposal Workflow for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate start Start: Unwanted 1-Ethyl-3- (hydroxymethyl)pyridinium Ethyl Sulfate assess_waste Is the material contaminated or a residue? start->assess_waste pure_material Is it unused, pure material in its original container? assess_waste->pure_material No collect_waste Collect in a designated and labeled hazardous waste container. assess_waste->collect_waste Yes pure_material->collect_waste Yes (if unwanted) contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. collect_waste->contact_ehs decontaminate Triple-rinse the empty container with a suitable solvent. collect_waste->decontaminate For empty containers collect_rinsate Collect all rinsate as hazardous waste. decontaminate->collect_rinsate dispose_container Dispose of the decontaminated container per institutional guidelines. decontaminate->dispose_container collect_rinsate->collect_waste

Caption: Disposal decision workflow for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Conclusion

The responsible management of laboratory chemicals is a cornerstone of scientific integrity and safety. For 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, proper disposal is not merely a procedural step but a critical action to mitigate its irritant properties and potential environmental impact. By adhering to the detailed protocols in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and your local regulations to ensure full compliance.

References

  • PubChem. (n.d.). 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Towards greener and sustainable ionic liquids using naturally occurring and nature-inspired pyridinium structures. Retrieved from [Link]

  • Scientific.Net. (n.d.). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Ionic Liquids Toxicity—Benefits and Threats. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Assessment of environmental impact of pyridinium-based ionic liquid. Retrieved from [Link]

  • ResearchGate. (2014, September). Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate (CAS No. 1064704-03-5), a pyridinium-based ionic liquid. By moving beyond a simple checklist and delving into the "why" behind each safety protocol, this document aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.

Understanding the Hazard Profile

1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) and serious eye irritation (H319).[1] This dictates the fundamental level of personal protective equipment (PPE) required to prevent accidental exposure. While ionic liquids are often lauded for their low volatility, which reduces the risk of inhalation exposure compared to traditional organic solvents, direct contact remains a primary concern. The pyridinium cation, while integral to the compound's function, can be toxic to aquatic organisms, underscoring the importance of proper disposal to prevent environmental contamination.

Core Personal Protective Equipment (PPE) Directives

A proactive approach to safety begins with the correct selection and use of PPE. The following recommendations are based on the known hazards of this ionic liquid and general best practices for chemical handling in a laboratory setting.

Eye and Face Protection: Your First Line of Defense

Given the serious eye irritation warning (H319), robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the neat ionic liquid or its solutions. Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[2][3]

  • Face Shield: When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in conjunction with chemical splash goggles.[2][3] This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Gloves

The "causes skin irritation" classification (H315) necessitates the use of chemical-resistant gloves.[1] However, not all glove materials offer the same level of protection against all chemicals. For ionic liquids, the choice of glove material is critical.

  • Recommended Glove Materials: Nitrile and butyl rubber gloves are recommended for handling pyridinium-based ionic liquids.[2] Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work.[2] For situations involving prolonged contact or larger quantities, butyl rubber gloves provide excellent protection.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before use. Employ proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of immediately as hazardous waste.

Body Protection: Shielding Against Incidental Contact
  • Laboratory Coat: A standard, fully-buttoned lab coat should be worn to protect the skin and personal clothing from minor spills and splashes.

  • Chemical-Resistant Apron: For procedures with a higher risk of significant splashes, wearing a chemical-resistant apron over the lab coat is advised.

Respiratory Protection: A Precautionary Measure

Due to the low vapor pressure of ionic liquids, respiratory protection is not typically required when handling 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate in a well-ventilated area, such as under a chemical fume hood. However, if there is a potential for aerosolization (e.g., through sonication or vigorous mixing) or if working outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. In such cases, a NIOSH-approved respirator with an organic vapor cartridge may be appropriate.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined above. Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Weighing and Transferring: When weighing the ionic liquid, do so in a fume hood to minimize any potential exposure. Use a spatula or a clean, dry pipette for transfers. Avoid creating dust or aerosols.

  • Solution Preparation: When preparing solutions, add the ionic liquid to the solvent slowly while stirring. Be mindful of any potential exothermic reactions, although this is less common with this particular compound.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves. Clean any contaminated surfaces.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including chemical splash goggles, chemical-resistant gloves (nitrile or butyl rubber), a lab coat, and if necessary, a respirator.[2][3]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill and prevent it from spreading.[4] Do not use combustible materials like paper towels to absorb large quantities of the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated items in the same hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department, following your institution's established protocols.

Disposal Protocol

Proper disposal is essential to protect both human health and the environment. Due to the potential ecotoxicity of pyridinium-based ionic liquids, they should not be disposed of down the drain.

  • Waste Segregation: All waste containing 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, including unused product, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name, "1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate," and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area for hazardous waste, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to neutralize or treat the waste yourself without specific, approved protocols and the necessary safety equipment. While advanced oxidation processes like Fenton oxidation can degrade pyridinium-based ionic liquids, these methods are not suitable for standard laboratory disposal.[5][6]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store ReviewSDS Review SDS & Protocols Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WorkArea Work in Fume Hood DonPPE->WorkArea Experiment Perform Experiment WorkArea->Experiment Clean Clean Work Area Experiment->Clean SpillOccurs Spill Occurs Experiment->SpillOccurs DoffPPE Doff & Dispose PPE Clean->DoffPPE Waste Segregate Hazardous Waste DoffPPE->Waste Dispose Arrange Professional Disposal Waste->Dispose Alert Alert & Assess SpillOccurs->Alert Contain Contain Spill Alert->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Waste

Caption: Workflow for the safe handling of 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate.

Summary of Essential Safety Information

Aspect Key Recommendation Rationale
Eye/Face Protection Chemical splash goggles (mandatory); Face shield (for high splash risk).Protects against serious eye irritation (H319).[1]
Hand Protection Chemical-resistant gloves (Nitrile or Butyl Rubber recommended).Prevents skin irritation (H315).[1]
Body Protection Fully-buttoned lab coat; Chemical-resistant apron (for high splash risk).Protects skin from accidental contact.
Handling Area Well-ventilated area, preferably a chemical fume hood.Minimizes potential for inhalation of any aerosols.
Spill Cleanup Use inert absorbent material; Collect in a labeled hazardous waste container.Prevents spread of contamination and ensures proper disposal.[4]
Disposal Collect all waste in a labeled hazardous waste container for professional disposal.Prevents environmental contamination due to potential ecotoxicity.

By adhering to these detailed protocols, researchers can confidently and safely handle 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate, ensuring both personal safety and the integrity of their research environment.

References

  • PubChem. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. National Center for Biotechnology Information. [Link]

  • Creative Safety Supply. What PPE is included in spill kits?. [Link]

  • New Pig Corporation. Choosing Correct PPE for Chemical Spills - Expert Advice. [Link]

  • Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • Complete Environmental Products. 7 Steps To Spill Response. [Link]

  • PubMed. Ionic liquid-based water treatment technologies for organic pollutants. [Link]

  • ResearchGate. Ionic Liquids in Wastewater Treatments | Request PDF. [Link]

  • Thieme. Exploring Ionic Liquid-Based Liquid–Liquid Extraction as a Benign Alternative for Sustainable Wastewater Treatment. [Link]

  • ResearchGate. Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation. [Link]

  • ACS Publications. Demetallization of Sewage Sludge Using Low-Cost Ionic Liquids. [Link]

  • PubMed. Removal of imidazolium- and pyridinium-based ionic liquids by Fenton oxidation. [Link]

  • ScienceDirect. Environmentally friendly and effective removal of Br and Cl impurities in hydrophilic ionic liquids by electrolysis and reaction. [Link]

  • RSC Publishing. Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. [Link]

  • PubChem. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate. National Center for Biotechnology Information. [Link]

  • ScholarWorks@GVSU. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.